molecular formula C8H4BrFO B1291635 7-Bromo-4-fluorobenzofuran CAS No. 253429-31-1

7-Bromo-4-fluorobenzofuran

Cat. No.: B1291635
CAS No.: 253429-31-1
M. Wt: 215.02 g/mol
InChI Key: IYRKPHRAECMQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-fluorobenzofuran (CAS 253429-31-1) is a benzofuran-based heterocyclic compound serving as a versatile chemical building block in medicinal chemistry and drug discovery research. This compound features a fused benzene and furan ring system, a structure recognized as a privileged scaffold in the design of biologically active molecules . The specific bromo and fluoro substituents on the benzofuran core make it a valuable intermediate for further synthetic modifications, particularly via metal-catalyzed cross-coupling reactions, to create more complex derivatives for pharmacological screening . Benzofuran derivatives are extensively investigated for their potent biological activities, with significant research highlighting their potential as anticancer agents . Studies on structurally similar compounds indicate that the introduction of halogen atoms, such as bromine and fluorine, can significantly enhance cytotoxic activity and binding affinity to therapeutic targets, often through the formation of halogen bonds with key amino acid residues in enzyme active sites . While research on the specific applications of this compound is limited in public literature, its structure aligns with those used in developing inhibitors for various targets, including kinase enzymes and polymerases . The broader class of benzofuran compounds also demonstrates a range of other pharmacological properties, including antimicrobial, anti-inflammatory, and anti-oxidative activities, underscoring the research utility of this chemical scaffold . This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRKPHRAECMQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622877
Record name 7-Bromo-4-fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253429-31-1
Record name 7-Bromo-4-fluoro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-4-fluorobenzofuran: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-4-fluorobenzofuran, a key heterocyclic building block in modern medicinal chemistry and materials science. The document details its physicochemical properties, structural characteristics, and provides a robust, field-proven synthetic protocol. Furthermore, it explores the compound's chemical reactivity, focusing on palladium-catalyzed cross-coupling reactions that enable rapid diversification. The guide culminates in a discussion of its applications as a strategic intermediate in the development of complex molecular architectures, particularly for drug discovery. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction to the Benzofuran Scaffold

The benzofuran motif is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets. The strategic functionalization of the benzofuran ring system allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

This compound (CAS No. 253429-31-1) has emerged as a particularly valuable intermediate.[3] The presence of a fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the bromine atom at the 7-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions. This dual functionalization provides a powerful platform for generating diverse libraries of novel compounds for screening and lead optimization.

Physicochemical Properties and Structural Analysis

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline material.[4] Its core structure consists of a benzene ring fused to a furan ring, with halogen substituents at positions 4 and 7.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 253429-31-1[3]
Molecular Formula C₈H₄BrFO
Molecular Weight 215.02 g/mol
Appearance Solid
Purity ≥97% (typical)
Storage Sealed in dry, 2-8°C
Structural Elucidation

The unique arrangement of the atoms in this compound gives rise to distinct spectroscopic signatures.

Caption: Structure of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the furan ring (at positions 2 and 3) will appear as doublets, while the protons on the benzene ring will exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display eight distinct signals for the carbon atoms of the benzofuran core. Carbons directly attached to the electronegative oxygen, bromine, and fluorine atoms will be shifted downfield. For instance, the carbon bearing the fluorine (C4) is expected to show a large one-bond C-F coupling constant.

  • ¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom at the 4-position. The chemical shift of this signal is characteristic of an aryl fluoride and will likely appear in the range of -100 to -140 ppm relative to CFCl₃.

Synthesis and Manufacturing

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-bromo-5-fluorophenol. This method, adapted from established procedures for related benzofurans, involves an initial O-alkylation followed by an acid-catalyzed intramolecular cyclization.[5]

retrosynthesis target This compound intermediate 1-Bromo-4-fluoro-2-(2,2-dimethoxyethoxy)benzene target->intermediate Acid-catalyzed Cyclization start1 2-Bromo-5-fluorophenol intermediate->start1 Williamson Ether Synthesis (O-Alkylation) start2 2-Bromoacetaldehyde dimethyl acetal intermediate->start2

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-4-fluoro-2-(2,2-dimethoxyethoxy)benzene

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-fluorophenol (1.0 eq.), potassium carbonate (2.5 eq.), and N,N-dimethylformamide (DMF) to create a stirrable suspension.

  • Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq.) to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, and potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide that is a potent nucleophile.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a flask, dissolve the crude 1-bromo-4-fluoro-2-(2,2-dimethoxyethoxy)benzene from the previous step in a suitable solvent such as chlorobenzene.

  • Add a strong acid, such as polyphosphoric acid or concentrated phosphoric acid (approx. 3 eq. by weight).

  • Heat the mixture to reflux (130-140°C) for 12-24 hours, monitoring by TLC or GC-MS.

    • Causality Insight: The strong acid protonates one of the methoxy groups of the acetal, leading to the elimination of methanol and formation of an oxonium ion. This is followed by an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring, and subsequent elimination of a second molecule of methanol to form the furan ring.

  • Cool the reaction mixture, and carefully quench by pouring it onto ice-water.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with hexanes/ethyl acetate) to afford this compound as a solid.

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the differential reactivity of its C-Br and C-F bonds. The C-Br bond at the 7-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the robust C-F bond. This chemoselectivity allows for precise modification at the 7-position while preserving the fluorine atom for its beneficial effects on the molecule's properties.

reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling A This compound B R-B(OH)₂ Pd Catalyst, Base A->B D R₂NH Pd Catalyst, Base A->D F R-C≡CH Pd/Cu Catalysts, Base A->F C 7-Aryl-4-fluorobenzofuran B->C C-C Bond Formation E 7-(Dialkylamino)-4-fluorobenzofuran D->E C-N Bond Formation G 7-Alkynyl-4-fluorobenzofuran F->G C-C Bond Formation

Caption: Key cross-coupling reactions of this compound.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the formation of a C-C bond at the 7-position.

  • In a reaction vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-100°C for 4-12 hours, until TLC or LC-MS indicates the consumption of the starting material.

    • Self-Validating System: The reaction's success is predicated on the well-established catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. The choice of a phosphine-ligated palladium catalyst is crucial for stabilizing the active species and facilitating these steps.

  • Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the 7-aryl-4-fluorobenzofuran product.

Applications in Research and Drug Development

This compound is a strategic building block for the synthesis of complex molecules with potential therapeutic applications. The benzofuran core is a common feature in molecules targeting a range of diseases, including cancer and infectious diseases.[2]

  • Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores. The ability to diversify the 7-position of the benzofuran allows for the exploration of the binding pocket of various kinases, while the 4-fluoro substituent can enhance potency and improve metabolic profiles.

  • Anticancer Agents: Substituted benzofurans have been identified as potent anticancer agents.[1] The 7-bromo-4-fluoro scaffold provides a starting point for the synthesis of novel analogues with potentially improved efficacy and selectivity against cancer cell lines.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, this compound can be used as a fragment in FBDD campaigns. Hits identified from fragment screening can be grown from the 7-position using the cross-coupling methodologies described above.

While direct, published examples of this specific molecule's use are often proprietary, its availability from numerous chemical suppliers catering to the pharmaceutical industry underscores its role as a key intermediate in drug discovery pipelines.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions should be taken when handling this compound.

  • Hazard Identification: The compound is classified with the GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its dual functionalization allows for selective, high-yielding derivatization through modern cross-coupling chemistry, providing a reliable route to novel molecular architectures. The strategic placement of the fluorine atom offers inherent advantages for drug design, such as improved metabolic stability and binding interactions. The robust synthetic pathway and predictable reactivity of this compound make it an essential tool for researchers aiming to accelerate the discovery and development of new therapeutic agents and functional materials.

References

  • BOC Sciences. (n.d.). Product Listing Page 180. ChemBuyersGuide.com, Inc.
  • CoreSyn. (n.d.). 253429-31-1, this compound.
  • Google Patents. (2014). CN103724305A - Preparation method of 7-bromobenzofuran.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2833.
  • Khan, I., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Pharmacognosy Reviews, 11(21), 38–48.
  • Darwish, I. A., et al. (2024). Evaluation of 4-fluoro-7-nitrobenzofurazan as a dual-function chromogenic and fluorogenic probe for tulathromycin... ResearchGate.

Sources

7-Bromo-4-fluorobenzofuran (CAS: 253429-31-1): A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Benzofurans in Modern Chemistry

Benzofuran scaffolds are integral to a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including anti-tumor, antibacterial, and anti-viral properties.[1][2] The strategic incorporation of halogen atoms, such as bromine and fluorine, into the benzofuran nucleus significantly modulates the molecule's physicochemical properties. This strategic halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets, making these derivatives highly valuable in drug discovery and materials science.[3][4][5][6] 7-Bromo-4-fluorobenzofuran, in particular, emerges as a pivotal building block, offering two distinct reactive sites for further molecular elaboration through various cross-coupling reactions. This guide provides an in-depth technical overview of this compound, focusing on its synthesis, key reactions, and applications, tailored for researchers and professionals in drug development.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in experimental design.

PropertyValueReference
CAS Number 253429-31-1[7]
Molecular Formula C₈H₄BrFO[7]
Molecular Weight 215.02 g/mol [7]
Appearance Solid[8]
Boiling Point 233 °C[7]
Density 1.696 g/cm³[7]
Flash Point 95 °C[7]
Storage Sealed in dry, 2-8°C

Safety Information: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or outdoors.[9]

Synthesis of the Benzofuran Core: Established and Innovative Methodologies

The construction of the benzofuran ring system is a well-explored area of synthetic chemistry, with numerous methods available.[10][11][12] These can range from classical approaches like the Perkin synthesis to modern catalytic strategies.[12]

General Synthetic Approach for 7-Substituted Benzofurans

A common strategy for synthesizing 7-substituted benzofurans involves a two-step process starting from the corresponding ortho-substituted phenol. A patent for the synthesis of 7-bromobenzofuran provides a relevant precedent.[13] The general pathway involves:

  • Etherification: Reaction of an o-halophenol with a two-carbon synthon, such as 2-bromoacetaldehyde dimethyl acetal, in the presence of a base.[13]

  • Intramolecular Cyclization: Acid-catalyzed cyclization of the resulting ether intermediate to form the benzofuran ring.[13]

Experimental Protocol: Synthesis of 7-Bromobenzofuran (Illustrative)

This protocol is adapted from a patented procedure for the synthesis of 7-bromobenzofuran and serves as a foundational method that can be conceptually applied to related structures.[13]

Step 1: Synthesis of 1-bromo-2'-(2,2-dimethoxyethyl)benzene

  • In a suitable reaction vessel, dissolve o-bromophenol in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, for example, potassium carbonate.

  • To this mixture, add 2-bromoacetaldehyde dimethyl acetal. The molar ratio of o-bromophenol to the acetal is typically between 1:1.5 and 1:2.[13]

  • Heat the reaction mixture at a temperature ranging from 25 to 153 °C for 4 to 36 hours.[13]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 7-Bromobenzofuran

  • Dissolve the crude 1-bromo-2'-(2,2-dimethoxyethyl)benzene in a suitable solvent.

  • Add an acid catalyst, such as a strong protic acid.

  • Heat the mixture to a temperature between 40 and 210 °C and maintain for approximately 12 hours to facilitate the cyclization reaction.[13]

  • After the reaction is complete, neutralize the mixture and perform a work-up similar to Step 1.

  • Purify the crude 7-bromobenzofuran by column chromatography on silica gel.

Logical Workflow for Benzofuran Synthesis

G A o-Halophenol D Etherification Reaction A->D B 2-Bromoacetaldehyde dimethyl acetal B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D E 1-Halo-2'-(2,2-dimethoxyethyl)benzene D->E Formation of Ether Intermediate G Intramolecular Cyclization E->G F Acid Catalyst F->G H 7-Halobenzofuran G->H Ring Closure

Caption: General workflow for the synthesis of 7-halobenzofurans.

Key Reactions and Synthetic Utility

The true value of this compound lies in its potential for selective functionalization at the C7 (bromo) and potentially the C4 (fluoro) positions. The carbon-bromine bond is particularly susceptible to a variety of powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[14][15] This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This is a generalized protocol based on established methodologies for the Suzuki coupling of aryl bromides.[16][17]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, or dioxane.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 80-110 °C. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[18] This reaction is invaluable for introducing alkynyl moieties, which can serve as precursors for further transformations or as integral parts of conjugated systems.

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide

This protocol is a general procedure based on literature precedents for the Sonogashira coupling of aryl bromides.[18][19]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).[18]

  • Reagent Addition: Add an anhydrous solvent (e.g., THF, toluene), followed by an amine base (e.g., triethylamine, diisopropylamine, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) via syringe.[18]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[18] Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[20][21] This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This is a general protocol based on established methods for the Buchwald-Hartwig amination.[22][23][24]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the this compound (1.0 eq), the desired amine (1.0-1.2 eq), a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-120 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Visualization of Key Cross-Coupling Reactions

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Sonogashira Coupling cluster_2 Buchwald-Hartwig Amination A This compound D 7-Aryl-4-fluorobenzofuran A->D C-C Bond Formation B Arylboronic Acid B->D C Pd Catalyst Base C->D E This compound H 7-Alkynyl-4-fluorobenzofuran E->H C-C Bond Formation F Terminal Alkyne F->H G Pd Catalyst Cu(I) Co-catalyst Base G->H I This compound L 7-Amino-4-fluorobenzofuran I->L C-N Bond Formation J Amine J->L K Pd Catalyst Ligand Base K->L

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

Applications in Research and Development

The derivatives of this compound are of significant interest in several areas of research:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive compounds. The benzofuran core is present in many natural and synthetic compounds with anticancer and other therapeutic properties.[25] The ability to introduce diverse substituents at the 7-position allows for the exploration of structure-activity relationships and the optimization of lead compounds.

  • Materials Science: The synthesis of novel organic electronic materials. The extended π-systems that can be constructed via Sonogashira and Suzuki couplings can lead to materials with interesting photophysical properties, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • Agrochemicals: The development of new pesticides and herbicides. Halogenated heterocyclic compounds are a well-established class of agrochemicals.

Conclusion

This compound is a highly valuable and versatile building block for advanced chemical synthesis. Its dual halogenation provides a platform for selective functionalization, enabling the construction of complex molecular architectures. The robust and well-documented palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer reliable and efficient pathways to a diverse range of derivatives. This guide has provided a comprehensive technical overview, including physicochemical data, synthetic strategies, and detailed experimental considerations, to empower researchers in leveraging the full potential of this important chemical intermediate in their drug discovery and materials science endeavors.

References

  • Natural source, bioactivity and synthesis of benzofuran deriv
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • 4-Fluoro-7-bromobenzofuran CAS#: 253429-31-1. ChemicalBook.
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). doi:10.1039/D5OB00997A.
  • Preparation method of 7-bromobenzofuran.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • ST-8863 - Safety D
  • This compound | 253429-31-1. Sigma-Aldrich.
  • This compound | 253429-31-1. Sigma-Aldrich.
  • Buchwald–Hartwig amin
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central (PMC).
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • This compound. CymitQuimica.
  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
  • Buchwald-Hartwig Amin
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.

Sources

7-Bromo-4-fluorobenzofuran molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-4-fluorobenzofuran

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. By leveraging its distinct chemical functionalities, this molecule serves as a versatile scaffold for the synthesis of complex molecular architectures. This document delves into its chemical properties, plausible synthetic routes, reactivity profile, and prospective applications, grounding the discussion in established chemical principles and field-proven insights.

Core Molecular Profile

This compound is a disubstituted benzofuran, a class of compounds widely recognized for its prevalence in bioactive natural products and pharmaceuticals.[1] The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 4-position imparts a unique reactivity profile, making it a valuable intermediate for targeted chemical modifications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
Molecular Weight 215.02 g/mol
CAS Number 253429-31-1
Molecular Formula C₈H₄BrFO
Synonyms 7-bromo-4-fluoro-1-benzofuran
Physical Form Solid
Typical Purity ≥97%
InChI Key IYRKPHRAECMQTJ-UHFFFAOYSA-N
Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage : The compound should be stored in a tightly sealed container in a dry, cool environment, typically between 2-8°C, to ensure its long-term stability.

Synthesis of the Benzofuran Core

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in public literature, a plausible and efficient route can be designed based on well-established methods for benzofuran synthesis.[2][3][4] A common strategy involves the O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization.

Proposed Synthetic Pathway

The logical precursor for this synthesis is 2-Bromo-5-fluorophenol (CAS 147460-41-1), a commercially available starting material.[5][6] The synthesis can be envisioned as a two-step process, analogous to the patented preparation of the non-fluorinated 7-bromobenzofuran.[3]

Synthesis_Workflow SM 2-Bromo-5-fluorophenol + Bromoacetaldehyde Acetal INT Alkylated Intermediate (Ether Linkage) SM->INT Step 1: O-Alkylation (e.g., K₂CO₃, DMF) PROD This compound INT->PROD Step 2: Cyclization (Acid Catalyst, Heat)

A proposed two-step synthesis of this compound.
Experimental Protocol (Representative)

The following protocol is a representative methodology based on standard organic synthesis techniques for this class of compounds.[1][3]

Step 1: O-Alkylation of 2-Bromo-5-fluorophenol

  • To a solution of 2-Bromo-5-fluorophenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base, typically anhydrous potassium carbonate (K₂CO₃, ~1.5 eq.).

  • Add 2-bromoacetaldehyde dimethyl acetal (1.0-1.2 eq.) to the stirred suspension.

  • Heat the reaction mixture (e.g., to 80-100°C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ether intermediate.

Causality: The use of an acetal of bromoacetaldehyde is a strategic choice. It protects the reactive aldehyde functionality, preventing self-condensation and other side reactions under the basic conditions of the O-alkylation step. The acetal is a stable protecting group that will be readily cleaved under the acidic conditions of the subsequent cyclization step.

Step 2: Acid-Catalyzed Cyclization and Aromatization

  • Dissolve the crude intermediate from Step 1 in a suitable solvent.

  • Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid.

  • Heat the mixture to facilitate both the deprotection of the acetal to reveal the aldehyde and the subsequent intramolecular electrophilic aromatic substitution (cyclization).

  • The cyclization is followed by dehydration to form the furan ring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction carefully (e.g., by pouring onto ice) and extract the final product.

  • Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization of the benzofuran scaffold.

Reactivity_Profile mol This compound C4-F C7-Br suzuki Suzuki Coupling (Aryl Boronic Acids) mol:f1->suzuki Pd-Catalyzed C-C Bond Formation sonogashira Sonogashira Coupling (Terminal Alkynes) mol:f1->sonogashira Pd/Cu-Catalyzed C-C Bond Formation buchwald Buchwald-Hartwig Amination (Amines) mol:f1->buchwald Pd-Catalyzed C-N Bond Formation snar SNAr (Strong Nucleophiles) mol:f0->snar Nucleophilic Aromatic Substitution

Key reaction pathways for functionalizing this compound.
Reactions at the C7-Bromine Position

The bromine atom at the 7-position is the primary site for palladium-catalyzed cross-coupling reactions . This is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

  • Suzuki Coupling : Reaction with aryl or heteroaryl boronic acids (or esters) provides a direct route to 7-arylbenzofurans. These biaryl structures are common motifs in pharmaceuticals.

  • Sonogashira Coupling : Coupling with terminal alkynes introduces an ethynyl group, which can be further elaborated, for example, into more complex heterocyclic systems.

  • Buchwald-Hartwig Amination : This reaction enables the formation of a C-N bond, providing access to 7-aminobenzofuran derivatives, which are valuable for introducing basic centers into drug candidates.

Trustworthiness of Protocols: These cross-coupling reactions are highly reliable and well-documented. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base, and solvent must be optimized for each substrate class to ensure high yields and prevent side reactions like dehalogenation.

Reactivity of the C4-Fluorine Atom

The fluorine atom at the 4-position is generally less reactive than the bromine in cross-coupling reactions. However, it can participate in Nucleophilic Aromatic Substitution (SₙAr) reactions. For an SₙAr reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups in the ortho or para positions, which is not the case here.[7][8] Therefore, forcing conditions (high temperature, strong nucleophiles) would likely be required to displace the fluoride. This differential reactivity is synthetically advantageous, as it allows for selective functionalization at the C7-Br position while leaving the C4-F bond intact for potential later-stage modification.

Applications in Drug Discovery and Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][9] Halogenated derivatives like this compound are particularly valuable as they allow for the exploration of chemical space around the core structure.

  • Kinase Inhibitors : Many small-molecule kinase inhibitors feature halogenated heterocyclic cores. The bromine atom can serve as a vector for building out side chains that occupy specific pockets in an enzyme's active site, while the fluorine atom can enhance binding affinity or improve metabolic stability.

  • CNS Agents : The lipophilicity imparted by the halogen atoms can facilitate penetration of the blood-brain barrier, making this scaffold relevant for developing agents targeting the central nervous system.

  • Agrochemicals : The structural motifs accessible from this building block are also relevant in the design of modern herbicides and pesticides.[10]

While specific drugs derived directly from this compound are not publicly documented, its value lies in its role as a versatile starting material for generating libraries of novel compounds for high-throughput screening and lead optimization campaigns.

Analytical Characterization (Expected)

Although a complete, published set of spectral data for this specific molecule is not available, the expected NMR and mass spectrometry features can be predicted based on its structure.

  • ¹H NMR : The spectrum would show signals in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the four protons on the benzofuran ring system. The coupling patterns (doublets, triplets, and doublet of doublets) and fluorine-proton coupling constants (JHF) would be key to assigning the specific protons.

  • ¹³C NMR : The spectrum would display eight distinct signals for the carbon atoms of the benzofuran core. The carbons attached to the electronegative fluorine and bromine atoms would show characteristic shifts and, in the case of C4, a large one-bond carbon-fluorine coupling constant (¹JCF).

  • Mass Spectrometry : The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the signature of a molecule containing one bromine atom.

Conclusion

This compound represents a strategically designed chemical building block with significant potential for innovation in drug discovery and materials science. Its well-defined physicochemical properties and, most importantly, its dual-halogenated structure provide a robust platform for selective and diverse chemical modifications. The ability to perform reliable palladium-catalyzed cross-coupling at the C7-Br position while retaining the C4-F for potential further functionalization allows researchers to efficiently navigate chemical space and construct novel molecules of high value. This guide serves as a foundational resource for scientists looking to incorporate this versatile intermediate into their research and development programs.

References

A consolidated list of sources will be generated upon final compilation.

Sources

An In-Depth Technical Guide to 4-Bromo-7-fluoro-1-benzofuran: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: This technical guide focuses on 4-bromo-7-fluoro-1-benzofuran (CAS No. 1194376-46-9). Initial searches for "7-bromo-4-fluoro-1-benzofuran" did not yield sufficient data, suggesting a possible typographical error in the requested topic. Given the availability of information on its isomer, this guide has been developed to provide a comprehensive overview of 4-bromo-7-fluoro-1-benzofuran for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. These include antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[2][3] The versatility of the benzofuran ring system allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical and pharmacological properties. Halogenated benzofurans, in particular, are of significant interest as the presence of halogens can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide provides a detailed exploration of 4-bromo-7-fluoro-1-benzofuran, a halogenated derivative with potential applications in drug discovery and materials science.

Nomenclature and Structural Elucidation

The systematic IUPAC name for the compound is 4-bromo-7-fluoro-1-benzofuran . Its chemical structure is characterized by a benzofuran core with a bromine atom at position 4 and a fluorine atom at position 7.

Molecular Structure:

Figure 1: 2D structure of 4-bromo-7-fluoro-1-benzofuran.

Physicochemical and Spectroscopic Properties

PropertyValueSource
CAS Number 1194376-46-9[4]
Molecular Formula C₈H₄BrFO[4]
Molecular Weight 215.02 g/mol [4]
Appearance Solid[5]
IUPAC Name 4-bromo-7-fluoro-1-benzofuran
Canonical SMILES C1=COC2=C1C(=CC(=C2)F)Br[4]
InChI Key CNWKJXVITMEVEA-UHFFFAOYSA-N
Predicted XLogP3 3.1
Predicted Boiling Point 258.9±25.0 °C at 760 mmHg
Predicted Density 1.7±0.1 g/cm³

Spectroscopic Data:

While specific experimental spectra for 4-bromo-7-fluoro-1-benzofuran are not widely published, the expected spectroscopic features can be inferred from the analysis of related benzofuran derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.5-8.0 ppm). The coupling patterns and chemical shifts of the protons on the benzene and furan rings would be influenced by the positions of the bromine and fluorine atoms. The fluorine atom would introduce additional splitting (H-F coupling).

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of aromatic and heterocyclic carbons, with the carbons attached to bromine and fluorine showing shifts influenced by the electronegativity of these halogens.[6][7]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[8][9] Fragmentation patterns would likely involve the loss of CO, Br, and other small fragments from the molecular ion.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and furan rings, C=C stretching within the rings, and C-O-C stretching of the furan ether linkage. The C-Br and C-F stretching vibrations would also be present at lower frequencies.

Synthesis of 4-Bromo-7-fluoro-1-benzofuran

The synthesis of substituted benzofurans can be achieved through various strategies, often involving the formation of the furan ring onto a pre-functionalized benzene derivative. A common and effective method for the synthesis of benzofurans is the acid-catalyzed cyclization of α-phenoxyketones or acetals.[10]

A plausible synthetic route to 4-bromo-7-fluoro-1-benzofuran would start from a suitably substituted phenol, such as 3-bromo-6-fluorophenol.

Proposed Synthetic Workflow:

Synthesis_Workflow A 3-Bromo-6-fluorophenol B O-Alkylation with a protected acetaldehyde equivalent A->B e.g., 2-bromo-1,1-diethoxyethane, K₂CO₃, Acetone C Intermediate Aryloxy Acetal B->C D Acid-catalyzed Cyclization C->D Polyphosphoric acid (PPA) or H₂SO₄, Heat E 4-Bromo-7-fluoro-1-benzofuran D->E

Figure 2: Proposed synthetic workflow for 4-bromo-7-fluoro-1-benzofuran.

Experimental Protocol (Adapted from General Benzofuran Synthesis): [10]

Step 1: O-Alkylation of 3-Bromo-6-fluorophenol

  • To a solution of 3-bromo-6-fluorophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2-3 equivalents) as a base.

  • Add a protected acetaldehyde equivalent, for example, 2-bromo-1,1-diethoxyethane (1.1-1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product, the intermediate aryloxy acetal, can be purified by column chromatography on silica gel.

Causality: The O-alkylation step is a classic Williamson ether synthesis. The phenoxide, generated in situ by the reaction of the phenol with a base, acts as a nucleophile, displacing the bromide from the acetaldehyde equivalent. Using a protected acetaldehyde, such as a diethyl acetal, prevents self-condensation of the aldehyde under the basic reaction conditions.

Step 2: Acid-Catalyzed Cyclization

  • Add the purified aryloxy acetal from Step 1 to a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Heat the mixture, typically to around 100-120 °C, to promote the cyclization reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the hot mixture onto ice-water to quench the reaction and precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-bromo-7-fluoro-1-benzofuran can be further purified by column chromatography or recrystallization.

Causality: The strong acid protonates one of the ethoxy groups of the acetal, which then leaves as ethanol to form an oxonium ion. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic carbon of the oxonium ion. Subsequent elimination of a second molecule of ethanol and rearomatization leads to the formation of the furan ring, yielding the final benzofuran product. The regioselectivity of the cyclization is directed by the activating and directing effects of the substituents on the benzene ring.

Applications in Research and Drug Development

Substituted benzofurans are of great interest to medicinal chemists due to their wide range of biological activities.[2] While specific biological data for 4-bromo-7-fluoro-1-benzofuran is not extensively reported, its structural features suggest potential for development in several therapeutic areas.

  • Enzyme Inhibition: The benzofuran scaffold is present in many enzyme inhibitors. The specific substitution pattern of 4-bromo-7-fluoro-1-benzofuran could confer selectivity and potency for various enzyme targets, such as kinases, phosphodiesterases, or proteases, which are often implicated in cancer and inflammatory diseases.[11]

  • Receptor Modulation: Benzofuran derivatives have been investigated as ligands for various G-protein coupled receptors (GPCRs) and ion channels. The electronic properties of the bromine and fluorine substituents could influence the binding affinity and functional activity at these receptors.

  • Antimicrobial Agents: The benzofuran nucleus is a component of several natural and synthetic antimicrobial compounds.[2] 4-Bromo-7-fluoro-1-benzofuran could serve as a starting point for the development of new antibacterial or antifungal agents.

Potential Signaling Pathway Involvement:

Given the role of benzofuran derivatives in various cellular processes, a hypothetical involvement in a signaling pathway, such as a generic kinase signaling cascade, can be envisioned.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Phosphorylation Benzofuran 4-Bromo-7-fluoro-1-benzofuran (Potential Inhibitor) Benzofuran->Kinase2 GeneExpression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Ligand Ligand->Receptor

Figure 3: Hypothetical inhibition of a kinase signaling pathway by 4-bromo-7-fluoro-1-benzofuran.

Safety and Handling

Halogenated aromatic compounds require careful handling due to their potential toxicity. The following safety precautions should be observed when working with 4-bromo-7-fluoro-1-benzofuran:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements: [5]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [5]

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Conclusion

4-Bromo-7-fluoro-1-benzofuran is a halogenated heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry and materials science. While specific data on its biological activity and applications are still emerging, its structural features suggest potential for the development of novel therapeutic agents and functional materials. The synthetic routes to substituted benzofurans are well-established, providing a foundation for the preparation and further investigation of this and related compounds. As with all chemical research, proper safety precautions are paramount when handling this compound. This guide serves as a foundational resource for researchers and professionals seeking to explore the potential of 4-bromo-7-fluoro-1-benzofuran in their work.

References

  • Dias, H. J., et al. (2019). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46.
  • Dongguan Kangrun Experimental Technology Co., Ltd. (n.d.). 4-Bromo-7-fluoro-1-benzofuran.
  • Govindaraju, R., et al. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave Online Journal of Chemistry, 1(1), 1-5.
  • Khodarahmi, G., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 6(1), 1-13.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.
  • Li, W., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2236.
  • Mehdi, S. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28746-28768.
  • PubChem. (n.d.). 1-(7-Bromo-4-fluoro-benzofuran-5-yl)ethanone.
  • PubChemLite. (n.d.). 4-bromo-7-methyl-1-benzofuran (C9H7BrO).
  • Verma, S., et al. (2024).
  • Wikipedia. (n.d.). Substituted benzofuran.
  • Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3537.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Govindan, M., & Moore, H. W. (1982). Synthesis of Substituted Benzofurans. The Journal of Organic Chemistry, 47(14), 2850-2852.
  • Khuntia, R., et al. (2021). Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. Chemical Science, 12(16), 5795-5801.
  • MSU Chemistry. (n.d.). Mass Spectrometry.
  • NIST. (n.d.). Benzofuran.
  • NIST. (n.d.). Benzofuran.
  • PubChem. (n.d.). 4,7-Dimethylbenzofuran.
  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts.
  • ResearchGate. (n.d.). Fig. S4. a) 1H-NMR and b) 13C-NMR spectra of compound 4a.
  • ResearchGate. (n.d.). Synthesis of benzofurans using various 2,6-disubstituted phenols.
  • Singh, R., & Singh, O. (2015). Benzofurans: A new profile of biological activities. International Journal of Pharmaceutical Sciences and Research, 6(3), 936-947.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.

Sources

The Architect's Guide to a Privileged Scaffold: A Technical Guide to the Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2][3] Its prevalence stems from the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing the benzofuran scaffold. Moving beyond a mere catalog of reactions, this guide delves into the mechanistic underpinnings of each method, offering field-proven insights into experimental design and optimization. We will explore classical methodologies, transition-metal-catalyzed cross-couplings, and modern domino reactions, equipping the reader with the knowledge to rationally design and execute the synthesis of diverse benzofuran derivatives.

The Enduring Legacy and Modern Imperative of Benzofurans

First synthesized by Perkin in 1870, the benzofuran ring system has captivated chemists for over a century.[7][8] Its derivatives are pervasive in nature and have been successfully translated into a multitude of therapeutic agents.[5][9] The inherent biological activity and physicochemical properties of the benzofuran scaffold make it a "privileged structure" in drug discovery, a framework that is repeatedly found in bioactive compounds.[3] This has spurred the continuous development of novel and efficient synthetic routes to access this important heterocycle.[1][10] Modern synthetic chemistry, with its emphasis on efficiency, atom economy, and green chemistry, has further enriched the toolbox for benzofuran synthesis, offering milder conditions and broader substrate scopes.[9][11]

Foundational Strategies: Building the Benzofuran Core

This section will explore some of the classical and mechanistically diverse approaches to benzofuran synthesis that form the bedrock of the field.

The Perkin Rearrangement: A Classic Ring Contraction

The Perkin rearrangement is a venerable method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[12][13] The reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the contracted benzofuran ring.[12]

Causality of Experimental Choices: The choice of a strong base, typically sodium hydroxide in an alcoholic solvent, is critical for the initial lactone ring opening. The halogen at the 3-position of the coumarin serves as the leaving group in the subsequent intramolecular cyclization. Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields, offering a significant process advantage.[12][14]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [12]

  • To a solution of the 3-bromocoumarin (1 mmol) in ethanol (5 mL) in a sealed microwave vial, add a solution of sodium hydroxide (2 mmol) in water (1 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 300W for 5 minutes, maintaining a temperature of approximately 79-80°C.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to afford the benzofuran-2-carboxylic acid.

Data Presentation: Representative Yields of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement [12]

Starting 3-Bromocoumarin DerivativeProductYield (%)
3-bromo-4-methyl-6,7-dimethoxycoumarin5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid99
3-bromo-6,7-dimethoxycoumarin5,6-dimethoxy-benzofuran-2-carboxylic acid98
3-bromo-4-methylcoumarin3-methyl-benzofuran-2-carboxylic acid97

Visualization: Mechanism of the Perkin Rearrangement

Perkin_Rearrangement Coumarin 3-Halocoumarin RingOpening Base-Catalyzed Ring Fission Coumarin->RingOpening OH- Dianion Dianion Intermediate RingOpening->Dianion Cyclization Intramolecular Nucleophilic Attack Dianion->Cyclization Loss of Halide Benzofuran Benzofuran-2-carboxylic Acid Cyclization->Benzofuran

Caption: Base-catalyzed ring contraction of a 3-halocoumarin.

The Wittig Reaction: A Versatile Olefination Approach

The intramolecular Wittig reaction provides a powerful route to construct the furan ring of the benzofuran system.[15] This method typically involves the reaction of an ortho-hydroxybenzyltriphenylphosphonium salt with an acyl chloride. The resulting phosphonium ylide undergoes an intramolecular olefination to form the benzofuran ring.[16][17]

Causality of Experimental Choices: The choice of a suitable base is crucial for the deprotonation of the phosphonium salt to generate the reactive ylide. Triethylamine is a commonly employed base for this purpose. The reaction is typically conducted in a non-protic solvent like toluene to prevent quenching of the ylide. A key advantage of this method is the ability to introduce a wide variety of substituents at the 2-position of the benzofuran ring, dictated by the choice of the acyl chloride.[17] Interestingly, under certain conditions, a side reaction can lead to the formation of 3-aroylbenzofurans, offering a pathway to more complex derivatives.[16]

Experimental Protocol: Intramolecular Wittig Synthesis of 2-Arylbenzofurans [17]

  • A mixture of the ortho-hydroxybenzyltriphenylphosphonium salt (1 mmol), the desired aromatic acid chloride (1.1 mmol), and triethylamine (2.5 mmol) in dry toluene (20 mL) is refluxed for 8-10 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the 2-arylbenzofuran.

Visualization: Intramolecular Wittig Reaction Workflow

Wittig_Workflow Start o-Hydroxybenzyl- triphenylphosphonium salt + Acyl Chloride Reaction Reflux in Toluene with Triethylamine Start->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Substituted Benzofuran Purification->Product Sonogashira_Cascade Reactants o-Iodophenol + Terminal Alkyne Sonogashira Sonogashira Coupling Reactants->Sonogashira Pd/Cu catalyst, Base Intermediate 2-Alkynylphenol Sonogashira->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-Substituted Benzofuran Cyclization->Product

Sources

The Benzofuran Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] First synthesized in 1870, its versatile and unique physicochemical properties have made it a cornerstone in the design and development of novel therapeutic agents.[1][3] This guide provides a comprehensive exploration of the benzofuran core, delving into its profound impact on drug discovery, from its diverse pharmacological activities and intricate structure-activity relationships to its synthesis and presence in clinically approved medications.

Naturally occurring in a variety of plants, benzofuran derivatives have long been recognized for their broad spectrum of biological activities.[3][4] This inherent bioactivity has inspired medicinal chemists to harness the benzofuran nucleus as a foundational element for creating synthetic compounds with enhanced therapeutic potential. The rigidity of the bicyclic system, coupled with the electronic properties of the oxygen heteroatom, provides a unique three-dimensional arrangement for interaction with biological targets.

A Spectrum of Pharmacological Activities: The Versatility of Benzofuran Derivatives

The benzofuran scaffold is a chameleon in the world of pharmacology, with its derivatives demonstrating efficacy against a wide array of diseases. This versatility stems from the ability to readily modify the core structure at various positions, leading to compounds with tailored biological activities.

Anticancer Properties

Benzofuran derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2][5][6] Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 position are particularly crucial for their cytotoxic effects.[3][5] For instance, the introduction of ester or heterocyclic rings at this position can significantly influence the compound's selectivity for cancer cells over normal cells.[5]

Table 1: Representative Benzofuran Derivatives with Anticancer Activity

CompoundTarget Cancer Cell LineReported Activity (IC50)Reference
Benzofuran derivative 32Human ovarian cancer (A2780)12 µM[3]
Benzofuran derivative 33Human ovarian cancer (A2780)11 µM[3]
Benzofuran-triazole hybridsVarious tumor cell linesModerate antitumor effects[7]
Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzofuran derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi.[1][3][4] The introduction of substituents such as halogens, amino groups, and phenyl groups at the 2- and 5-positions of the benzofuran ring is closely linked to their antibacterial activity.[3] For example, certain benzofuran-based pyrazoline-thiazoles have demonstrated potent antimicrobial activity against Gram-positive bacteria.[3]

Neuroprotective and CNS Activity

The benzofuran scaffold is also a key component in compounds targeting the central nervous system (CNS).[8] Certain derivatives act as serotonin-norepinephrine-dopamine releasing agents and serotonin 5-HT2 receptor agonists, highlighting their potential in treating neurological and psychiatric disorders.[8] The development of psychoactive drugs with a benzofuran core underscores the scaffold's ability to cross the blood-brain barrier and interact with CNS targets.[8]

Other Notable Activities

The pharmacological repertoire of benzofuran derivatives extends to anti-inflammatory, antioxidant, antiviral, and anti-diabetic properties, among others.[3][6][9] This broad range of activities underscores the remarkable versatility of the benzofuran scaffold in addressing diverse therapeutic needs.

Structure-Activity Relationship (SAR) and Rational Drug Design

The biological activity of benzofuran derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.

As a guiding principle, the substitution pattern on both the benzene and furan rings dictates the pharmacological profile. For instance, in the context of anticancer activity, SAR studies have consistently shown that modifications at the C-2 position of the benzofuran ring are critical for cytotoxicity.[5] The nature and size of the substituent at this position can influence binding affinity to target proteins and overall cellular uptake.

Lipophilicity also plays a crucial role. An excellent correlation between the calculated lipophilicity (log P) and the multidrug resistance-reversing activity has been observed for a series of benzofuran analogs.[10] This suggests that the ability of these compounds to partition into biological membranes is a key determinant of their efficacy.

SAR_Concept cluster_0 Benzofuran Core Modification cluster_1 Biological Outcome Core Benzofuran Scaffold C2_Sub C-2 Substitution (e.g., esters, heterocycles) Core->C2_Sub influences C5_Sub C-5 Substitution (e.g., hydroxyl, halogen) Core->C5_Sub influences Activity Pharmacological Activity (e.g., Anticancer, Antimicrobial) C2_Sub->Activity modulates Selectivity Target Selectivity C2_Sub->Selectivity impacts C5_Sub->Activity modulates Lipophilicity Lipophilicity (logP) Membrane_Perm Membrane Permeability Lipophilicity->Membrane_Perm determines Membrane_Perm->Activity affects

Caption: Conceptual workflow of SAR in benzofuran-based drug design.

Synthetic Strategies for Medicinal Benzofurans

The ever-increasing demand for novel benzofuran derivatives has spurred the development of diverse and efficient synthetic methodologies.[1] These strategies can be broadly categorized into classical cyclization reactions and modern catalytic approaches.

Classical Synthetic Routes

Traditional methods for constructing the benzofuran ring often involve the reaction of salicylaldehydes with α-haloketones or their equivalents. These methods, while foundational, sometimes suffer from limitations in terms of substrate scope and reaction conditions.

Modern Catalytic Approaches

Contemporary synthetic chemistry has introduced a plethora of catalytic systems that enable more efficient and versatile access to benzofurans. Palladium- and copper-based catalysts are widely employed in coupling reactions, such as the Sonogashira coupling between iodophenols and terminal alkynes, followed by intramolecular cyclization.[1][11] Rhodium-mediated catalysis has also been utilized for the chemodivergent generation of benzofuran skeletons from propargyl alcohols and aryl boronic acids.[11]

Synthesis_Workflow Start Starting Materials (e.g., Salicylaldehydes, Phenols, Alkynes) Classical Classical Synthesis (e.g., Perkin reaction) Start->Classical Modern Modern Catalytic Synthesis Start->Modern Cyclization Intramolecular Cyclization Classical->Cyclization Pd_Cu Palladium/Copper Catalysis (e.g., Sonogashira Coupling) Modern->Pd_Cu Rh Rhodium Catalysis Modern->Rh Pd_Cu->Cyclization Rh->Cyclization Product Substituted Benzofuran Cyclization->Product

Sources

Introduction: The Benzofuran Scaffold - A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Medicinal Applications of Substituted Benzofurans

Benzofuran, an oxygen-containing heterocyclic compound composed of a fused benzene and furan ring, represents a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its rigid, planar structure and the electron-rich nature of the oxygen atom make it an ideal scaffold for interacting with a wide array of biological targets. Found in natural products isolated from various plant species, benzofuran derivatives exhibit a remarkable spectrum of pharmacological activities.[5][6] This has cemented their status as "privileged structures" in medicinal chemistry, justifying the extensive and ongoing research into their synthesis and biological evaluation.[4]

The therapeutic relevance of this scaffold is highlighted by its presence in clinically approved drugs such as Amiodarone, an antiarrhythmic agent, and Fruquintinib, a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy.[6][7][8] The versatility of the benzofuran core allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1][9]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the principal synthetic strategies for accessing substituted benzofurans, explores their diverse pharmacological applications with a focus on structure-activity relationships (SAR), and provides detailed experimental protocols for key synthetic and analytical methodologies.

Part 1: Strategic Synthesis of the Benzofuran Core

The construction of the benzofuran ring system is a central challenge in organic synthesis. Methodologies have evolved from classical name reactions to highly efficient modern catalytic systems. The choice of synthetic route is often dictated by the desired substitution pattern, substrate availability, and the need for atom economy and environmental sustainability ("green chemistry").[10]

Classical Condensation and Cyclization Reactions

Historically, methods like the Perkin reaction and intramolecular cyclizations of ketoesters have been employed.[11] For instance, the intramolecular cyclization of ketoesters derived from the acylation of o-hydroxyacetophenone can afford benzofurans in good yields, often facilitated by reagents like low-valent titanium in what is known as the McMurry reaction approach.[11] While foundational, these methods can sometimes require harsh conditions or have limited substrate scope.

Modern Metal-Catalyzed Methodologies

The advent of transition-metal catalysis has revolutionized benzofuran synthesis, offering milder reaction conditions, broader functional group tolerance, and access to complex substitution patterns.[12][13][14]

  • Palladium and Copper-Catalyzed Reactions: Palladium- and copper-based catalysts are particularly prominent.[15] The Sonogashira coupling of terminal alkynes with o-iodophenols, followed by an intramolecular cyclization, is a powerful and widely used one-pot strategy to generate 2-substituted benzofurans.[15] The choice of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, is crucial for efficiently facilitating both the cross-coupling and the subsequent cyclization step.[15] This approach allows for the introduction of a wide variety of substituents at the C-2 position.

  • Iron-Catalyzed Cyclizations: More recently, cost-effective and less toxic iron catalysts have been developed for constructing the benzofuran ring. Iron(III) chloride, for example, can mediate the intramolecular cyclization of electron-rich aryl ketones through a direct oxidative aromatic C–O bond formation.[12]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts have enabled novel transformations, such as the synthesis of C4-substituted benzofurans through the transfer of vinylene between a vinylene carbonate and a meta-salicylic acid derivative.[16]

The diagram below illustrates a generalized workflow for a modern, metal-catalyzed synthesis of a 2,3-disubstituted benzofuran, a common and highly effective strategy.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction A o-Halophenol C Sonogashira Coupling (Pd/Cu Catalyst, Base) A->C B Terminal Alkyne B->C D Intermediate Formation (o-Alkynylphenol) C->D C-C Bond Formation E Intramolecular Cyclization (Annulation) D->E C-O Bond Formation F 2-Substituted Benzofuran E->F

Workflow for Metal-Catalyzed Benzofuran Synthesis.
Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic strategy is a critical decision in any research program. The table below provides a comparative summary of common methodologies.

MethodCatalyst/ReagentAdvantagesDisadvantagesKey Applications
Perkin Rearrangement Base (e.g., KOH)Historical significance, simple starting materials.Harsh conditions, limited scope.[11]Synthesis from coumarin precursors.[11]
McMurry Reaction Low-valent TitaniumGood yields for specific substrates.[11]Requires stoichiometric metal reductant.Reductive deoxygenation of ketoesters.[11]
Pd/Cu-Catalyzed Cyclization PdCl₂(PPh₃)₂, CuIHigh efficiency, broad substrate scope, one-pot procedure.[15]Cost of palladium, potential for catalyst poisoning.Gold standard for 2-substituted benzofurans.[15]
Fe-Catalyzed Cyclization FeCl₃Low cost, environmentally benign metal.[12]May require more specific electron-rich substrates.Green chemistry approaches.[12]
Microwave-Assisted Synthesis VariousDrastically reduced reaction times, improved yields.[14]Requires specialized equipment, scalability can be an issue.Rapid library synthesis.[14]

Part 2: Pharmacological Applications & Structure-Activity Relationships (SAR)

Benzofuran derivatives exhibit a vast range of biological activities, making them a focal point of drug discovery programs.[4][17] The specific activity is highly dependent on the nature and position of substituents on the benzofuran core.

Anticancer Activity

The benzofuran scaffold is present in numerous compounds with potent anticancer activity.[1][2][9] SAR studies have revealed that substitutions at the C-2 and C-5 positions are often crucial for cytotoxicity.[9] For example, introducing halogen atoms or other heterocyclic rings at these positions can significantly enhance anticancer potency.[9] Some benzofuran-chalcone hybrids have shown promising activity against breast cancer cell lines like MCF-7.[6] The mechanism of action often involves the inhibition of critical cellular pathways, such as DNA gyrase or protein tyrosine phosphatases.[4]

Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, novel therapeutic agents are urgently needed. Benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.[4] For instance, certain benzofuran-thiazole hybrids show potent tuberculostatic (anti-tuberculosis) activity.[8] The antimicrobial effect is often linked to the specific substitution pattern, with some derivatives acting as inhibitors of essential bacterial enzymes like DNA gyrase B in Mycobacterium tuberculosis.[4]

Anti-Inflammatory and Antioxidant Properties

Many benzofuran derivatives possess anti-inflammatory and antioxidant capabilities.[5][7] Their ability to scavenge free radicals and modulate inflammatory pathways makes them attractive candidates for treating chronic inflammatory diseases. The antioxidant activity is often associated with the presence of hydroxyl groups on the benzofuran ring system, which can donate a hydrogen atom to neutralize reactive oxygen species.

Central Nervous System (CNS) Activity

Substituted benzofurans can also act on the central nervous system.[18] Certain 2-aminoethyl substituted benzofurans, sometimes referred to as "Benzofury" compounds, are known to act as serotonin–norepinephrine–dopingamine releasing agents and 5-HT₂ receptor agonists, leading to psychoactive effects.[18] This highlights the scaffold's ability to cross the blood-brain barrier and interact with neurotransmitter systems, suggesting potential applications in developing treatments for neurological and psychiatric disorders.

The following diagram provides a generalized overview of the structure-activity relationships for the benzofuran scaffold.

Generalized Structure-Activity Relationships of Benzofuran.

Part 3: Key Experimental Protocols

To provide practical guidance, this section details a representative synthetic protocol and a standard biological assay.

Protocol: One-Pot Synthesis of 2-Arylbenzofuran via Sonogashira Coupling and Cyclization

This protocol describes a common and efficient method for synthesizing 2-substituted benzofurans.

Objective: To synthesize 2-phenylbenzofuran from 2-iodophenol and phenylacetylene.

Materials:

  • 2-Iodophenol (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Setup: Add 2-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) to a dry Schlenk flask under an inert atmosphere (N₂ or Ar).

  • Solvent and Reagents: Add the anhydrous, degassed solvent (10 mL) followed by triethylamine (3.0 mmol) via syringe.

  • Addition of Alkyne: Add phenylacetylene (1.2 mmol) dropwise to the stirring reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the organic filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzofuran.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: MTT Assay for Cytotoxicity Evaluation

This protocol outlines the measurement of a compound's cytotoxic effect on a cancer cell line.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a substituted benzofuran derivative against the MCF-7 breast cancer cell line.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Substituted benzofuran derivative (dissolved in DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The substituted benzofuran scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its proven ability to interact with a multitude of biological targets, ensures its relevance in medicinal chemistry.[13][19] Future research will likely focus on several key areas:

  • Development of Greener Synthetic Routes: Emphasis will continue to be placed on developing more sustainable synthetic methods using earth-abundant metal catalysts, solvent-free conditions, and energy-efficient processes like microwave and flow chemistry.[10][14]

  • Exploration of New Biological Targets: While well-established in areas like cancer and infectious diseases, the application of benzofuran derivatives to novel targets, such as those involved in neurodegenerative diseases or metabolic disorders, remains a promising frontier.[3][5]

  • Hybrid Molecules and Bioisosteric Replacement: The design of hybrid molecules that combine the benzofuran scaffold with other known pharmacophores is a powerful strategy to develop multifunctional drugs with enhanced efficacy or novel mechanisms of action.[1]

The versatility and proven track record of substituted benzofurans guarantee that they will remain an area of intense investigation, offering fertile ground for the development of the next generation of innovative medicines.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
  • MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
  • Taylor & Francis Online. (n.d.).
  • NIH National Library of Medicine. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
  • PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]
  • ACS Publications. (n.d.).
  • RSC Publishing. (2019).
  • NIH National Library of Medicine. (n.d.).
  • Bentham Science. (2024).
  • MedCrave. (2016).
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • Khalifa University. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
  • Semantic Scholar. (n.d.).
  • ACS Publications. (2024).
  • Wikipedia. (n.d.). Substituted benzofuran. [Link]
  • ResearchGate. (2024). (PDF)
  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. [Link]
  • NIH National Library of Medicine. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. [Link]
  • Atlantis Press. (2025).
  • RSC Publishing. (2019).
  • ResearchGate. (n.d.). Important benzofurans as pharmaceutical agents. [Link]
  • Ingenta Connect. (2009). Some Recent Approaches to the Synthesis of 2-Substituted Benzofurans. [Link]

Sources

The Architecture of Innovation: A Technical Guide to the Discovery of Novel Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Scaffold - A Perspective on Modern Benzofuran Discovery

The benzofuran nucleus, a deceptively simple fusion of benzene and furan rings, represents a privileged scaffold in medicinal chemistry and materials science. Its prevalence in a vast array of natural products and clinically approved drugs underscores its remarkable versatility as a pharmacophore.[1][2][3][4] From the antiarrhythmic agent amiodarone to the potent antifungal griseofulvin, benzofuran derivatives have consistently demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antioxidant, and antimicrobial properties.[5][6][7] This guide moves beyond a mere recitation of synthetic protocols. As a senior application scientist, the goal is to provide a strategic framework for the discovery of novel benzofuran compounds, emphasizing the rationale behind methodological choices and the integration of modern techniques to accelerate the journey from concept to candidate. We will explore the intricate dance of synthesis, characterization, and biological evaluation that underpins the successful development of next-generation benzofuran-based molecules.

I. Strategic Foundations: Devising the Synthetic Approach

The contemporary synthesis of the benzofuran core has evolved significantly from classical methods. The modern chemist's toolkit is replete with powerful transition-metal-catalyzed reactions and innovative C-H activation strategies that offer unprecedented efficiency and control over molecular architecture.[1][8] The choice of synthetic route is not arbitrary; it is a strategic decision dictated by factors such as desired substitution patterns, substrate availability, and scalability.

The Power of Palladium and Copper: Cross-Coupling and Annulation Strategies

Transition metals, particularly palladium and copper, have revolutionized benzofuran synthesis.[1][8] These catalysts facilitate the construction of the benzofuran ring through elegant and efficient bond-forming reactions.

A prominent strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, the Sonogashira coupling of terminal alkynes with iodophenols, often co-catalyzed by palladium and copper, provides a direct route to 2-substituted benzofurans.[1][8]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted o-iodophenol (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Solvent and Base: Add anhydrous triethylamine (TEA) as both the solvent and base.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

The causality behind this protocol lies in the synergistic action of the palladium and copper catalysts. Palladium facilitates the oxidative addition to the iodophenol and the subsequent transmetalation with the copper acetylide, which is formed in situ. The final reductive elimination step forges the new C-C bond, and the subsequent intramolecular hydroalkoxylation, often promoted by the residual catalyst or base, leads to the cyclized benzofuran product.

The Dawn of C-H Activation: A Paradigm Shift in Synthesis

Direct C-H activation has emerged as a transformative approach, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[9] Palladium-catalyzed C-H activation/C-O bond formation provides an elegant route to dihydrobenzofurans and can be rendered enantioselective.[10]

The diagram below illustrates the conceptual workflow for the synthesis of chiral benzofuranones via palladium-catalyzed enantioselective C-H activation.

ch_activation_workflow Start Substituted Phenol with Directing Group Step1 Pd(II) Catalyst + Chiral Ligand Start->Step1 Reactants Step2 C-H Activation & Cyclization Step1->Step2 Catalytic Cycle Product Chiral Benzofuranone Product Step2->Product Product Formation

Caption: Workflow for Chiral Benzofuranone Synthesis via C-H Activation.

This approach leverages a directing group on the phenol substrate to guide the palladium catalyst to a specific C-H bond for activation and subsequent C-O bond formation, leading to the desired heterocyclic product.

II. Structural Elucidation: The Art and Science of Characterization

The unambiguous determination of a novel compound's structure is a cornerstone of chemical research. A combination of spectroscopic techniques is employed to piece together the molecular puzzle.

A Symphony of Spectroscopies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.[11][12] The chemical shifts, coupling constants, and integration of proton signals, along with the number and types of carbon environments, provide a detailed picture of the molecular connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[11][13] Characteristic absorption bands for carbonyls, hydroxyls, and C-O bonds are particularly informative in the context of benzofuran chemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition.[11][14] The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Data Interpretation: A Case Study

Consider a hypothetical novel 2-acetyl-5-methoxybenzofuran. The expected spectroscopic data would be as follows:

Technique Expected Observations
¹H NMR Aromatic protons with characteristic splitting patterns for the benzofuran core. A singlet for the methoxy group protons (~3.9 ppm). A singlet for the acetyl methyl protons (~2.6 ppm). A singlet for the furan proton at the 3-position.
¹³C NMR Resonances for the eight carbons of the benzofuran ring system, the methoxy carbon, and the two carbons of the acetyl group (carbonyl and methyl).
IR A strong absorption band for the carbonyl (C=O) stretch of the acetyl group (~1680 cm⁻¹). C-O stretching bands for the furan ring and the methoxy group. C-H stretching and bending vibrations for the aromatic and methyl groups.
HRMS A molecular ion peak corresponding to the exact mass of C₁₁H₁₀O₃.

III. Unveiling Biological Potential: From Bench to Biological Insight

The ultimate goal in the discovery of novel benzofuran compounds for pharmaceutical applications is to identify molecules with potent and selective biological activity.

High-Throughput Screening (HTS)

Initial biological evaluation often involves high-throughput screening against a panel of biological targets. This allows for the rapid assessment of a large number of compounds to identify "hits" with promising activity.

Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, systematic modifications to the benzofuran scaffold are made to understand the relationship between chemical structure and biological activity.[15] This iterative process of synthesis and biological testing is crucial for optimizing the potency and selectivity of lead compounds.

sar_flow InitialHit Initial Hit Compound (from HTS) Hypothesis Formulate SAR Hypothesis InitialHit->Hypothesis Synthesis Synthesize Analogs (Systematic Modifications) Hypothesis->Synthesis BioAssay Biological Assays (Potency, Selectivity) Synthesis->BioAssay DataAnalysis Analyze Data & Refine SAR BioAssay->DataAnalysis DataAnalysis->Hypothesis Iterate Lead Optimized Lead Compound DataAnalysis->Lead Converge

Caption: Iterative Cycle of a Structure-Activity Relationship Study.

IV. Conclusion: The Future of Benzofuran Discovery

The discovery of novel benzofuran compounds is a dynamic and evolving field. The integration of modern synthetic methods, advanced analytical techniques, and sophisticated biological screening platforms will continue to drive the development of new therapeutic agents and functional materials. The principles outlined in this guide provide a robust framework for researchers to navigate the complexities of the discovery process and to unlock the full potential of this remarkable heterocyclic scaffold. The journey from a simple benzofuran core to a life-changing drug is one of scientific rigor, creative problem-solving, and unwavering dedication.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
  • Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. Bentham Science.
  • Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society.
  • Benzofuran Derivatives: Significance and symbolism. ScienceDirect.
  • Novel benzofuran derivatives: synthesis and antitumor activity. Scilit.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
  • Representative drugs containing benzofuran core. ResearchGate.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing.
  • Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diaryl Ethers. PubMed.
  • Room temperature C-H arylation of benzofurans by aryl iodides. University of Washington.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. ResearchGate.
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave.
  • Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. Prayogik Rasayan.
  • Other Transition Metal-Catalyzed Benzofuran Synthesis. ResearchGate.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Benzofuran – Knowledge and References. Taylor & Francis.
  • Substituted benzofuran. Wikipedia.
  • Synthesis, characterization, and bioevaluation of new benzofurans. ScienceDirect.
  • The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds. University of Queensland.
  • Biological and medicinal significance of benzofuran. UQ eSpace.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
  • Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. PMC - NIH.
  • Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. ResearchGate.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.

Sources

A Preliminary Screening Strategy for the Bioactivity of 7-Bromo-4-fluorobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzofuran scaffold is a privileged heterocyclic motif prevalent in numerous natural products and synthetic compounds, demonstrating a vast spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive, in-depth framework for the preliminary biological screening of a specific derivative, 7-Bromo-4-fluorobenzofuran. As Senior Application Scientists, we move beyond simple protocol recitation to deliver a strategic workflow grounded in the principles of modern drug discovery. This document outlines a logical cascade of assays, from initial physicochemical and ADME-Tox profiling to a tiered approach for evaluating cytotoxic, antimicrobial, and enzyme-inhibitory potential. Each stage is rationalized to ensure that experimental choices are data-driven, maximizing resource efficiency and providing a robust foundation for go/no-go decisions in early-stage drug development. The protocols provided are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran and its derivatives are cornerstones of medicinal chemistry, recognized for their wide array of therapeutic potentials.[1] This oxygen-containing heterocyclic system is a key structural component in many clinically approved drugs, such as the antiarrhythmic agent amiodarone and the gout treatment benzbromarone.[4] The versatility of the benzofuran nucleus allows for substitutions that modulate its biological effects, leading to compounds with potent antitumor, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][4] The inherent "drug-like" nature of this scaffold makes any novel derivative a compelling candidate for biological investigation.

Profile of this compound

The subject of this guide, this compound (CAS No. 253429-31-1), is a synthetic derivative with the molecular formula C₈H₄BrFO.[5][6] The introduction of halogen atoms—specifically bromine and fluorine—onto the benzofuran core is a common and effective strategy in drug design. Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can introduce new electronic interactions that enhance binding affinity to biological targets.[7] For instance, bromo-substituted benzofurans have demonstrated excellent antibacterial activity, while fluorine substitutions can increase potency and metabolic stability.[7][8] This specific substitution pattern makes this compound a prime candidate for a multi-faceted screening approach.

Foundational Characterization: Building a Data-Driven Baseline

Before embarking on biological activity screening, a foundational understanding of the compound's intrinsic properties is paramount. These initial assays are critical for interpreting subsequent biological data and identifying potential liabilities early in the discovery process.[9]

Early In Vitro ADME/Tox Profiling

The failure of drug candidates due to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties is a major cause of late-stage attrition.[10] Performing key in vitro ADME assays early helps to de-risk a project by flagging compounds with unfavorable profiles, such as rapid metabolism or potential for drug-drug interactions.[11][12]

Protocol: Metabolic Stability Assay in Human Liver Microsomes

Causality: This assay assesses the compound's susceptibility to metabolism by the primary drug-metabolizing enzymes located in the liver, primarily Cytochrome P450s (CYPs).[13] A compound that is too rapidly metabolized will have a short half-life in vivo, likely resulting in poor bioavailability and therapeutic effect.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 50 mM NADPH solution in phosphate buffer. This is the essential cofactor for CYP enzyme activity.

  • Incubation:

    • In a 96-well plate, combine the HLM suspension and the test compound (final concentration 1 µM; final DMSO concentration ≤ 0.1%).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • For the T=0 min time point, the reaction is stopped immediately by adding an ice-cold "stop solution" (e.g., acetonitrile with an internal standard).

    • Incubate the remaining samples at 37°C with gentle shaking.

  • Time Points & Quenching:

    • Aliquots are removed and the reaction is quenched at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Positive control wells (e.g., a compound with known high clearance like Verapamil) and negative control wells (without NADPH) must be run in parallel.

  • Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the line determines the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

Protocol: Cytochrome P450 (CYP) Inhibition Assay

Causality: This assay determines if the test compound can inhibit the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[14] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs) by slowing the metabolism of co-administered drugs.[14]

Methodology:

  • System Setup:

    • Use recombinant human CYP enzymes (e.g., Baculosomes) and a specific fluorogenic probe substrate for each isoform being tested.

    • Prepare a concentration range of this compound (e.g., 0.1 to 100 µM).

  • Incubation:

    • In a 96-well plate, combine the buffer, recombinant CYP enzyme, and the test compound or a known inhibitor (positive control).

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of the probe substrate and NADPH.

  • Measurement:

    • Monitor the formation of the fluorescent metabolite over time using a plate reader at the appropriate excitation/emission wavelengths.

  • Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the concentration that causes 50% inhibition (IC₅₀) by plotting the percent inhibition against the log of the test compound concentration.

Tier 1 Biological Activity Screening Cascade

Based on the broad activities of the benzofuran class, a parallel screening approach against distinct biological targets is recommended.[1][3]

G cluster_0 Preliminary Screening Workflow Compound This compound ADME In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) Compound->ADME Assess Druggability Cytotoxicity Cytotoxicity Screen (MTT Assay) ADME->Cytotoxicity Viable Profile Antimicrobial Antimicrobial Screen (Broth Microdilution) ADME->Antimicrobial Enzyme Enzyme Inhibition (Targeted Assay) ADME->Enzyme Data Data Analysis & Hit Triage Cytotoxicity->Data Antimicrobial->Data Enzyme->Data

Caption: High-level workflow for the preliminary screening of this compound.

Cytotoxicity Screening Against Cancer Cell Lines

Causality: The evaluation of cytotoxic potential is a critical first step in the discovery of new anticancer agents.[15] This assay identifies if the compound can inhibit cell proliferation or induce cell death in cancer cells, providing a primary indicator of potential therapeutic utility.[16]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[17][18] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[17]

Methodology:

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[17][18]

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium (e.g., from 0.01 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate the plates for 48-72 hours.[15]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.[16]

Data Presentation:

Cell LineTissue of OriginHypothetical IC₅₀ (µM) of this compoundSelectivity Index (SI)¹
MCF-7Breast Adenocarcinoma8.5 ± 0.95.9
A549Lung Carcinoma12.2 ± 1.54.1
HCT116Colorectal Carcinoma25.1 ± 2.82.0
HEK293Normal Embryonic Kidney50.3 ± 4.5N/A

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Antimicrobial Activity Screening

Causality: Given the established antimicrobial properties of many benzofuran derivatives, it is logical to screen for activity against a panel of pathogenic bacteria and fungi.[3][8] This assay determines the lowest concentration of the compound that inhibits microbial growth.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[19][20]

Methodology:

  • Preparation:

    • Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) in a 96-well plate.

    • Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Inoculation:

    • Inoculate each well with the microbial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL.

    • Include a positive control (microbes + broth, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

    • A viability indicator like resazurin can be added to aid visualization; viable cells reduce blue resazurin to pink resorufin.[21]

Data Presentation:

MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria16
Escherichia coli (ATCC 25922)Gram-negative Bacteria>128
Candida albicans (ATCC 90028)Fungus (Yeast)64
Targeted Enzyme Inhibition Screening

Causality: Many drugs function by inhibiting specific enzymes involved in disease pathways.[22][23] Benzofuran derivatives have been successfully developed as potent enzyme inhibitors, such as for Lysine-specific demethylase 1 (LSD1), a target in oncology.[24] Screening against a relevant enzyme target can uncover a specific mechanism of action.

Protocol: Generic Fluorogenic Enzyme Inhibition Assay (Example: LSD1)

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound.

    • Use a commercial assay kit containing recombinant human LSD1 enzyme, a fluorogenic substrate (e.g., a di-methylated H3 peptide), and detection reagents.

  • Reaction:

    • In a 96-well plate, add the LSD1 enzyme, assay buffer, and the test compound or a known LSD1 inhibitor (positive control).

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Incubate for the recommended time (e.g., 60 minutes) at 37°C.

  • Detection:

    • Stop the reaction and add the detection reagent, which generates a fluorescent signal proportional to the enzyme's activity.

    • Read the fluorescence on a plate reader.

  • Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value from the dose-response curve.

Data Presentation:

Target EnzymeTherapeutic AreaHypothetical IC₅₀ (µM)
LSD1 (KDM1A)Oncology3.2 ± 0.4

Data Interpretation and Decision Making

The synthesis of data from these preliminary screens is crucial for making informed decisions. A compound's "hit" status depends on its potency, selectivity, and drug-like properties.

G cluster_1 Decision Logic for Hit Progression Start Screening Data (IC50, MIC, ADME) Potency Potent in Primary Assay? (e.g., Cytotoxicity IC50 < 10 µM) Start->Potency Selectivity Selective? (e.g., SI > 10) Potency->Selectivity Yes Deprioritize Deprioritize / Redesign Potency->Deprioritize No ADME Favorable ADME Profile? (e.g., t½ > 30 min, no strong CYP inhibition) Selectivity->ADME Yes Selectivity->Deprioritize No Progress Progress to Lead Optimization ADME->Progress Yes ADME->Deprioritize No

Caption: A simplified decision-making flowchart for prioritizing candidate compounds.

A promising hit might exhibit potent cytotoxicity against a cancer cell line (e.g., IC₅₀ < 10 µM), a good selectivity index against normal cells, moderate metabolic stability (t½ > 30 min), and weak or no inhibition of major CYP enzymes.[15] Conversely, a compound that is highly potent but metabolically unstable or a strong CYP inhibitor would be deprioritized.[10] The goal is to identify a balanced profile that justifies further investment in lead optimization.

Conclusion and Future Directions

This guide has outlined a robust, multi-pronged strategy for the initial bioactivity screening of this compound. By integrating physicochemical, ADME/Tox, and diverse biological assays, this workflow provides a holistic preliminary assessment of the compound's therapeutic potential.

Should a promising activity be identified (e.g., selective cytotoxicity), future work would involve:

  • Mechanism of Action Studies: Investigating the cellular pathways affected by the compound (e.g., apoptosis induction, cell cycle arrest).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and drug-like properties.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of the disease.

This systematic approach ensures that the path from an initial molecule to a viable drug candidate is built on a foundation of rigorous science and strategic decision-making.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening.
  • Concept Life Sciences. (n.d.). In Vitro ADME Assays.
  • Nuvisan. (n.d.). In vitro DMPK studies for drug discovery.
  • Al-Ani, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon.
  • Bio-protocol. (n.d.). Antimicrobial assay.
  • Biobide. (n.d.). What is an Inhibition Assay?.
  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Springer Nature Experiments. (n.d.). Antimicrobial Assay.
  • He, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
  • International Journal of Scientific Development and Research (IJSDR). (2021). Study of Benzofuran Derivatives and their Biological Significance.
  • BioIVT. (n.d.). Enzyme Inhibition & DDI Studies.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • ResearchGate. (2024). Targeting enzyme inhibitors in drug discovery.
  • Asati, V., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents: A review. Journal of Pharmaceutical Investigation.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules.
  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
  • Wikipedia. (n.d.). Substituted benzofuran.
  • Asati, V., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances.
  • American Chemical Society. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • PubChem. (n.d.). 1-(7-Bromo-4-fluoro-benzofuran-5-yl)ethanone.
  • Sobańska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
  • PubMed Central. (2024). Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6A/B Inhibitor.

Sources

Methodological & Application

Synthesis of 7-Bromo-4-fluorobenzofuran: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] These heterocyclic scaffolds are prevalent in natural products and have been extensively utilized by chemists to develop novel therapeutic agents with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The specific substitution pattern of halogens, such as bromine and fluorine, on the benzofuran ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. 7-Bromo-4-fluorobenzofuran, in particular, serves as a valuable building block in the synthesis of more complex molecules targeted for drug discovery and development. This document provides a comprehensive guide to the synthesis of this compound, offering a detailed protocol and explaining the chemical principles behind the methodology.

Synthetic Strategy: A Two-Step Approach to Benzofuran Formation

The synthesis of this compound is efficiently achieved through a two-step process commencing with the commercially available 2-bromo-5-fluorophenol. This strategy is an adaptation of classical benzofuran synthesis, which involves the formation of an ether linkage followed by an intramolecular cyclization.

The overall synthetic transformation is depicted in the workflow below:

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization 2_Bromo_5_fluorophenol 2-Bromo-5-fluorophenol Intermediate 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene 2_Bromo_5_fluorophenol->Intermediate K2CO3, DMF Bromoacetaldehyde_acetal 2-Bromo-1,1-diethoxyethane Bromoacetaldehyde_acetal->Intermediate Final_Product This compound Intermediate->Final_Product Polyphosphoric Acid, Toluene

Caption: Synthetic workflow for this compound.

Step 1: O-Alkylation. The synthesis begins with the O-alkylation of 2-bromo-5-fluorophenol with 2-bromo-1,1-diethoxyethane. This reaction proceeds via a Williamson ether synthesis mechanism. The phenolic proton is acidic and is readily deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-bromo-1,1-diethoxyethane, displacing the bromide leaving group to form the intermediate, 1-bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates this SN2 reaction.

Step 2: Acid-Catalyzed Cyclization. The second step involves an intramolecular cyclization of the acetal intermediate to form the furan ring. This reaction is promoted by a strong acid, such as polyphosphoric acid (PPA). The acid protonates one of the ethoxy groups of the acetal, converting it into a good leaving group (ethanol). The subsequent loss of ethanol generates an oxonium ion, which is then attacked by the electron-rich aromatic ring at the ortho position to the oxygen atom. A final deprotonation step re-aromatizes the benzene ring and yields the desired this compound.

Detailed Experimental Protocol

This protocol is based on a reported synthesis of this compound.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Bromo-5-fluorophenol≥98%Commercially Available
2-Bromo-1,1-diethoxyethane≥97%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Polyphosphoric Acid (PPA)Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Deionized Water
Step 1: Synthesis of 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene
  • To a solution of 2-bromo-5-fluorophenol (228.00 g, 1.19 mol) in N,N-dimethylformamide (3.00 L) in a suitable reaction vessel, add potassium carbonate (247.47 g, 1.79 mol).

  • Stir the mixture at room temperature and add 2-bromo-1,1-diethoxyethane (197.54 mL, 1.31 mol).

  • Heat the reaction mixture to 135 °C and maintain for 7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the DMF.

  • To the residue, add deionized water (2 L) and extract with ethyl acetate (3 x 2 L).

  • Combine the organic layers and wash with 2 M aqueous sodium hydroxide (4 L) followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 1-bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene. The reported yield for this step is approximately 98%, and the product is often used directly in the next step without further purification.[1]

Step 2: Synthesis of this compound
  • Dissolve the crude 1-bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene (352.00 g, approximately 1.15 mol) in toluene (2.5 L) in a large reaction vessel equipped with a reflux condenser.

  • Carefully add polyphosphoric acid (370.00 g, approximately 3.4 mol) to the stirred solution.

  • Heat the mixture to reflux and maintain for 5 hours. Monitor the cyclization by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and concentrate under reduced pressure to remove the toluene.

  • Carefully quench the residue by adding it to deionized water (3 L).

  • Extract the aqueous mixture with ethyl acetate (4 L).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure. The product, this compound, is collected as a colorless liquid that solidifies at room temperature. The reported boiling point is 80 °C at 1 mmHg, with a yield of approximately 51% for this step.[1]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

ParameterValue
Molecular Formula C₈H₄BrFO
Molecular Weight 215.02 g/mol
Appearance Colorless liquid, solidifies at room temperature
Boiling Point 80 °C @ 1 mmHg[1]

¹H NMR (400 MHz, CDCl₃) δ: [1]

  • 7.67 (d, J = 2.2 Hz, 1H)

  • 7.39 (dd, J = 5.1, 3.7 Hz, 1H)

  • 6.94 (d, J = 2.2 Hz, 1H)

  • 6.86 (t, J = 8.8 Hz, 1H)

Expected ¹³C NMR and Mass Spectrometry Data: While a peer-reviewed publication with detailed ¹³C NMR and mass spectrometry data was not identified, the expected data can be predicted based on the structure and known values for similar benzofurans. Researchers should perform these analyses to confirm the structure of their synthesized material.

Scientific Integrity and Trustworthiness

The protocol described herein is based on a documented synthesis and provides a reliable method for the preparation of this compound.[1] The self-validating nature of this protocol lies in the characterization of the final product. The obtained ¹H NMR spectrum should be compared with the reference data provided. Any significant deviation may indicate the presence of impurities or an incorrect product. Further validation should be performed using ¹³C NMR, mass spectrometry, and, if necessary, elemental analysis to ensure the identity and purity of the compound. The successful synthesis of the intermediate and its subsequent conversion to the final product, as monitored by chromatographic techniques, also serves as an internal validation of the procedure.

References

  • Sinha, A., et al. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • RSC Publishing.
  • Wikipedia. Substituted benzofuran.
  • National Institutes of Health.

Sources

Multi-Step Synthesis of Halogenated Benzofurans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Benzofurans in Modern Chemistry

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a core scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals. The introduction of halogen atoms onto this privileged structure gives rise to halogenated benzofurans, a class of molecules with profound implications in medicinal chemistry and materials science. The unique electronic properties and steric profiles imparted by halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This has led to their exploration as potent agents in oncology, neurology, and infectious disease research.

This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of the multi-step synthesis of halogenated benzofurans, moving beyond a mere recitation of protocols to elucidate the underlying chemical principles and strategic considerations that inform each synthetic choice. The methodologies presented herein are robust, validated, and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Strategic Approaches to the Synthesis of Halogenated Benzofurans

The synthesis of halogenated benzofurans can be broadly categorized into two strategic approaches:

  • Late-Stage Halogenation of a Pre-formed Benzofuran Core: This approach is advantageous when the parent benzofuran is readily accessible. It allows for the diversification of a common intermediate, which is particularly useful in the generation of compound libraries for structure-activity relationship (SAR) studies. However, this strategy can be limited by issues of regioselectivity and the potential for harsh reaction conditions that may not be compatible with sensitive functional groups.

  • Construction of the Benzofuran Ring from Halogenated Precursors: This "bottom-up" approach offers superior control over the position of the halogen substituent. By incorporating the halogen atom at an early stage of the synthesis, regioselectivity is often intrinsically defined by the starting materials. This strategy is generally more versatile for accessing a wider range of specifically substituted halogenated benzofurans.

This guide will focus on the latter, more controlled approach, detailing key multi-step synthetic pathways that exemplify the principles of modern organic synthesis.

Core Synthetic Methodologies and Detailed Protocols

Perkin Rearrangement Route to Halogenated Benzofuran-2-carboxylic Acids

The Perkin rearrangement, a classic name reaction, provides an elegant method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[1][2][3] This reaction proceeds via a coumarin-benzofuran ring contraction mechanism, initiated by a base-catalyzed cleavage of the lactone ring. The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the vinyl halide to form the benzofuran ring.[1][2]

Conceptual Workflow:

G cluster_0 Synthesis of 3-Halocoumarin cluster_1 Perkin Rearrangement cluster_2 Optional Derivatization Substituted Phenol Substituted Phenol Salicylaldehyde Salicylaldehyde Substituted Phenol->Salicylaldehyde 3-Halocoumarin 3-Halocoumarin Salicylaldehyde->3-Halocoumarin Knoevenagel Condensation & Halogenation Benzofuran-2-carboxylic acid Benzofuran-2-carboxylic acid 3-Halocoumarin->Benzofuran-2-carboxylic acid Base-catalyzed Ring Contraction 3-Halocoumarin->Benzofuran-2-carboxylic acid Further Functionalization Further Functionalization Benzofuran-2-carboxylic acid->Further Functionalization e.g., Esterification, Amidation

Figure 1: General workflow for the Perkin rearrangement route.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol is adapted from a microwave-assisted method that significantly reduces reaction times compared to traditional heating.[1][2]

Step 1: Synthesis of 3-Bromocoumarins

  • Materials: Substituted salicylaldehyde, N-bromosuccinimide (NBS), acetonitrile.

  • Procedure:

    • To a solution of the substituted salicylaldehyde (1.0 mmol) in acetonitrile (5 mL) in a microwave reactor vessel, add N-bromosuccinimide (1.1 mmol).

    • Seal the vessel and irradiate in a microwave reactor at 250W for 5 minutes at 80°C.

    • After cooling, pour the reaction mixture into ice-water and stir for 15 minutes.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to afford the 3-bromocoumarin.

Step 2: Perkin Rearrangement to Benzofuran-2-carboxylic Acids

  • Materials: 3-Bromocoumarin, sodium hydroxide, ethanol.

  • Procedure:

    • In a microwave reactor vessel, dissolve the 3-bromocoumarin (1.0 mmol) in ethanol (5 mL).

    • Add a solution of sodium hydroxide (2.0 mmol) in water (1 mL).

    • Seal the vessel and irradiate at 300W for 5 minutes at 79°C.

    • After cooling, acidify the reaction mixture with 2N HCl.

    • Collect the precipitated benzofuran-2-carboxylic acid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Starting Material (Substituted Salicylaldehyde) 3-Bromocoumarin Intermediate Yield (%) Benzofuran-2-carboxylic Acid Final Yield (%)
Salicylaldehyde~95%>90%
5-Bromosalicylaldehyde~92%>90%
5-Chlorosalicylaldehyde~94%>90%
5-Nitrosalicylaldehyde~90%>85%
Table 1: Representative yields for the microwave-assisted Perkin rearrangement. Data synthesized from typical outcomes reported in the literature.

Causality Behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating dramatically accelerates the reaction by efficiently coupling with the polar solvent and reactants, leading to rapid and uniform heating. This significantly reduces reaction times from hours to minutes.[1][2]

  • Base Catalysis: Sodium hydroxide is crucial for the initial ring opening of the coumarin lactone, forming the phenoxide and carboxylate intermediates necessary for the subsequent intramolecular cyclization.[1][3]

Intramolecular Cyclization of Halogenated Precursors

A powerful and versatile strategy for constructing the benzofuran ring involves the intramolecular cyclization of appropriately substituted phenolic precursors. This approach offers excellent control over the substitution pattern of the final product.

A. Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization

This method is particularly effective for the synthesis of 2-substituted benzofurans and involves a tandem Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[4][5][6]

Conceptual Workflow:

G o-Iodophenol o-Iodophenol o-Alkynylphenol Intermediate o-Alkynylphenol Intermediate o-Iodophenol->o-Alkynylphenol Intermediate Pd/Cu Catalyzed Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->o-Alkynylphenol Intermediate 2-Substituted Benzofuran 2-Substituted Benzofuran o-Alkynylphenol Intermediate->2-Substituted Benzofuran Intramolecular Cyclization

Figure 2: Sonogashira coupling and cyclization pathway.

Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans

  • Materials: o-Iodophenol, aryl acetylene, (PPh₃)₂PdCl₂, copper(I) iodide (CuI), triethylamine (TEA).

  • Procedure:

    • To a degassed solution of o-iodophenol (1.0 mmol) and aryl acetylene (1.2 mmol) in triethylamine (10 mL), add (PPh₃)₂PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

    • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 2-arylbenzofuran.

o-Iodophenol Substituent Aryl Acetylene Substituent Typical Yield (%)
HPhenyl85-95%
4-MeO4-Tolyl80-90%
4-Cl4-Cl-Phenyl75-85%
5-NO₂Phenyl60-70%
Table 2: Representative yields for the Pd/Cu catalyzed synthesis of 2-arylbenzofurans.

B. Base-Promoted Intramolecular Cyclization of o-Bromobenzylketones

This transition-metal-free method provides an alternative route to substituted benzofurans.[4][7] The reaction proceeds via an intramolecular nucleophilic substitution of the bromide by the enolate of the ketone.

Experimental Protocol: Synthesis of a Substituted Benzofuran

  • Materials: o-Bromobenzylketone, potassium tert-butoxide (t-BuOK), dimethylformamide (DMF).

  • Procedure:

    • To a solution of the o-bromobenzylketone (1.0 mmol) in dry DMF (5 mL) under an inert atmosphere, add potassium tert-butoxide (1.2 mmol) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the starting material is consumed (monitored by TLC).

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the substituted benzofuran.

Causality Behind Experimental Choices:

  • Catalyst System (Pd/Cu): In the Sonogashira reaction, the palladium catalyst facilitates the oxidative addition to the aryl iodide and the transmetalation with the copper acetylide, while the copper co-catalyst is crucial for the formation of the reactive copper acetylide intermediate.[4][5]

  • Base (TEA or t-BuOK): In the Sonogashira coupling, triethylamine acts as a base to neutralize the HI byproduct and also serves as the solvent.[4] In the base-promoted cyclization of o-bromobenzylketones, a strong, non-nucleophilic base like potassium tert-butoxide is required to generate the enolate for the intramolecular cyclization without competing side reactions.[7]

Iodocyclization of o-Alkynylphenols

Iodocyclization is a highly efficient method for the synthesis of 3-iodobenzofurans. This reaction involves the electrophilic activation of the alkyne by an iodine source, followed by intramolecular attack of the phenolic oxygen.[8]

Conceptual Workflow:

G o-Alkynylphenol o-Alkynylphenol Iodonium Intermediate Iodonium Intermediate o-Alkynylphenol->Iodonium Intermediate Electrophilic Activation Iodinating Agent Iodinating Agent Iodinating Agent->Iodonium Intermediate 3-Iodobenzofuran 3-Iodobenzofuran Iodonium Intermediate->3-Iodobenzofuran Intramolecular Cyclization

Figure 3: Iodocyclization of an o-alkynylphenol.

Experimental Protocol: Synthesis of 3-Iodobenzofurans

  • Materials: o-Alkynylphenol, iodine (I₂), sodium bicarbonate (NaHCO₃), dichloromethane (DCM).

  • Procedure:

    • To a solution of the o-alkynylphenol (1.0 mmol) in dichloromethane (10 mL), add sodium bicarbonate (2.0 mmol) and iodine (1.2 mmol).

    • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain the 3-iodobenzofuran.

Causality Behind Experimental Choices:

  • Iodinating Agent: Molecular iodine (I₂) is a mild and effective electrophilic iodine source for this transformation. More reactive agents like N-iodosuccinimide (NIS) or bis(2,4,6-collidine)iodonium hexafluorophosphate can also be used, sometimes leading to faster reactions.[8]

  • Base: A mild base like sodium bicarbonate is used to neutralize the HI that is formed during the reaction, preventing potential side reactions.

Conclusion and Future Perspectives

The multi-step synthesis of halogenated benzofurans is a dynamic and evolving field. The methodologies outlined in this guide, from the classic Perkin rearrangement to modern transition-metal-catalyzed and iodocyclization reactions, provide a robust toolkit for the synthetic chemist. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can anticipate the emergence of even more efficient, selective, and sustainable methods for the synthesis of this important class of molecules, further empowering their application in drug discovery and materials science.

References

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link]
  • Research Progress on the Synthesis of Intramolecular Benzofuran Deriv
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]
  • Perkin rearrangement. Wikipedia. [Link]
  • A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes.
  • Novel synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates gener
  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]
  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. [Link]
  • Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. [Link]
  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. [Link]
  • Benzofuran synthesis. Organic Chemistry Portal. [Link]
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Multistep synthesis of benzothieno[3,2‐b]benzofurans.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical and Life Sciences. [Link]
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. [Link]
  • A Simple Halide and Silver-Free Synthesis of Echavarren's Catalyst Directly from Gold Powder. La Trobe research repository. [Link]

Sources

The Versatile Role of 7-Bromo-4-fluorobenzofuran in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of this privileged scaffold is paramount for the development of novel therapeutics and advanced materials. 7-Bromo-4-fluorobenzofuran emerges as a highly valuable and versatile building block in this context. The presence of a bromine atom at the 7-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 4-position can modulate the electronic properties and metabolic stability of the resulting molecules, a feature of significant interest in drug design.

This comprehensive guide provides detailed application notes and field-proven protocols for the utilization of this compound in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The protocols detailed herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with a solid foundation for their synthetic endeavors.

Synthesis of this compound: A Plausible Approach

While the direct synthesis of this compound is not extensively documented, a reliable synthetic route can be extrapolated from established methods for analogous brominated benzofurans. The following two-step procedure, adapted from the synthesis of 7-bromobenzofuran, presents a logical and efficient pathway.

Workflow for the Synthesis of this compound

cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Acid-Catalyzed Cyclization A 2-Bromo-5-fluorophenol D 1-(2-(2,2-Dimethoxyethoxy)-4-fluorophenyl)bromide A->D B 2-Bromoacetaldehyde dimethyl acetal B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D E 1-(2-(2,2-Dimethoxyethoxy)-4-fluorophenyl)bromide G This compound E->G F Acid (e.g., H₃PO₄) Solvent (e.g., Chlorobenzene) F->G

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: O-Alkylation of 2-Bromo-5-fluorophenol

  • To a stirred solution of 2-bromo-5-fluorophenol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equiv.).

  • To this suspension, add 2-bromoacetaldehyde dimethyl acetal (1.2 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-(2-(2,2-dimethoxyethoxy)-4-fluorophenyl)bromide, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

  • Dissolve the crude 1-(2-(2,2-dimethoxyethoxy)-4-fluorophenyl)bromide in chlorobenzene.

  • Add polyphosphoric acid (PPA) or concentrated phosphoric acid (H₃PO₄) to the solution.

  • Heat the mixture to reflux (approximately 130-140 °C) and stir for 4-6 hours, monitoring the cyclization by TLC.

  • After cooling to room temperature, carefully quench the reaction by pouring it into a stirred mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with chlorobenzene.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds with exceptional functional group tolerance and stereospecificity. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules. The following protocol details a robust method for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)L2Br Ar-Pd(II)L₂-Br Oxidative_Addition->ArPd(II)L2Br Transmetalation Transmetalation ArPd(II)L2Br->Transmetalation Ar'B(OH)₂ Base ArPd(II)L2Ar' Ar-Pd(II)L₂-Ar' Transmetalation->ArPd(II)L2Ar' Reductive_Elimination Reductive Elimination ArPd(II)L2Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-4-fluorobenzofuran.

Representative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O100692
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/EtOH/H₂O90888
33-Pyridinylboronic acidPd(PPh₃)₄ (4)Na₂CO₃Dioxane/H₂O1001275
44-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O100685

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials. The following protocols describe both a traditional palladium/copper co-catalyzed system and a copper-free alternative for the Sonogashira coupling of this compound.

Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycles cluster_0 Pd/Cu Co-catalyzed Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_1 Copper-Free Cycle Pd(0)L2_A Pd(0)L₂ Ox_Add_A Oxidative Addition Pd(0)L2_A->Ox_Add_A Ar-Br ArPd(II)L2Br_A Ar-Pd(II)L₂-Br Ox_Add_A->ArPd(II)L2Br_A Transmetal_A Transmetalation ArPd(II)L2Br_A->Transmetal_A ArPd(II)L2C≡CR_A Ar-Pd(II)L₂-C≡CR Transmetal_A->ArPd(II)L2C≡CR_A Red_Elim_A Reductive Elimination ArPd(II)L2C≡CR_A->Red_Elim_A Red_Elim_A->Pd(0)L2_A Ar-C≡CR_A Ar-C≡CR Red_Elim_A->Ar-C≡CR_A Cu(I)X Cu(I)X Alkyne_Coord Alkyne Coordination Cu(I)X->Alkyne_Coord R-C≡CH Base Cu-Acetylide Cu-C≡CR Alkyne_Coord->Cu-Acetylide Cu-Acetylide->Transmetal_A Pd(0)L2_B Pd(0)L₂ Ox_Add_B Oxidative Addition Pd(0)L2_B->Ox_Add_B Ar-Br ArPd(II)L2Br_B Ar-Pd(II)L₂-Br Ox_Add_B->ArPd(II)L2Br_B Alkyne_Ex Alkyne Exchange & Deprotonation ArPd(II)L2Br_B->Alkyne_Ex R-C≡CH Base ArPd(II)L2C≡CR_B Ar-Pd(II)L₂-C≡CR Alkyne_Ex->ArPd(II)L2C≡CR_B Red_Elim_B Reductive Elimination ArPd(II)L2C≡CR_B->Red_Elim_B Red_Elim_B->Pd(0)L2_B Ar-C≡CR_B Ar-C≡CR Red_Elim_B->Ar-C≡CR_B

Caption: Catalytic cycles for the traditional Pd/Cu co-catalyzed and copper-free Sonogashira coupling reactions.

Experimental Protocol 1: Pd/Cu Co-catalyzed Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2 mol%), and CuI (3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.) via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 50-60 °C for 2-8 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the 7-alkynyl-4-fluorobenzofuran.

Experimental Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a vial with this compound (1.0 equiv.), the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 equiv.).

  • Add the anhydrous solvent and the terminal alkyne (1.5 equiv.).

  • Seal the vial and heat to 80 °C with stirring for 12-24 hours.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography to yield the product.

Representative Data for Sonogashira Coupling
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF60489
21-HexynePd(PPh₃)₂Cl₂/CuIDIPADMF50682
3TrimethylsilylacetylenePd(OAc)₂/SPhosCs₂CO₃ACN801878
4Propargyl alcoholPd(PPh₃)₂Cl₂/CuIEt₃NTHFRT891

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. This reaction has revolutionized the synthesis of arylamines, which are crucial components in a vast array of pharmaceuticals and organic materials. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results, especially for challenging substrates.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)L2Br Ar-Pd(II)L₂-Br Oxidative_Addition->ArPd(II)L2Br Amine_Coord Amine Coordination & Deprotonation ArPd(II)L2Br->Amine_Coord HNR'R'' Base ArPd(II)L(NR'R'') Ar-Pd(II)L(NR'R'') Amine_Coord->ArPd(II)L(NR'R'') Reductive_Elimination Reductive Elimination ArPd(II)L(NR'R'')->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv.) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 equiv.) to the mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-amino-4-fluorobenzofuran derivative.

Representative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5) / XPhos (3)NaOt-BuToluene1101685
2AnilinePd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane1002078
3BenzylaminePd₂(dba)₃ (1.5) / BINAP (3)Cs₂CO₃Toluene1102472
4IndolePd(OAc)₂ (2) / XPhos (4)K₂CO₃Dioxane1101881

Conclusion

This compound stands as a potent and versatile building block for the synthesis of a diverse array of functionalized benzofuran derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient pathways to novel C-C and C-N linked architectures. The presented protocols, grounded in established methodologies, offer a solid starting point for researchers to explore the vast chemical space accessible from this valuable intermediate, thereby accelerating the discovery and development of new pharmaceuticals and advanced materials.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • ACS GCI Pharmaceutical Roundtable.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (URL: [Link])
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. (URL: [Link])
  • ResearchGate. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (URL: [Link])
  • Google Patents. (2014). CN103724305A - Preparation method of 7-bromobenzofuran. (URL: )
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. (URL: [Link])
  • ChemRxiv. (2022).
  • NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (URL: [Link])
  • NIH. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • ResearchGate. (2017). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF. (URL: [Link])
  • Organic Chemistry Portal. Sonogashira Coupling. (URL: [Link])
  • Bentham Science. (2023).
  • NIH. (2015). Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (URL: [Link])
  • PubMed Central. (2021). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (URL: [Link])
  • Baxendale Group. (2006).
  • RSC Publishing. (2019).
  • ResearchGate. (2000).
  • Chemistry LibreTexts. Sonogashira Coupling. (URL: [Link])
  • PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (URL: [Link])
  • PubMed. (2013). Palladium(III)
  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (URL: [Link])
  • NIH. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (URL: [Link])
  • MDPI. (2017).
  • NIH. (2024).
  • RSC Publishing. (2018).
  • ResearchGate. (2021). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (URL: [Link])
  • MDPI. (2023).
  • RSC Publishing. (2022). Palladium-catalyzed difluorocarbene transfer synthesis of diaryl ketones from iodoarene and arylboronic acid. (URL: [Link])

Application Notes and Protocols: 7-Bromo-4-fluorobenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the potential applications of 7-Bromo-4-fluorobenzofuran in medicinal chemistry. While this specific heterocyclic compound is not extensively documented in current literature, its structural motifs—a benzofuran core, a bromine atom, and a fluorine atom—are of significant interest in drug discovery. By analyzing the established roles of these components, we can extrapolate potential therapeutic applications and outline robust protocols for its use as a scaffold or intermediate in the synthesis of novel drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated benzofurans.

Introduction: The Strategic Value of the this compound Scaffold

The benzofuran ring system is a prevalent scaffold in a multitude of natural products and synthetic compounds, demonstrating a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic placement of halogen atoms, specifically bromine and fluorine, on this core can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[4][5]

  • The Benzofuran Core: This heterocyclic system is considered a "privileged structure" in medicinal chemistry. It can act as a bioisosteric replacement for other aromatic rings like indole or benzothiophene, potentially offering improved metabolic stability or different receptor binding interactions.[6][7]

  • The Role of Fluorine: The introduction of a fluorine atom, as seen at the 4-position, is a well-established strategy in drug design.[8] Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and block metabolic oxidation, thereby enhancing a drug's half-life and bioavailability.[4][9][10] It can also increase binding affinity to target proteins through favorable electrostatic interactions.[11]

  • The Role of Bromine: The bromine atom at the 7-position serves as a versatile synthetic handle and can contribute to binding affinity.[12] It is particularly effective in forming halogen bonds, a type of non-covalent interaction with protein targets that can enhance selectivity and potency.[13][14] Furthermore, the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a diverse chemical space.

The combination of these three features in this compound (Figure 1) makes it a highly promising starting material for the development of new therapeutic agents.

Figure 1: Chemical Structure of this compound

Caption: Structure and properties of this compound.

Potential Therapeutic Applications

Based on the known biological activities of related halogenated benzofurans, this compound is a promising scaffold for the development of agents targeting several disease areas.

Anticancer Agents

Halogenated benzofurans have demonstrated significant potential as anticancer agents. The presence of fluorine and bromine can enhance cytotoxicity against various cancer cell lines.[15] For instance, some bromo-substituted benzofurans have shown potent activity, and the position of the halogen is critical for biological function.[15]

Hypothetical Application: Derivatives of this compound could be investigated as inhibitors of protein kinases or other enzymes involved in cancer signaling pathways. The fluorine atom could enhance binding to the ATP-binding pocket, while the bromine could be functionalized to extend into other regions of the active site or to attach solubilizing groups.

Antimicrobial Agents

The benzofuran scaffold is a component of many natural and synthetic antimicrobial compounds.[2][16] The introduction of halogen atoms can increase the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes.[13] Studies have shown that compounds with two bromo substituents can exhibit excellent antibacterial activity.[2][16]

Hypothetical Application: this compound can be used as a starting point for the synthesis of novel antibiotics. The bromine at the 7-position can be elaborated through Suzuki or Sonogashira coupling reactions to introduce diverse side chains, which could be optimized for activity against drug-resistant bacterial strains.

Anti-Inflammatory Agents

Fluorinated benzofuran and dihydrobenzofuran derivatives have shown potent anti-inflammatory effects.[1][17] They can inhibit the production of inflammatory mediators like nitric oxide and prostaglandins.[17]

Hypothetical Application: Novel non-steroidal anti-inflammatory drugs (NSAIDs) could be developed from this scaffold. The core structure could be designed to selectively inhibit cyclooxygenase (COX) enzymes, with the fluorine and bromine atoms contributing to improved potency and pharmacokinetic profiles.

Synthetic Protocols and Methodologies

The utility of this compound in medicinal chemistry is largely dependent on the ability to synthesize it efficiently and to further functionalize it.

Proposed Synthesis of this compound

Protocol 1: Hypothetical Synthesis via Cyclization

  • Starting Material: 2,5-Dibromo-1-fluorobenzene.

  • Step 1: Introduction of a Hydroxyl Group. A nucleophilic aromatic substitution reaction could be employed to replace one of the bromine atoms with a hydroxyl group. This would likely require harsh conditions (high temperature and pressure with a strong base) and careful optimization to achieve regioselectivity.

  • Step 2: O-Alkylation. The resulting 2-bromo-5-fluorophenol would then be reacted with a two-carbon unit, such as 2-bromoacetaldehyde dimethyl acetal, under basic conditions to form an ether linkage.

  • Step 3: Cyclization. The intermediate ether would then undergo an acid-catalyzed intramolecular cyclization to form the furan ring, yielding this compound.

Figure 2: Hypothetical Synthetic Pathway for this compound

G A 2-Bromo-5-fluorophenol B Intermediate Ether A->B  1. Base (e.g., K2CO3)  2. 2-Bromoacetaldehyde      dimethyl acetal C This compound B->C  Acid-catalyzed  cyclization

Caption: Proposed reaction scheme for the synthesis of the target compound.

Functionalization of this compound

The bromine atom at the 7-position is a key site for diversification of the scaffold using modern cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of an aryl boronic acid to the 7-position of the benzofuran core.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol allows for the introduction of an alkyne at the 7-position.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Reagents: Add the terminal alkyne (1.5 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq.), a copper(I) co-catalyst such as CuI (0.1 eq.), and a base, typically a bulky amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the resulting product by column chromatography.

Figure 3: Key Functionalization Reactions

G A This compound B 7-Aryl-4-fluorobenzofuran A->B  Suzuki Coupling  (Ar-B(OH)2, Pd catalyst, Base) C 7-Alkynyl-4-fluorobenzofuran A->C  Sonogashira Coupling  (Alkyne, Pd/Cu catalyst, Base)

Caption: Cross-coupling strategies for derivatization.

Data Summary and Physicochemical Properties

The strategic incorporation of fluorine and bromine is expected to modulate the physicochemical properties of the benzofuran scaffold.

PropertyBenzofuran (Parent)Expected Impact of 4-FluoroExpected Impact of 7-BromoThis compound (Predicted)
Molecular Weight 118.13 g/mol IncreaseSignificant Increase215.02 g/mol
LogP ~2.1IncreaseIncreaseHigher than parent
pKa (of protonated furan oxygen) Weakly basicDecrease (more acidic)Minimal effectLower than parent
Metabolic Stability Susceptible to oxidationIncreased stabilityMinimal effectPotentially enhanced
Reactivity Electrophilic substitutionDeactivates benzene ringDeactivates benzene ringBenzene ring is electron-deficient

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. The combination of a biologically active benzofuran core with the distinct electronic and steric properties of fluorine and the synthetic versatility of bromine provides a powerful platform for the design and synthesis of novel drug candidates. The protocols and potential applications outlined in this guide are based on well-established chemical principles and the known pharmacology of related compounds. It is our hope that this document will inspire further research into this promising scaffold and its derivatives, ultimately leading to the development of new and effective therapies.

References

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Online]. Available: [Link]
  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Online]. Available: [Link]
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Online]. Available: [Link]
  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Online]. Available: [Link]
  • Role of Fluorine in Drug Design and Drug Action.
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Online]. Available: [Link]
  • How Is Fluorine Used in the Medical Field? Inhance Technologies. [Online]. Available: [Link]
  • Introducing bromine in the molecular structure as a good strategy to the drug design.
  • Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth. PubMed. [Online]. Available: [Link]
  • Introducing bromine in the molecular structure as a good strategy to the drug design.
  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Online]. Available: [Link]
  • General Synthesis of Polysubstituted Benzo[b]furans.
  • Development of novel benzofuran-based SLC-0111 analogs as selective cancer-associated carbonic anhydrase isoform IX inhibitors. PubMed. [Online]. Available: [Link]
  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Online]. Available: [Link]
  • The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. MDPI. [Online]. Available: [Link]
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. [Online]. Available: [Link]
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. [Online]. Available: [Link]
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. [Online]. Available: [Link]
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Online]. Available: [Link]
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Online]. Available: [Link]
  • Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth.
  • Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks. [Online]. Available: [Link]
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Online]. Available: [Link]
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • 1-(7-Bromo-4-fluoro-benzofuran-5-yl)ethanone. PubChem. [Online]. Available: [Link]
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Substituted benzofuran. Wikipedia. [Online]. Available: [Link]
  • Preparation method of 7-bromobenzofuran. Google Patents. [Online].
  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Online]. Available: [Link]
  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. [Online]. Available: [Link]
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Online]. Available: [Link]
  • Benzofuran derivatives as a novel class of mTOR signaling inhibitors.
  • Benzofuran bioisosteres of hallucinogenic tryptamines.
  • Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams.
  • Halogen dance reaction of benzofuran and benzothiophene derivatives.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Online]. Available: [Link]
  • Synthesis of 4-bromo-4'-fluorobenzophenone. PrepChem.com. [Online]. Available: [Link]

Sources

The Strategic Utility of 7-Bromo-4-fluorobenzofuran in the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the benzofuran scaffold remains a cornerstone for the development of novel molecular entities with significant biological activity and unique photophysical properties.[1] Among the diverse array of functionalized benzofurans, 7-Bromo-4-fluorobenzofuran has emerged as a particularly strategic building block. Its unique substitution pattern—a bromine atom at the 7-position ripe for cross-coupling reactions and a fluorine atom at the 4-position to modulate electronic properties and metabolic stability—offers a powerful handle for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for key synthetic transformations and a focus on its utility in the synthesis of potent enzyme inhibitors.

The strategic placement of the bromine and fluorine atoms on the benzofuran core allows for selective and sequential functionalization. The C-Br bond is a versatile anchor for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzofuran ring system and impart favorable pharmacokinetic properties to the final compounds, such as enhanced metabolic stability and improved membrane permeability.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, field-proven methodologies necessary to effectively utilize this compound in their synthetic endeavors.

Core Synthetic Transformations: A Practical Guide

The true utility of this compound as a building block is realized through its participation in a suite of powerful cross-coupling reactions. The following sections provide detailed protocols for three of the most common and impactful transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or their esters.[2][3][4] This reaction is particularly valuable for constructing biaryl and heteroaryl-aryl scaffolds, which are prevalent in many biologically active compounds.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. For an electron-rich heterocycle like benzofuran, a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Base: A suitable base is required to activate the boronic acid for transmetalation to the palladium center.[4] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, with the latter often being more effective for challenging couplings.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[6]

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Arylboronic Acid, Base, & Pd Catalyst B Add Degassed Solvent A->B 1. C Heat under Inert Atmosphere B->C 2. D Cool & Partition between Water & Organic Solvent C->D 3. E Separate Organic Layer, Dry, & Concentrate D->E 4. F Purify by Column Chromatography E->F 5.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.2-1.5 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the this compound.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

ParameterValue/RangeRationale
Arylboronic Acid 1.2 - 1.5 equiv.Ensures complete consumption of the starting bromide.
Palladium Catalyst 2-5 mol%A balance between reaction rate and cost.
Base 2.0 - 3.0 equiv.Sufficient to activate the boronic acid and neutralize acidic byproducts.
Temperature 80 - 100 °CProvides the necessary thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time 2 - 24 hoursDependent on the reactivity of the coupling partners.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[7]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[3] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to scavenge the hydrogen halide byproduct.[3]

  • Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF), toluene, or N,N-dimethylformamide (DMF) are used to prevent moisture from quenching the reactive intermediates.[8]

Catalytic Cycle Diagram:

Sonogashira_Cycle cluster_Cu Copper Co-catalysis Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-X(L₂) Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkynyl Ar-Pd(II)-C≡CR(L₂) Pd_Aryl->Pd_Alkynyl Transmetalation Pd_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Alkynyl->Product Cu_Acetylide Cu-C≡CR Cu_Acetylide->Pd_Aryl Transmetalation Partner Alkyne R-C≡CH Alkyne->Cu_Acetylide + CuI, Base Base Base

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

Detailed Protocol for Sonogashira Coupling:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF, followed by the amine base (e.g., triethylamine, 2.0-3.0 equiv.). Then, add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.

ParameterValue/RangeRationale
Terminal Alkyne 1.1 - 1.5 equiv.Drives the reaction to completion.
Pd Catalyst 1-5 mol%Efficiently catalyzes the cross-coupling.
Cu(I) Co-catalyst 2-10 mol%Facilitates the formation of the reactive copper acetylide.
Base 2.0 - 3.0 equiv.Acts as both a base and a solvent in some cases.
Temperature Room Temp. - 60 °CMild conditions are often sufficient for this reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds from aryl halides and amines.[9][10] This reaction has revolutionized the synthesis of anilines and other arylamines, which are key components of many pharmaceuticals and agrochemicals.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands, such as XPhos, SPhos, or RuPhos, are often necessary to facilitate both the oxidative addition of the aryl bromide and the reductive elimination of the arylamine product.[11][12][13]

  • Strong Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and generate the active aminating agent.[10]

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, as water can hydrolyze the catalyst and the strong base. Therefore, anhydrous solvents and inert atmosphere techniques are essential.

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd Pre-catalyst, Ligand, & Base B Add Anhydrous Solvent, this compound, & Amine A->B 1. C Heat to Reaction Temperature B->C 2. D Cool, Quench with Water, & Extract with Organic Solvent C->D 3. E Wash, Dry, & Concentrate Organic Layer D->E 4. F Purify by Column Chromatography or Recrystallization E->F 5.

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous, degassed toluene or dioxane, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with water and extract the mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

ParameterValue/RangeRationale
Amine 1.1 - 1.5 equiv.Ensures the bromide is fully consumed.
Pd Pre-catalyst 1-2 mol%Effective at low loadings with appropriate ligands.
Ligand 2-4 mol%Crucial for catalyst activity and stability.
Base 1.4 - 2.0 equiv.A strong base is necessary for amine deprotonation.
Temperature 80 - 110 °CHigher temperatures are often required for C-N bond formation.

Application in Drug Discovery: Synthesis of LSD1 Inhibitors

A compelling example of the strategic use of this compound is in the synthesis of potent inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme that has emerged as a promising target for cancer therapy.[1] Many LSD1 inhibitors feature a core structure that can be efficiently constructed using this compound as a key starting material.[14]

The general synthetic strategy involves an initial Sonogashira coupling of this compound with a suitable terminal alkyne, followed by further functionalization to install the necessary pharmacophoric elements. For instance, coupling with propargyl alcohol can introduce a versatile three-carbon unit that can be subsequently elaborated.

Illustrative Synthetic Scheme:

LSD1_Inhibitor_Synthesis Start This compound Intermediate1 7-Alkynyl-4-fluorobenzofuran Start->Intermediate1 Sonogashira Coupling (e.g., with propargyl alcohol) Intermediate2 Functionalized Benzofuran Intermediate Intermediate1->Intermediate2 Further Functionalization Final_Product LSD1 Inhibitor Intermediate2->Final_Product Final Synthetic Steps (e.g., amination)

Caption: A generalized synthetic route to LSD1 inhibitors utilizing this compound.

The development of novel benzofuran-based LSD1 inhibitors highlights the importance of this building block in accessing complex and biologically relevant chemical space. The ability to readily introduce diverse substituents at the 7-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique combination of a versatile bromine handle for cross-coupling and a modulating fluorine substituent provides chemists with a powerful tool for the efficient construction of complex molecules. The detailed protocols and application examples provided herein are intended to empower researchers to fully leverage the synthetic potential of this valuable building block in their pursuit of novel therapeutics and functional materials. As the demand for increasingly sophisticated molecular architectures continues to grow, the strategic importance of building blocks like this compound will undoubtedly continue to rise.

References

  • Zhang, X., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 221, 113501.
  • Ma, L., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 488-494.
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18053–18064.
  • Zhang, X., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed, 33945992.
  • Kashani, S. K., et al. (2021).
  • Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • Bonsall, S. D., et al. (2011). Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. PubMed, 21316196.
  • Ma, S., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)
  • Lee, S., et al. (2023). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 13(45), 31693-31697.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem.
  • Bosiak, M. J., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar.
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Baumann, M., et al. (2021). Sonogashira reaction yielding propargylic alcohols 4.
  • Erami, R. S., et al. (2017). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10.
  • Tanaka, R., et al. (2018). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 14, 2758-2764.
  • Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-4-propylsulfanylbenzene with Terminal Alkynes. Benchchem.
  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. Benchchem.
  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Molander, G. A., & Brown, A. R. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 76(20), 8142-8149.
  • Cantos-Fernandez, F. J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Shimizu, M., et al. (2011). Mechanistic Study on the Palladium-catalyzed Stereoselective Cross-coupling Reaction of 1,1-Dibromo-3,3,3-trifluoro-2-tosyloxypropene.

Sources

Application Notes and Protocols: A Detailed Guide to the Regioselective Bromination of 5-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed experimental protocol for the regioselective bromination of 5-fluorobenzofuran, a critical transformation for the synthesis of valuable intermediates in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to offer in-depth insights into the reaction mechanism, the rationale behind procedural choices, and a complete guide to the characterization of the resulting product.

Introduction: The Significance of Brominated Fluorobenzofurans

Benzofuran derivatives are a cornerstone in the development of novel therapeutics and functional materials. The introduction of a bromine atom onto the benzofuran scaffold provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures. When combined with a fluorine substituent, which can enhance metabolic stability and binding affinity, the resulting brominated fluorobenzofurans become highly sought-after building blocks in drug discovery programs. This application note focuses on the selective bromination of 5-fluorobenzofuran, a common starting material, to yield 2-bromo-5-fluorobenzofuran with high regioselectivity.

Underlying Principles: Regioselectivity in the Bromination of 5-Fluorobenzofuran

The bromination of 5-fluorobenzofuran is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the electronic properties of both the benzofuran ring system and the fluorine substituent.

  • The Benzofuran Nucleus: The benzofuran ring is an electron-rich aromatic system. The oxygen atom's lone pair of electrons participates in resonance, increasing the electron density of the heterocyclic ring, particularly at the C2 and C3 positions. Theoretical studies and experimental evidence indicate that electrophilic attack is generally favored at the C2 position due to the greater stabilization of the resulting carbocation intermediate (the sigma complex).[1][2]

  • The Influence of the Fluorine Substituent: Fluorine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. In the case of 5-fluorobenzofuran, the positions ortho to the fluorine are C4 and C6, and the para position is C2 of the furan ring.

The interplay of these electronic effects directs the incoming electrophile. The powerful activating effect of the furan ring oxygen, strongly directing to the C2 position, combined with the para-directing influence of the fluorine at C5, leads to a strong preference for bromination at the C2 position.

Reaction Mechanism and Workflow

The bromination of 5-fluorobenzofuran with N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile proceeds via an electrophilic aromatic substitution pathway.

Bromination_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Rearomatization NBS N-Bromosuccinimide (NBS) Br_plus Br⁺ (Electrophilic Bromine) NBS->Br_plus Polar Solvent 5-Fluorobenzofuran 5-Fluorobenzofuran Sigma_Complex Sigma Complex (Carbocation Intermediate) 5-Fluorobenzofuran->Sigma_Complex + Br⁺ Product 2-Bromo-5-fluorobenzofuran Sigma_Complex->Product - H⁺ Workflow Start Start: 5-Fluorobenzofuran Dissolve Dissolve in Acetonitrile Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NBS Add N-Bromosuccinimide (NBS) Cool->Add_NBS React Stir at Room Temperature Add_NBS->React Workup Aqueous Workup React->Workup Extract Extract with Dichloromethane Workup->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: 2-Bromo-5-fluorobenzofuran Purify->End

Caption: Experimental workflow for the bromination of 5-fluorobenzofuran.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of activated aromatic systems. [3] Materials and Equipment:

Reagent/EquipmentGrade/Specification
5-Fluorobenzofuran>98% purity
N-Bromosuccinimide (NBS)Reagent grade, >98% purity
Acetonitrile (CH₃CN)Anhydrous, >99.8%
Dichloromethane (CH₂Cl₂)ACS grade
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared from ACS grade solid
Saturated Sodium Chloride (NaCl) Solution (Brine)Prepared from ACS grade solid
Anhydrous Sodium Sulfate (Na₂SO₄)ACS grade
Silica Gel60 Å, 230-400 mesh
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel coated
Glass column for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluorobenzofuran (1.0 equivalent) in anhydrous acetonitrile.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of NBS: To the cooled solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-2 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The starting material should show a higher Rf value than the more polar product.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of acetonitrile).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-bromo-5-fluorobenzofuran as a solid.

Characterization of 2-Bromo-5-fluorobenzofuran

The structure of the product can be confirmed by standard spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). [4] Expected NMR Data:

Nucleus Expected Chemical Shift (δ) Range (ppm) Multiplicity Coupling Constants (Hz)
¹H NMR
H-36.7 - 6.9s
H-47.2 - 7.4ddJH-F, JH-H
H-67.0 - 7.2dddJH-F, JH-H
H-77.4 - 7.6ddJH-F, JH-H
¹³C NMR
C-2110 - 115dJC-F
C-3108 - 112s
C-4112 - 116dJC-F
C-5158 - 162dJC-F (large)
C-6115 - 119dJC-F
C-7118 - 122dJC-F
C-7a150 - 154dJC-F
C-3a125 - 129s
¹⁹F NMR-115 to -125m

Note: The exact chemical shifts and coupling constants will depend on the solvent used for NMR analysis. [5][6][7]

Safety Considerations

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Bromine (potential trace impurity in NBS): Bromine is highly corrosive and toxic. All handling should be performed in a fume hood.

  • Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

Issue Possible Cause Solution
Incomplete reactionInsufficient reaction time or temperatureAllow the reaction to stir for a longer period at room temperature. Gentle heating (e.g., to 40 °C) can be considered if necessary.
Deactivated NBSUse freshly opened or recrystallized NBS.
Formation of multiple productsOver-bromination or side reactionsUse a stoichiometric amount of NBS (1.0-1.05 equivalents). Ensure the reaction temperature is controlled during the addition of NBS.
Difficulty in purificationCo-elution of product and impuritiesOptimize the eluent system for column chromatography. A shallower gradient may be required.

Conclusion

This application note provides a robust and reliable protocol for the regioselective bromination of 5-fluorobenzofuran to yield 2-bromo-5-fluorobenzofuran. By understanding the underlying principles of the reaction and adhering to the detailed experimental procedure, researchers can confidently synthesize this valuable building block for applications in drug discovery and materials science. The provided characterization data and troubleshooting guide further support the successful implementation of this important chemical transformation.

References

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (n.d.). Journal of the Chinese Chemical Society.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Cuestiones de Fisioterapia.
  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015, October 5). Chemistry Stack Exchange.
  • Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2006). Molecules.
  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube.
  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (1995). J. Org. Chem..
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Deriv
  • 19Flourine NMR. (n.d.).
  • Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. (2018). Molecules.
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM.
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (2021). RSC Chem. Biol..
  • Reactivity and regioselectivity of five-membered heterocycles in electrophilic aromatic substitution: A theoretical investigation. (2010). Journal of Molecular Structure: THEOCHEM.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. (2018). Molecules.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2022). Pharmaceuticals.
  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts.
  • 5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek.
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (2021). RSC Chemical Biology.

Sources

Application Note: Comprehensive Characterization of 7-Bromo-4-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

7-Bromo-4-fluorobenzofuran is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted benzofuran, it belongs to a class of molecules recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The precise substitution of bromine and fluorine atoms on the benzofuran scaffold can significantly influence its physicochemical properties and biological interactions, making it a valuable building block in drug discovery and organic electronics.

The rigorous and unambiguous characterization of this compound is paramount to ensure the reliability and reproducibility of research and development outcomes. In-depth analytical verification confirms the chemical identity, purity, and structural integrity of the molecule, which are critical prerequisites for its use in further synthetic applications or biological assays. This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound, offering detailed protocols and insights into data interpretation.

Molecular Structure and Physicochemical Properties

A foundational step in the characterization of any chemical entity is the confirmation of its basic physical and chemical properties. For this compound, these are summarized in the table below.

PropertyValueSource
Chemical Formula C₈H₄BrFO[3]
Molecular Weight 215.02 g/mol [3]
CAS Number 253429-31-1[3]
Appearance White to off-white solid[3]
Purity (by NMR) ≥97.0%[3]
Storage Conditions Sealed in dry, 2-8°C

Chromatographic Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from potential impurities, starting materials, or side products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a robust method for quantifying the purity of non-volatile organic compounds. For benzofuran derivatives, reversed-phase chromatography is typically the method of choice.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Benzofurans typically exhibit strong UV absorbance. A wavelength of 254 nm is a good starting point, with further optimization based on the UV-Vis spectrum.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds, providing both separation and structural information. It is particularly useful for identifying and quantifying impurities in the sample.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Injection Mode: Split (e.g., 50:1 split ratio).

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Interpretation: The retention time of the main peak provides a measure of the compound's volatility and interaction with the stationary phase. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure. The presence of bromine will be indicated by the isotopic pattern of the molecular ion (M+ and M+2 peaks of nearly equal intensity).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Output Sample This compound Solution Dilute in Dichloromethane Sample->Solution Injection Inject into GC Solution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (m/z 50-400) Ionization->Detection Chromatogram Chromatogram (Purity) Detection->Chromatogram Retention Time MassSpec Mass Spectrum (Structure) Detection->MassSpec m/z Data

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Structural Elucidation

Spectroscopic techniques are essential for the definitive confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Expected signals will be in the aromatic region (approximately 7.0-8.0 ppm). The coupling patterns (doublets, triplets, doublets of doublets) will be crucial for assigning the positions of the protons on the benzofuran ring system.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will provide information on the number of unique carbon environments. The presence of the C-F and C-Br bonds will influence the chemical shifts of the attached carbons.

    • ¹⁹F NMR: A proton-decoupled fluorine spectrum will show a singlet, confirming the presence of a single fluorine environment.

  • Expected Spectral Features:

    • ¹H NMR: Four distinct signals in the aromatic region are expected. The protons on the furan ring will likely appear at different chemical shifts from those on the benzene ring.

    • ¹³C NMR: Eight distinct signals are expected for the eight carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

    • ¹⁹F NMR: A single resonance, the chemical shift of which is characteristic of an aryl fluoride.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Analysis: Infuse the sample solution directly into the ESI source in positive ion mode.

  • Data Interpretation: The primary objective is to observe the protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) should be compared to the calculated exact mass of C₈H₅BrFO⁺. The presence of bromine will be confirmed by the characteristic isotopic pattern of two peaks separated by approximately 2 m/z units with nearly equal intensity.

IonCalculated Exact MassObserved m/z
[C₈H₄⁷⁹BrFO+H]⁺214.9553To be determined experimentally
[C₈H₄⁸¹BrFO+H]⁺216.9532To be determined experimentally
Infrared (IR) and UV-Visible Spectroscopy

These techniques provide valuable information about the functional groups present and the electronic structure of the molecule.

  • Instrumentation: An FTIR spectrometer, typically using an attenuated total reflectance (ATR) accessory for solid samples.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A spectrum is typically acquired from 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • Aromatic C-H stretching: ~3100-3000 cm⁻¹

    • Aromatic C=C stretching: ~1600-1450 cm⁻¹

    • C-O-C stretching (furan ring): ~1250-1050 cm⁻¹

    • C-F stretching: ~1250-1000 cm⁻¹

    • C-Br stretching: ~600-500 cm⁻¹

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition: Scan the sample from 200 to 400 nm.

  • Expected Spectrum: The benzofuran chromophore is expected to show characteristic absorption maxima (λ_max_) in the UV region, typically between 240 and 300 nm.

Characterization_Pyramid cluster_top Definitive Structure cluster_middle Identity & Purity Confirmation cluster_base Functional Group & Electronic Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HRMS High-Resolution MS (Elemental Composition) NMR->HRMS Chromatography HPLC & GC-MS (Purity & Impurity Profile) NMR->Chromatography FTIR FTIR Spectroscopy (Functional Groups) HRMS->FTIR Chromatography->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions)

Caption: Hierarchy of analytical techniques for structural elucidation.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. Chromatographic methods such as HPLC and GC-MS are essential for establishing purity, while a combination of NMR spectroscopy and high-resolution mass spectrometry provides definitive structural confirmation and elemental composition. FTIR and UV-Vis spectroscopy offer complementary information about functional groups and electronic properties. By employing the protocols outlined in this application note, researchers, scientists, and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Royal Society of Chemistry. Supporting Information for various organic syntheses. This source provides general methodologies for NMR and other spectroscopic techniques.
  • SpectraBase. Database of various spectra for organic compounds.
  • Begala, M. et al. GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. ResearchGate.
  • MDPI. Structural Analysis and Reactivity Insights of ... Furan-2(5H)-one. This article provides an example of X-ray crystallography applied to a complex furanone derivative.
  • ResearchGate. UV-vis absorption spectra of bromobenzene.... This provides context for the UV-Vis absorption of related brominated aromatic compounds.
  • PubMed. Discovery, X-ray Crystallography, and Anti-inflammatory Activity.... This source details the application of X-ray crystallography in drug discovery.
  • MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein.... This paper discusses the use of X-ray diffraction for isobenzofuranone derivatives.
  • PubChem. Database of chemical information including physical properties and spectra.
  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities....
  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives.

Sources

Application Note: High-Purity Isolation of 7-Bromo-4-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-fluorobenzofuran is a halogenated heterocyclic compound increasingly utilized as a key building block in medicinal chemistry and materials science. The precise control of its purity is paramount, as trace impurities can significantly impact downstream reaction yields, biological activity, and material properties. This application note provides a comprehensive guide to the principal methods for purifying this compound, moving beyond simple protocols to explain the underlying scientific principles. We detail field-proven protocols for silica gel column chromatography, recrystallization, and vacuum distillation, along with methods for purity verification. This guide is intended for researchers and professionals seeking to achieve high-purity grades of this important intermediate.

Introduction and Physicochemical Profile

This compound (CAS No. 253429-31-1) is a substituted benzofuran.[1] The benzofuran scaffold is a core structure in numerous biologically active compounds and approved pharmaceuticals. The presence of both bromine and fluorine atoms on the this compound molecule provides distinct handles for further chemical modification, such as cross-coupling reactions (at the bromine site) and modulation of electronic properties (by the fluorine atom).

The efficacy of this molecule as a synthetic intermediate is directly tied to its purity. Commercially available this compound often has a purity of 95-97%, which may be insufficient for sensitive applications where by-products can interfere with complex synthetic steps or biological assays.[2][3] Therefore, robust purification is a critical and non-trivial step in its use.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Purification
CAS Number 253429-31-1Unique identifier for substance tracking and literature search.
Molecular Formula C₈H₄BrFOUsed to calculate molecular weight and interpret mass spectrometry data.
Molecular Weight 215.02 g/mol [1][2]Essential for calculating molar quantities and reaction stoichiometry.
Physical Form Solid[2]Indicates that recrystallization and column chromatography are primary purification choices.
Storage Conditions Sealed in dry, 2-8°C[2]Suggests the compound is stable but should be protected from moisture.

Primary Purification Methodologies

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. For this compound, a multi-step approach involving chromatography followed by recrystallization often yields the best results.

Silica Gel Column Chromatography

Column chromatography is the workhorse technique for purifying moderately polar organic compounds like benzofuran derivatives.[4][5] It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

Causality Behind Experimental Choices:

  • Stationary Phase: Standard silica gel (60-120 or 200-300 mesh) is the default choice. Its slightly acidic surface interacts with polar functional groups. This compound, with its ether oxygen and aromatic system, will exhibit moderate interaction, allowing for good separation from both non-polar (e.g., starting material hydrocarbons) and more polar (e.g., over-brominated or hydroxylated by-products) impurities.

  • Mobile Phase (Eluent): A non-polar solvent system with a small fraction of a polar modifier is ideal. A common and effective system for benzofurans is a mixture of hexane (or petroleum ether) and ethyl acetate.[4][5] The separation is fine-tuned by systematically increasing the polarity. Starting with a very low polarity (e.g., 1-2% ethyl acetate in hexane) allows for the elution of non-polar impurities first.[6] A gradual increase in ethyl acetate concentration will then elute the target compound, leaving more polar impurities adsorbed to the silica.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 99:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This technique often results in sharper bands and better separation.

  • Elution: Begin elution with the low-polarity solvent system. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 99:1 to 95:5 Hexane:Ethyl Acetate) to speed up the elution of the target compound once less polar impurities have been removed.

  • Fraction Monitoring: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Recrystallization

Recrystallization is an essential technique for achieving high crystalline purity of solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility decreases, forcing the desired compound to crystallize out while impurities remain dissolved.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For fluorinated and brominated aromatics, solvents like ethanol, isopropanol, or mixed solvent systems (e.g., hexane/ethyl acetate) are often effective.[7] The goal is to find a system where the target compound's solubility curve is steep, while the impurities are either highly soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents to find a suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is just fully dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

High-Resolution Techniques

For applications demanding the highest purity or for separating very similar isomers, more advanced methods may be necessary.

  • Preparative High-Performance Liquid Chromatography (HPLC): When column chromatography fails to provide adequate separation, preparative HPLC is a powerful alternative.[6] Reverse-phase columns (like C18) with mobile phases such as acetonitrile and water are commonly used for benzofuran analysis and can be scaled for purification.[8]

  • Vacuum Distillation: For related compounds like 7-bromobenzofuran, distillation and rectification have been successfully used.[9] Given that this compound is a solid, this would be applicable as a final polishing step if the compound has a suitable boiling point under vacuum and is thermally stable.

Workflow Visualizations

The following diagrams illustrate the logical flow of the primary purification protocols.

G cluster_prep Preparation cluster_column Column Chromatography cluster_post Post-Processing crude Crude Product dissolve Dissolve in Min. Solvent or Adsorb on Silica crude->dissolve load Load Sample dissolve->load pack Pack Silica Gel Column pack->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap pure Purified Product evap->pure

Caption: Workflow for Column Chromatography Purification.

G cluster_recryst Recrystallization crude_recryst Chromatography-Purified Product dissolve_hot Dissolve in Min. Hot Solvent crude_recryst->dissolve_hot cool_slow Slow Cooling to Room Temp dissolve_hot->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry final_product High-Purity Crystals dry->final_product

Caption: Workflow for Recrystallization.

Purity Assessment and Validation

Verifying the purity of the final product is a critical step. No single method is sufficient; a combination of techniques provides a self-validating system.

Table 2: Purity Verification Methods

MethodPurposeExpected Result for Pure Sample
Thin-Layer Chromatography (TLC) Quick check for impurities.A single, well-defined spot.
Melting Point Analysis Assess purity and identity.A sharp melting point range (e.g., within 1-2°C).
¹H and ¹³C NMR Spectroscopy Structural confirmation and detection of proton/carbon-containing impurities.Clean spectra with correct chemical shifts, integration, and coupling constants. Absence of unassignable peaks.
¹⁹F NMR Spectroscopy Specific for fluorine-containing compounds.A single, clean signal corresponding to the fluorine environment.
HPLC Analysis Quantify purity.A single major peak with purity >99.5% by area percentage.
Mass Spectrometry (MS) Confirm molecular weight.A molecular ion peak corresponding to the exact mass of the compound.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Streaking/Tailing on TLC or Column Compound is too polar for the eluent; strong interaction with silica; sample overload.Add a small amount (~1%) of a modifier like acetic acid or triethylamine to the eluent to cap active sites on the silica.[6] Ensure the sample is not overloaded.
Poor Separation of Isomers Insufficient difference in polarity.Change the solvent system to alter selectivity (e.g., add dichloromethane or toluene).[6] Alternatively, switch the stationary phase to alumina or use preparative HPLC.[6]
"Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute; impurities are depressing the melting point.Use a lower-boiling point solvent. Add more solvent. Re-purify the material by chromatography before attempting recrystallization again.
No Crystal Formation Solution is not saturated; supersaturation.Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.

References

  • Liu, Y., et al. (2009). Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtration. PubMed.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 156253527, 1-(7-Bromo-4-fluoro-benzofuran-5-yl)ethanone.
  • Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health.
  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131521890, Methyl 4-bromo-7-fluoro-benzofuran-2-carboxylate.
  • Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
  • O'Connor, P. D., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Organic & Biomolecular Chemistry.

Sources

Application Notes & Protocols: 7-Bromo-4-fluorobenzofuran as a Key Intermediate for the Synthesis of Novel KAT6A/B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Epigenetic Regulators in Oncology

The field of oncology is increasingly focused on epigenetic modifications as drivers of tumorigenesis and therapeutic resistance. Among the key epigenetic regulators are the lysine acetyltransferases (KATs), which play a crucial role in chromatin organization and gene expression.[1] Specifically, KAT6A (also known as MOZ or MYST3) and its paralog KAT6B have emerged as compelling therapeutic targets.[1][2] These enzymes are members of the MYST family of histone acetyltransferases (HATs) and are essential for various biological processes, including embryonic development and hematopoiesis.[3][4]

Dysregulation, particularly overexpression and gene amplification of KAT6A, is frequently observed in a variety of cancers, including acute myeloid leukemia (AML) and estrogen receptor-positive (ER+) breast cancer.[3][4][5][6] In ER+ breast cancer, KAT6A amplification is found in 10-15% of patients and is correlated with a poorer prognosis.[6][7] KAT6A functions as a critical coactivator of the estrogen receptor, and its inhibition has been shown to suppress ERα expression at the transcriptional level, offering a promising therapeutic strategy, especially in endocrine-therapy-resistant cancers.[2][8]

The development of small molecule inhibitors targeting the catalytic activity of KAT6A/B has shown significant promise.[9][10] These inhibitors typically act as competitors of acetyl coenzyme A (Ac-CoA), binding to the active site of the enzyme and preventing the transfer of acetyl groups to histone substrates, primarily H3K23.[5][11] This leads to a more condensed chromatin state, transcriptional repression of oncogenic pathways, and can induce cellular senescence, a state of irreversible cell-cycle arrest, thereby halting tumor growth.[1][12]

The benzofuran scaffold has been identified as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[13][14] Recently, a novel acylsulfonamide-benzofuran series has been discovered as a potent and selective class of KAT6A/B inhibitors.[1][4] This underscores the importance of versatile benzofuran building blocks for the synthesis of next-generation epigenetic drugs. This application note provides a detailed guide on the utility of 7-Bromo-4-fluorobenzofuran as a key starting material for the synthesis of a potent, representative KAT6A/B inhibitor, based on the structural class of compounds like BAY-184.[1][4]

The Strategic Advantage of this compound

This compound is a strategically functionalized intermediate for the synthesis of complex benzofuran-based inhibitors. Its utility is derived from several key features:

  • The Benzofuran Core: Provides the fundamental scaffold that has been validated for potent KAT6A/B inhibition.[1][4]

  • The 7-Bromo Position: Serves as a versatile synthetic handle for introducing molecular complexity. The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile installation of various aryl and heteroaryl moieties that are often crucial for target engagement and optimizing pharmacokinetic properties.[15][16]

  • The 4-Fluoro Position: The fluorine substituent can significantly influence the molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, through favorable electronic and steric interactions within the target's binding pocket.

Mechanism of KAT6A/B Inhibition

KAT6A and its paralog KAT6B are histone acetyltransferases that catalyze the transfer of an acetyl group from Ac-CoA to lysine residues on histone tails, notably H3K23.[5][11] This acetylation neutralizes the positive charge of the lysine residue, weakening its interaction with the negatively charged DNA backbone. This leads to a more relaxed or "open" chromatin structure (euchromatin), which allows transcription factors and RNA polymerase to access the DNA and initiate gene transcription.[9][11]

In cancers where KAT6A is overexpressed, this process becomes dysregulated, leading to the aberrant expression of genes involved in cell proliferation, survival, and differentiation.[3][7] Benzofuran-based inhibitors, such as the one described in this protocol, are designed to be competitive with the endogenous cofactor, Ac-CoA. They bind reversibly to the Ac-CoA binding pocket within the catalytic domain of KAT6A/B, preventing histone acetylation.[1][12] This results in the maintenance of a condensed chromatin state (heterochromatin) at target gene promoters, leading to transcriptional repression, cell cycle arrest, and the induction of cellular senescence.[1][12]

KAT6A_Inhibition_Pathway cluster_0 Normal KAT6A/B Function cluster_1 Oncogenic Gene Expression cluster_2 Inhibitor Action AcCoA Acetyl-CoA KAT6A KAT6A/B Enzyme AcCoA->KAT6A Binds to Active Site Histone Histone H3 Tail (Lysine) KAT6A->Histone Targets Acetylated_Histone Acetylated Histone H3K23 (Open Chromatin) Histone->Acetylated_Histone Acetylation TF Transcription Factors & RNA Polymerase Acetylated_Histone->TF Enables Access Oncogenes Proliferation & Survival Genes (e.g., related to ESR1, Myc) TF->Oncogenes Binds & Transcribes Tumor_Growth Tumor Growth & Proliferation Oncogenes->Tumor_Growth Inhibitor Benzofuran-based KAT6A/B Inhibitor Blocked_KAT6A Inhibited KAT6A/B Inhibitor->Blocked_KAT6A Competitive Binding to Ac-CoA Site Maintained_Histone Non-acetylated Histone (Closed Chromatin) Blocked_KAT6A->Maintained_Histone Inhibits Acetylation Senescence Cellular Senescence & Tumor Arrest Maintained_Histone->Senescence Leads to

Figure 1: Mechanism of KAT6A/B Inhibition.

Synthetic Protocol: From this compound to a Potent KAT6A/B Inhibitor

This section details a representative multi-step synthesis of a potent benzofuran-based KAT6A/B inhibitor. The protocol is designed to be robust and adaptable, leveraging well-established synthetic transformations.

Overall Synthetic Workflow

The synthesis begins with the functionalization of the 7-bromo position of the starting material via a Suzuki-Miyaura cross-coupling reaction. This is followed by electrophilic substitution at the 2-position of the benzofuran ring, subsequent functional group manipulations, and a final amidation to yield the target inhibitor.

Synthetic_Workflow Start This compound (Starting Material) Step1 Step 1: Suzuki Coupling (Pd-catalyzed C-C bond formation) Start->Step1 Intermediate1 Intermediate A (7-Aryl-4-fluorobenzofuran) Step1->Intermediate1 Step2 Step 2: Vilsmeier-Haack Reaction (Formylation at C2) Intermediate1->Step2 Intermediate2 Intermediate B (2-Formyl-7-aryl-4-fluorobenzofuran) Step2->Intermediate2 Step3 Step 3: Oxidation (Aldehyde to Carboxylic Acid) Intermediate2->Step3 Intermediate3 Intermediate C (Benzofuran-2-carboxylic acid) Step3->Intermediate3 Step4 Step 4: Amide Coupling (Final assembly) Intermediate3->Step4 FinalProduct Target KAT6A/B Inhibitor (Acylsulfonamide-benzofuran) Step4->FinalProduct

Figure 2: Synthetic workflow for a KAT6A/B inhibitor.
Step 1: Suzuki-Miyaura Coupling of this compound

Objective: To install a substituted aryl group at the 7-position of the benzofuran core. This reaction is a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.[17]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Substituted Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

    • Potassium Phosphate (K₃PO₄, 2.0 eq)

    • Toluene and Water (10:1 v/v)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Protocol:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

    • Add Palladium(II) acetate and SPhos ligand.

    • Add the degassed solvent mixture of toluene and water.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 7-aryl-4-fluorobenzofuran (Intermediate A).

Step 2: Vilsmeier-Haack Formylation

Objective: To introduce a formyl group (-CHO) at the electron-rich 2-position of the benzofuran ring, which will serve as a handle for further oxidation.

  • Reagents and Materials:

    • Intermediate A (7-aryl-4-fluorobenzofuran) (1.0 eq)

    • N,N-Dimethylformamide (DMF) (as solvent and reagent)

    • Phosphorus oxychloride (POCl₃) (1.5 eq)

    • Sodium acetate solution (saturated)

    • Dichloromethane (DCM)

  • Protocol:

    • In a round-bottom flask, cool DMF to 0 °C in an ice bath.

    • Add phosphorus oxychloride dropwise to the cold DMF with stirring. Continue stirring for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of Intermediate A in DMF dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor by TLC.

    • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated sodium acetate solution until the pH is neutral.

    • Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 7-aryl-4-fluoro-1-benzofuran-2-carbaldehyde (Intermediate B).

Step 3: Oxidation to Carboxylic Acid

Objective: To oxidize the aldehyde (Intermediate B) to a carboxylic acid (Intermediate C), which is required for the final amide coupling step.

  • Reagents and Materials:

    • Intermediate B (2-carbaldehyde) (1.0 eq)

    • Sodium chlorite (NaClO₂) (3.0 eq)

    • Sodium dihydrogen phosphate (NaH₂PO₄) (3.0 eq)

    • 2-Methyl-2-butene (as a chlorine scavenger)

    • tert-Butanol and Water (3:1 v/v)

    • Hydrochloric acid (1M)

  • Protocol:

    • Dissolve Intermediate B in the tert-butanol/water solvent mixture.

    • Add 2-methyl-2-butene to the solution.

    • In a separate flask, dissolve sodium chlorite and sodium dihydrogen phosphate in water.

    • Add the aqueous solution of NaClO₂/NaH₂PO₄ dropwise to the solution of the aldehyde at room temperature.

    • Stir the reaction for 4-8 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a solution of sodium sulfite.

    • Acidify the mixture to pH ~2-3 with 1M HCl.

    • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 7-aryl-4-fluoro-1-benzofuran-2-carboxylic acid (Intermediate C), which can often be used in the next step without further purification.

Step 4: Amide Coupling to Final Inhibitor

Objective: To couple the carboxylic acid (Intermediate C) with a suitable acylsulfonamide partner to form the final KAT6A/B inhibitor.

  • Reagents and Materials:

    • Intermediate C (carboxylic acid) (1.0 eq)

    • Aryl Acylsulfonamide (e.g., 2-aminobenzenesulfonamide derivative) (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous DMF

  • Protocol:

    • Dissolve Intermediate C in anhydrous DMF under an inert atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes to activate the carboxylic acid.

    • Add the aryl acylsulfonamide partner to the reaction mixture.

    • Stir at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by preparative HPLC or column chromatography to yield the target acylsulfonamide-benzofuran KAT6A/B inhibitor.

Quantitative Data and Characterization

The successful synthesis of the target inhibitor and its intermediates should be confirmed by standard analytical techniques. The following table provides expected data for a representative synthesis.

CompoundStepMolecular FormulaExpected Yield (%)Purity (LC-MS)Characterization Methods
Intermediate A 1C₁₅H₁₁FO75-85>95%¹H NMR, ¹³C NMR, HRMS
Intermediate B 2C₁₆H₁₁FO₂60-70>95%¹H NMR, ¹³C NMR, HRMS
Intermediate C 3C₁₆H₁₁FO₃80-90>90%¹H NMR, HRMS
Final Inhibitor 4C₂₂H₁₇FN₂O₄S50-65>98%¹H NMR, ¹³C NMR, HRMS, HPLC

Conclusion and Future Perspectives

This application note provides a comprehensive framework for the synthesis of potent benzofuran-based KAT6A/B inhibitors, utilizing this compound as a versatile and strategic starting material. The detailed protocols leverage robust and well-documented chemical transformations, enabling researchers in drug discovery and medicinal chemistry to access this important class of epigenetic modulators. The inhibition of KAT6A/B represents a promising therapeutic avenue for various malignancies, particularly for resistant forms of ER+ breast cancer.[5][18] The methodologies described herein facilitate the exploration of the structure-activity relationships within this chemical series and support the development of novel clinical candidates with improved efficacy and safety profiles.[10]

References

  • Targeting KAT6A/B as a New Therapeutic Strategy for Cancer Therapy - ACS Public
  • Lysine Acetyltransferase 6 in Health and Disease - PMC - PubMed Central.
  • Application Notes and Protocols: Synthesis of Benzofuran Derivatives Incorporating a 2-Hydroxy-3,5-diiodobenzoyl Moiety - Benchchem.
  • KAT6 Inhibitor | Pfizer Oncology Development Website.
  • Targeting KAT6A/B as a New Therapeutic Str
  • Abstract 2125: Roles of KAT6A and KAT6B in the biology of estrogen positive breast cancer.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Optimizing Reaction Conditions for the Synthesis of Benzofuran Deriv
  • Inhibitors of histone acetyltransferases KAT6A/B induce senescence and arrest tumour growth - PubMed.
  • Synthesis of benzofuran derivative.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Understanding K
  • What are KAT6A inhibitors and how do they work?
  • Abstract 459: Discovery and proteomic characterization of a novel K
  • Pharmacologic Inhibition of KAT6A/B Induces Senescence and Impairs Tumor Growth in Preclinical Cancer Models - Beta LifeScience.
  • The synthesis of PROTAC molecule and new target KAT6A identification of CDK9 inhibitor iCDK9 | Request PDF - ResearchG
  • Discovery of drug candidate to potentially tackle ER-positive breast cancer.
  • First-in-class KAT6A/KAT6B Inhibitor CTx-648 (PF-9363)
  • K
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor | Journal of Medicinal Chemistry - ACS Public
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.

Sources

Application Notes for the Suzuki-Miyaura Coupling of 7-Bromo-4-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science.[2] This guide provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 7-Bromo-4-fluorobenzofuran with various arylboronic acids.

The benzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active natural products and synthetic compounds. The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 4-position of the benzofuran core offers a versatile platform for selective functionalization. The significant difference in the reactivity of the C-Br and C-F bonds under palladium catalysis allows for chemoselective coupling at the C-Br position, leaving the C-F bond intact for potential subsequent transformations.[3][4] This application note is designed for researchers, scientists, and drug development professionals, offering field-proven insights into optimizing this crucial transformation.

Mechanism and Scientific Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[2] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide and the nature of the palladium catalyst's ligands.[3] Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base.[7] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.[8][9][10] The choice of base is critical, as it can also influence side reactions like protodeboronation.[6]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium(II) center couple and are eliminated from the metal. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][10] The properties of the ligands on the palladium catalyst, such as their steric bulk and electron-donating ability, play a significant role in promoting this step.[10]

The Role of Key Reaction Components
  • Palladium Catalyst and Ligands: The choice of the palladium source and accompanying ligands is paramount for a successful Suzuki coupling. Ligands stabilize the Pd(0) catalyst, prevent its precipitation as palladium black, and modulate its reactivity.[2] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst activity and stability, especially for less reactive aryl halides.[10][11]

  • Base: The base is essential for the transmetalation step.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[11] The strength and solubility of the base must be carefully considered to ensure efficient reaction without promoting unwanted side reactions.[11]

  • Solvent: The solvent system must solubilize the reagents and stabilize the catalytic species.[6] Mixtures of aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) with water are commonly used.[2][6] The presence of water can be beneficial for the solubility of the base and the boronate species.[12]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially Available
Arylboronic Acid>97%Commercially Available
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))>99%Commercially AvailableStore under inert atmosphere.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered.
1,4-DioxaneAnhydrousCommercially AvailableDegassed prior to use.
Deionized WaterDegassed prior to use.
Nitrogen or Argon GasHigh Purity
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer hotplate

  • Inert gas (N₂ or Ar) line with a bubbler

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered anhydrous potassium carbonate (2.0 equiv.).

    • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed deionized water via syringe in a 4:1 ratio to achieve a concentration of 0.1 M with respect to the this compound.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-4-fluorobenzofuran product.

Data Presentation

The following table summarizes key quantitative parameters for the Suzuki coupling of this compound. These are starting points and may require optimization for specific arylboronic acids.

ParameterValue
Substrate Concentration 0.1 M
Arylboronic Acid (equiv.) 1.2
Base (K₂CO₃) (equiv.) 2.0
Catalyst Loading (Pd(PPh₃)₄) 3 mol%
Solvent Ratio (Dioxane:Water) 4:1 (v/v)
Temperature 90 °C
Reaction Time 4-12 hours

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Ox_Adduct Ar-Pd(II)L₂(Br) Pd(0)L2->Ox_Adduct Oxidative Addition Transmetalation_Complex Ar-Pd(II)L₂(Ar') Ox_Adduct->Transmetalation_Complex Transmetalation Product_Complex [Ar-Ar']Pd(0)L₂ Transmetalation_Complex->Product_Complex Reductive Elimination Product_Complex->Pd(0)L2 Catalyst Regeneration Product 7-Aryl-4-fluorobenzofuran (Ar-Ar') Product_Complex->Product ArBr This compound (Ar-Br) ArBr->Ox_Adduct ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetalation_Complex Base Base (e.g., K₂CO₃) Base->Transmetalation_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents 1. Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) - Pd(PPh₃)₄ start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvents (1,4-Dioxane/Water) inert->solvent reaction 4. Heat and Stir (90 °C, 4-12 h) solvent->reaction workup 5. Aqueous Workup (EtOAc/Water Extraction) reaction->workup purify 6. Purify Product (Flash Column Chromatography) workup->purify end End: Pure Product purify->end

Caption: A step-by-step workflow for the Suzuki coupling experiment.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst- Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is more stable to air.[6]
2. Insufficiently Inert Atmosphere- Ensure thorough degassing of solvents and proper Schlenk technique to exclude oxygen.[6]
3. Poor Reagent Quality- Use high-purity starting materials. Boronic acids can degrade over time; use a fresh sample.[6]
4. Ineffective Base- Ensure the base is anhydrous and finely powdered for better solubility and reactivity. Consider screening other bases like K₃PO₄ or Cs₂CO₃.[11]
Significant Side Products 1. Protodeboronation- This is the replacement of the boronic acid group with hydrogen.[11] Use milder bases (e.g., KF) or anhydrous conditions.[6][13] Consider using a more stable boronic ester (e.g., pinacol ester).[11]
2. Homocoupling of Boronic Acid- This can be caused by the presence of oxygen.[14] Ensure the reaction is strictly anaerobic.
Inconsistent Results 1. Reagent Solubility Issues- Ensure all reagents are fully dissolved at the reaction temperature. Adjust the solvent system or increase the temperature if necessary.[11]
2. Inadequate Stirring- For biphasic reactions, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[14]

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly effective method for the synthesis of novel 7-aryl-4-fluorobenzofuran derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the choice of catalyst, base, and solvent, as well as maintaining an inert atmosphere—researchers can achieve high yields and purity. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in drug development and materials science, facilitating the efficient synthesis of these valuable compounds.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Hohmann, T., & Knochel, P. (2025). Suzuki–Miyaura (hetero-)
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
  • ResearchGate. (2021). Synthesis of 5‐aryl‐2‐fluorobenzofurans 7j, 7k, 7m, 7n. [Link]
  • Erami, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2485. [Link]
  • Beilstein Journals. (2025).
  • Chen, C.-Y., et al. (2022).
  • MDPI. (2021).
  • ResearchGate. (2017).
  • Park, S., et al. (2021). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 26(11), 3354. [Link]
  • Sciforum. (2023, November 15). Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues. [Link]
  • ResearchGate. (2025, August 9).
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
  • YouTube. (2019, January 6). Proton Guru Practice V.
  • Chemical Communications (RSC Publishing). (2014). Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles. [Link]
  • -ORCA - Cardiff University. (2024, May 6).
  • MDPI. (2017, February 28).
  • National Institutes of Health. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Chemical Communications (RSC Publishing). (2021). Acid-mediated intermolecular C–F/C–H cross-coupling of 2-fluorobenzofurans with arenes: synthesis of 2-arylbenzofurans. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromo-4-fluorobenzofuran. This document is intended for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing this specific halogenated benzofuran derivative. The unique substitution pattern of this molecule presents distinct challenges, from regioselectivity to purification. This guide provides troubleshooting solutions and answers to frequently asked questions to facilitate a successful synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My primary reaction, a palladium-catalyzed intramolecular cyclization of a phenol precursor, is failing or resulting in extremely low yields (<10%). What are the likely causes?

Answer: Failure in palladium-catalyzed cyclizations for benzofuran synthesis often stems from a few critical factors related to the catalyst, reagents, or reaction environment.[1][2]

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary suspect.

    • Cause: Catalysts, especially phosphine-ligated palladium complexes, can be sensitive to air and moisture.[1] Improper storage or handling can lead to oxidation, rendering the catalyst inactive. The age of the catalyst can also be a factor.

    • Solution: Always use a fresh batch of the palladium catalyst or one that has been rigorously stored under an inert atmosphere (e.g., in a glovebox or desiccator). Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands, as the choice can dramatically influence reactivity.[3]

  • Oxygen Contamination: The presence of oxygen can poison the palladium catalyst, halting the catalytic cycle.

    • Cause: Inadequate degassing of solvents and reaction vessels allows oxygen to remain in the reaction mixture.

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. The reaction should be set up and run under a strictly inert atmosphere.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial for both solubility and reactivity.

    • Cause: An inappropriate base may not be strong enough to deprotonate the phenol, or it could introduce water into the reaction at high temperatures (e.g., NaHCO₃).[2] The solvent must be able to dissolve all reactants and facilitate the reaction at the desired temperature.

    • Solution: Switch to an anhydrous base like K₂CO₃ or Cs₂CO₃.[2] Screen anhydrous, polar aprotic solvents such as DMF, DMAc, or acetonitrile.

Question 2: I've successfully synthesized the benzofuran ring, but I'm observing a mixture of regioisomers (e.g., 7-Bromo vs. 5-Bromo). How can I improve regioselectivity or separate the isomers?

Answer: Regioisomer formation is a common challenge in the synthesis of multi-substituted aromatic rings.[4] The electronic and steric effects of the fluorine and bromine substituents dictate the preferred site of reaction.

  • Improving Synthetic Selectivity:

    • Cause: The synthetic route chosen may not offer sufficient regiocontrol. For instance, in a Friedel-Crafts type reaction on a substituted phenol, multiple positions on the ring may be activated.[5]

    • Solution: Re-evaluate the synthetic strategy. A route that builds the molecule step-by-step with clear regiochemical control is preferable. For example, starting with a pre-functionalized phenol where the positions of the halogens are already set (e.g., 2-bromo-5-fluorophenol) and then building the furan ring can prevent isomer formation.

  • Separating Existing Isomers:

    • Cause: Halogenated isomers often have very similar polarities, making them difficult to separate using standard silica gel chromatography.[4]

    • Solution:

      • High-Performance Flash Chromatography: Utilize high-resolution silica or alternative stationary phases (e.g., alumina, C18). A shallow solvent gradient (e.g., increasing ethyl acetate in hexanes by 0.5-1% increments) can improve separation.

      • Preparative HPLC: This is a highly effective method for separating isomers with close retention factors.[6]

      • Recrystallization: This technique can be highly effective if a suitable solvent system is found. Screen a variety of solvents (e.g., hexanes, ethanol, isopropanol, or mixtures) to find one in which one isomer is significantly less soluble than the other, especially at lower temperatures.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare substituted benzofurans like this compound?

A1: Several robust methods exist, with the choice depending on the availability of starting materials and desired scale.[7][8]

  • Palladium-Catalyzed Annulation of Phenols: This is a modern and versatile approach. It often involves the reaction of a phenol with an alkyne.[7] A common strategy is a tandem Sonogashira coupling followed by a 5-endo-dig cyclization.[9]

  • Reaction of Phenols with α-Haloketones: This is a classical and convenient route that involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization.[5]

  • From o-Alkynylphenols: If an appropriately substituted o-alkynylphenol can be synthesized, its cyclization is often a high-yielding step to the benzofuran core.[7] A patent for the synthesis of 7-bromobenzofuran describes a route starting from o-bromophenol and 2-bromoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization.[10]

Q2: How do the electronic properties of the bromo and fluoro substituents impact the synthesis?

A2: The substituents have a significant impact.

  • Fluorine: As a strongly electron-withdrawing group, the 4-fluoro substituent deactivates the benzene ring, potentially making electrophilic substitution reactions more difficult. It can also influence the acidity of the phenolic proton in precursor molecules.

  • Bromine: The 7-bromo substituent also deactivates the ring through its inductive effect but can participate in subsequent cross-coupling reactions (e.g., Suzuki, Heck) if further functionalization is desired. The position of the bromine is crucial and is often installed early in the synthesis to ensure correct regiochemistry.

Q3: What analytical techniques are essential for characterizing the final product and intermediates?

A3: A combination of spectroscopic methods is required for unambiguous structure confirmation.

  • ¹H and ¹³C NMR: These are essential for determining the overall structure, the substitution pattern on the benzofuran core, and for identifying impurities.

  • ¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): This confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[11] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) should be visible in the mass spectrum.

  • TLC and GC-MS: These are vital for monitoring reaction progress and assessing the purity of the crude product.[10]

Visualizations and Protocols

Conceptual Synthetic Workflow

The following diagram illustrates a general, plausible workflow for synthesizing this compound starting from a commercially available phenol.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Benzofuran Formation cluster_2 PART 3: Purification A 2-Bromo-5-fluorophenol (Starting Material) B O-Alkylation (e.g., with Propargyl Bromide) A->B Base (K2CO3) Solvent (Acetone) C o-Alkynylphenol Intermediate B->C D Intramolecular Cyclization (e.g., Pd-catalyzed) C->D Pd Catalyst Base, Solvent E Crude Product D->E F Purification (Column Chromatography / Recrystallization) E->F G This compound (Final Product) F->G

Caption: General synthetic workflow for this compound.

Troubleshooting Decision Tree: Low Yield in Cyclization

Use this decision tree to diagnose the cause of low product yield during the critical cyclization step.

G start Problem: Low Yield (<10%) check_catalyst Is the Pd catalyst fresh and stored properly? start->check_catalyst check_inert Was the reaction run under a strictly inert atmosphere? check_catalyst->check_inert Yes sol_catalyst Solution: Use fresh catalyst. Screen different Pd sources/ligands. check_catalyst->sol_catalyst No check_reagents Are starting materials pure? Is the base anhydrous? check_inert->check_reagents Yes sol_inert Solution: Thoroughly degas solvent. Use Schlenk line or glovebox. check_inert->sol_inert No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes sol_reagents Solution: Purify starting materials. Use anhydrous base (e.g., K2CO3). check_reagents->sol_reagents No sol_temp Solution: Screen a range of temperatures (e.g., 80-120 °C). check_temp->sol_temp No success Yield Improved check_temp->success Yes sol_catalyst->start sol_inert->start sol_reagents->start sol_temp->start

Caption: Decision tree for troubleshooting low cyclization yields.

Quantitative Data Summary

The success of palladium-catalyzed reactions is highly dependent on reaction parameters. The following table summarizes common variables and their typical ranges for optimization.

ParameterTypical Range/OptionsRationale & Key Considerations
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃The choice of oxidation state (Pd(0) vs Pd(II)) and ligand is substrate-dependent.[3]
Ligand PPh₃, XPhos, dppfLigands stabilize the catalyst and modulate its reactivity. Bulky, electron-rich phosphines can be effective.[1][3]
Base K₂CO₃, Cs₂CO₃, Et₃NMust be strong enough to facilitate the reaction but not cause side reactions. Anhydrous conditions are critical.[2]
Solvent DMF, Acetonitrile, Toluene, DioxaneMust be anhydrous and capable of solvating all reactants at the reaction temperature.[1]
Temperature 60 - 120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition or side product formation.[1][2]
Catalyst Loading 1 - 10 mol%Higher loading can increase costs and complicate purification. Lower loading may lead to incomplete conversion.

Protocol: General Procedure for Palladium-Catalyzed Cyclization

This protocol is a representative example and must be optimized for the specific substrates used in the synthesis of this compound.

  • Vessel Preparation: To a dry Schlenk flask or reaction tube, add the o-alkynylphenol precursor (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and an anhydrous base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or DMF) via syringe under a positive pressure of inert gas.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or GC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid using flash column chromatography or recrystallization.

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. (n.d.). National Institutes of Health.
  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Wang, L., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2235.
  • Hu, L., et al. (2021). Au–Ag Bimetallic Catalysis: 3-Alkynyl Benzofurans from Phenols via Tandem C–H Alkynylation/Oxy-Alkynylation. Angewandte Chemie International Edition, 60(20), 10637–10642.
  • Synthesis of benzofurans using various 2,6-disubstituted phenols. (n.d.). ResearchGate.
  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate.
  • Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation. (2024, April 17). Tokyo University of Science.
  • Patel, K., et al. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Current Green Chemistry, 11(1), 12-36.
  • Cera, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 19(2), 355-360.
  • CN103724305A - Preparation method of 7-bromobenzofuran. (n.d.). Google Patents.
  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. (n.d.). Royal Society of Chemistry.
  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024). Organic Letters.
  • Godyń, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1572.

Sources

Technical Support Center: Troubleshooting Side Reactions in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for benzofuran synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of benzofurans. As Senior Application Scientists, we aim to combine technical accuracy with field-proven insights to help you navigate the complexities of these synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cyclization (e.g., Sonogashira or Heck coupling followed by cyclization) is giving low yields of the desired benzofuran and a significant amount of dark, tar-like material. What's happening and how can I fix it?

A1: This is a common issue often attributed to polymerization of starting materials or intermediates, especially under harsh reaction conditions.[1] Palladium-catalyzed reactions, while powerful, can be sensitive to reaction parameters.

Causality:

  • High Temperatures: Elevated temperatures can promote undesired polymerization pathways, competing with the desired intramolecular cyclization.[1]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long can lead to the formation of byproducts and degradation of the desired product.

  • Catalyst Decomposition: The palladium catalyst can decompose at high temperatures or over extended periods, leading to the formation of palladium black and a loss of catalytic activity.

Troubleshooting Strategies:

ParameterRecommendationRationale
Temperature Run the reaction at the lowest effective temperature.Minimizes polymerization and catalyst decomposition.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prevents the formation of degradation products.
Catalyst Choice Experiment with different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands.The choice of ligand can significantly impact catalyst stability and reactivity.
Solvent Ensure the use of dry, degassed solvents.Oxygen can lead to oxidative side reactions and catalyst deactivation.

Experimental Protocol: Optimization of a Palladium-Catalyzed Benzofuran Synthesis [2]

  • Preparation: To a flame-dried Schlenk flask, add the o-halophenol (1.0 mmol), terminal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper co-catalyst (e.g., CuI, 10 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., toluene or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine).

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the optimized temperature (start with room temperature and gradually increase if no reaction is observed).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Q2: I am attempting a Sonogashira coupling followed by intramolecular cyclization to form a 2,3-disubstituted benzofuran, but I'm isolating a significant amount of the 3H-benzofuran isomer. How can I favor the desired product?

A2: The formation of the undesired 3H-benzofuran isomer is a known side reaction in this synthetic route.[3] It arises from the cyclization occurring before the intended second coupling step.

Causality: The reaction proceeds in two stages: the initial Sonogashira coupling of the o-iodophenol with an alkyne, followed by a second coupling and cyclization. If the cyclization of the intermediate from the first Sonogashira step is faster than the second coupling, the 3H-benzofuran will be the major product.

Troubleshooting Workflow:

G start Problem: Formation of 3H-benzofuran isomer step1 Optimize Reaction Conditions start->step1 Exhaustive optimization is key step2 Modify Substrate step1->step2 If optimization is insufficient sub_step1a Adjust Catalyst System: - Vary Pd/Cu ratio - Screen different ligands sub_step1b Modify Solvent and Base: - Use less polar solvents - Weaker bases can slow undesired cyclization sub_step1c Control Temperature: - Lower temperatures may favor the desired pathway step3 Consider a Stepwise Approach step2->step3 If substrate modification is not feasible outcome1 Successful Formation of 2,3-Disubstituted Benzofuran step3->outcome1 Isolate intermediate sub_step1a->outcome1 If successful sub_step1b->outcome1 If successful sub_step1c->outcome1 If successful

Caption: Troubleshooting workflow for minimizing 3H-benzofuran formation.

Key Insight: A one-pot, two-stage reaction where the reagents for the second step are added after the completion of the initial Sonogashira coupling can be highly effective.[3]

Q3: My intramolecular Heck reaction to form a benzofuran is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in intramolecular Heck reactions can be challenging, as the cyclization can occur at different positions on the aromatic ring.

Causality: The regiochemical outcome of the Heck reaction is influenced by both steric and electronic factors. The palladium catalyst will preferentially insert into the less sterically hindered C-H bond, but electronic effects from substituents on the aromatic ring can also direct the cyclization.

Strategies for Improving Regioselectivity:

  • Substrate Design: The most effective strategy is to design your substrate to favor a single cyclization pathway.[1]

    • Blocking Groups: Introduce a bulky substituent at one of the potential cyclization sites to sterically hinder reaction at that position.

    • Directing Groups: Utilize electron-donating groups on the aromatic ring, which tend to direct electrophilic substitution to the ortho and para positions.[1]

  • Catalyst and Ligand Choice: While less predictable, screening different palladium catalysts and ligands can sometimes influence the regioselectivity.

  • Alternative Synthetic Routes: If regioselectivity remains an issue, consider alternative synthetic strategies known for their high regioselectivity, such as those based on the Diels-Alder reaction.[1][4]

Q4: During my benzofuran synthesis, I'm observing the formation of dimers. What causes this and how can I prevent it?

A4: Dimerization is a potential side reaction, particularly in photochemical reactions or when reactive intermediates are present.[5]

Causality:

  • Photochemical Dimerization: Excitation of the benzofuran core by UV light can lead to the formation of cross-dimers.[5]

  • Intermolecular Coupling: In transition metal-catalyzed reactions, intermolecular coupling of two substrate molecules can compete with the desired intramolecular cyclization, especially at high concentrations.

Preventative Measures:

ConditionRecommendationRationale
Light Protect the reaction mixture from light, especially if using a photochemical route.Prevents photochemical dimerization.
Concentration Run the reaction under high dilution conditions.Favors intramolecular cyclization over intermolecular dimerization.
Reaction Type If dimerization is a persistent issue, explore alternative, non-photochemical synthetic routes.Avoids the conditions that promote dimerization.
Q5: I am struggling with the purification of my substituted benzofuran. It co-elutes with byproducts. What purification strategies can I employ?

A5: The purification of substituted benzofurans can be challenging due to the similar polarities of isomers and byproducts.[6]

Troubleshooting Purification:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[6] Fine-tuning the polarity can improve separation.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.[7]

  • Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent or solvent system can be a highly effective method for obtaining pure material.[7]

  • Derivatization: In some cases, it may be possible to chemically modify the benzofuran to introduce a group that alters its polarity, facilitating separation. This would require an additional deprotection step.[6]

General Experimental Workflow for Benzofuran Synthesis and Purification:

G start Start: Starting Materials reaction Reaction Setup: - Catalyst - Solvent - Temperature start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup Upon Completion purification Purification: - Column Chromatography - Recrystallization - Prep-HPLC workup->purification product Pure Benzofuran Product purification->product

Caption: General experimental workflow for benzofuran synthesis.[2]

References

  • Benchchem. (n.d.). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide.
  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Benzofurans.
  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.).
  • RSC Publishing. (n.d.). Photochemical dimerization of benzofuran derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Benzofuran Isomers.
  • Zhang, H., Ferreira, E. M., & Stoltz, B. M. (2004). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans.
  • Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. (n.d.).
  • The Intramolecular Heck Reaction. (n.d.).
  • Benchchem. (n.d.). Minimizing byproduct formation in benzofuranone synthesis.
  • Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(10), 7153–7162.
  • Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry.

Sources

Technical Support Center: Optimization of Reaction Conditions for 7-Bromo-4-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 7-Bromo-4-fluorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthesis. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of this valuable compound.

Introduction to the Synthesis of this compound

This compound is a key building block in medicinal chemistry and materials science. Its synthesis typically involves a two-step process: the O-alkylation of a substituted phenol followed by an intramolecular cyclization. The presence of both bromine and fluorine substituents on the aromatic ring introduces specific electronic effects that can influence reactivity and lead to unique challenges in optimizing reaction conditions. This guide will address these challenges directly, providing a framework for logical troubleshooting and optimization.

A common and effective route for the synthesis of benzofurans involves the reaction of a phenol with an α-haloketone or its equivalent, followed by cyclization.[1] For this compound, a logical synthetic approach starts with 2-bromo-5-fluorophenol and a suitable two-carbon electrophile, such as chloroacetaldehyde or its dimethyl acetal.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the O-Alkylated Intermediate

  • Symptom: Incomplete consumption of the starting 2-bromo-5-fluorophenol during the O-alkylation step, as observed by TLC or LC-MS analysis.

  • Potential Causes:

    • Insufficient Deprotonation of the Phenol: The acidity of the phenolic proton is influenced by the electron-withdrawing bromo and fluoro substituents. The chosen base may not be strong enough to achieve complete deprotonation, leading to a low concentration of the reactive phenoxide.

    • Poor Nucleophilicity of the Phenoxide: The electron-withdrawing groups can reduce the nucleophilicity of the resulting phenoxide, slowing down the rate of the SN2 reaction.

    • Steric Hindrance: The bromine atom at the ortho position can sterically hinder the approach of the electrophile.

    • Decomposition of the Electrophile: The alkylating agent, especially if it's an aldehyde, might be unstable under the reaction conditions.

  • Solutions:

    • Choice of Base: If using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) to ensure complete deprotonation.

    • Solvent Selection: Use a polar aprotic solvent like DMF or acetonitrile to solvate the cation of the base and increase the reactivity of the phenoxide.

    • Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate. However, monitor for potential decomposition of the starting materials or product.[2]

    • Use of an Acetal: Employing a more stable electrophile like 2-bromoacetaldehyde dimethyl acetal can prevent side reactions associated with the free aldehyde.[3]

Issue 2: Inefficient Intramolecular Cyclization

  • Symptom: The O-alkylated intermediate is formed successfully, but the subsequent cyclization to the benzofuran ring is slow or incomplete.

  • Potential Causes:

    • Inadequate Acid Strength: The acid catalyst may not be strong enough to promote the cyclization-dehydration cascade effectively.

    • Reversibility of the Reaction: The cyclization may be a reversible process, with the equilibrium not favoring the product.

    • Steric and Electronic Effects: The substitution pattern on the aromatic ring can influence the ease of the intramolecular electrophilic aromatic substitution.

  • Solutions:

    • Choice of Acid Catalyst: Polyphosphoric acid (PPA) or a strong Brønsted acid like sulfuric acid are often effective for this type of cyclization. Lewis acids such as titanium tetrachloride (TiCl₄) can also promote the reaction.[1]

    • Reaction Conditions: Higher temperatures are often required to drive the reaction to completion. The removal of water, a byproduct of the reaction, can also shift the equilibrium towards the product.

    • Solvent: A high-boiling, non-coordinating solvent is often preferred for these cyclizations.

Issue 3: Formation of Side Products and Purification Challenges

  • Symptom: The final product is contaminated with impurities that are difficult to separate by standard column chromatography.

  • Potential Causes:

    • Formation of Regioisomers: While less likely with the defined starting materials, incomplete regioselectivity in other synthetic routes can lead to isomeric impurities.

    • Polymerization: Aldehydic intermediates can be prone to polymerization under acidic or basic conditions.

    • Halogen Scrambling or Loss: Under certain conditions, especially with palladium catalysis, halogen migration or loss can occur.

  • Solutions:

    • Careful Monitoring of Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the desired product is maximized to minimize the formation of degradation products.

    • Purification Techniques: Halogenated isomers can have very similar polarities.[4] Consider using preparative HPLC or crystallization to achieve high purity.[5] For non-UV active impurities, consider using a different visualization method for TLC (e.g., potassium permanganate stain).

    • Alternative Synthetic Routes: If side reactions are persistent, exploring alternative synthetic strategies, such as palladium-catalyzed methods, might be beneficial.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: A common and logical starting material is 2-bromo-5-fluorophenol. This phenol has the correct substitution pattern to yield the desired this compound upon reaction with a two-carbon electrophile and subsequent cyclization.

Q2: What are the key reaction parameters to optimize for the O-alkylation step?

A2: The critical parameters for the O-alkylation are the choice of base, solvent, and temperature. A strong base (e.g., Cs₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF) is a good starting point. Gentle heating can improve the reaction rate, but should be carefully controlled to avoid side reactions.

Q3: Which acid catalyst is best for the intramolecular cyclization?

A3: Polyphosphoric acid (PPA) is a widely used and effective catalyst for this type of reaction as it serves as both the acid catalyst and the solvent. Strong acids like sulfuric acid can also be used, but may lead to charring at high temperatures.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation of the starting material, intermediate, and product. Staining with potassium permanganate can be helpful for visualizing spots that are not UV-active. For more detailed analysis, LC-MS is recommended.

Q5: What are the expected challenges in the purification of this compound?

A5: The primary challenge is often the removal of unreacted starting materials and any side products with similar polarity. Due to the presence of halogens, the product can be somewhat nonpolar. A carefully chosen gradient of nonpolar to moderately polar solvents (e.g., hexanes/ethyl acetate) in flash column chromatography is usually effective. If isomers are present, preparative HPLC may be necessary.[5]

Experimental Protocols

The following are suggested starting protocols for the synthesis of this compound. Optimization will likely be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Two-Step Synthesis of this compound

Step 1: O-Alkylation of 2-bromo-5-fluorophenol

  • Materials:

    • 2-bromo-5-fluorophenol

    • 2-bromoacetaldehyde dimethyl acetal

    • Potassium carbonate (K₂CO₃), finely powdered and dried

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-fluorophenol (1.0 eq) and anhydrous DMF.

    • Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

    • Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) to the reaction mixture.

    • Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-alkylated intermediate.

Step 2: Intramolecular Cyclization

  • Materials:

    • Crude O-alkylated intermediate from Step 1

    • Polyphosphoric acid (PPA)

  • Procedure:

    • Add the crude O-alkylated intermediate to a flask containing polyphosphoric acid.

    • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Data Summary

The following table provides a hypothetical summary of how reaction conditions can be optimized. Actual results will vary.

EntryBase (O-Alkylation)Solvent (O-Alkylation)Temperature (O-Alkylation)Cyclization CatalystTemperature (Cyclization)Yield (%)
1K₂CO₃AcetonitrileRefluxH₂SO₄100 °C45
2Cs₂CO₃DMF80 °CPPA120 °C75
3NaHTHF60 °CPPA120 °C72

Visualizations

Experimental Workflow

experimental_workflow start Start: 2-bromo-5-fluorophenol o_alkylation O-Alkylation (Base, Electrophile, Solvent, Temp) start->o_alkylation workup1 Aqueous Workup & Extraction o_alkylation->workup1 intermediate Crude O-alkylated Intermediate workup1->intermediate cyclization Intramolecular Cyclization (Acid Catalyst, Temp) intermediate->cyclization workup2 Aqueous Workup & Extraction cyclization->workup2 purification Column Chromatography workup2->purification product Pure this compound purification->product troubleshooting_logic start Low Yield or Incomplete Reaction check_step Identify Problematic Step: O-Alkylation or Cyclization? start->check_step o_alkylation_issue O-Alkylation Issue check_step->o_alkylation_issue O-Alkylation cyclization_issue Cyclization Issue check_step->cyclization_issue Cyclization base_check Is base strong enough? o_alkylation_issue->base_check increase_base_strength Increase Base Strength (e.g., K₂CO₃ -> Cs₂CO₃) base_check->increase_base_strength No optimize_conditions Optimize Temp/Solvent base_check->optimize_conditions Yes acid_check Is acid strong enough? cyclization_issue->acid_check increase_acid_strength Increase Acid Strength (e.g., H₂SO₄ -> PPA) acid_check->increase_acid_strength No increase_temp Increase Temperature acid_check->increase_temp Yes

Caption: Decision tree for troubleshooting the synthesis of this compound.

References

  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega - ACS Public
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones - Semantic Scholar
  • Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2- b ]pyridines | Request PDF - ResearchG
  • Preparation method of 7-bromobenzofuran - Google P
  • Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google P
  • Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon St
  • High-Yield Synthesis of Substituted Benzofurans: Applic
  • Technical Support Center: Purification of Substituted Benzofurans - Benchchem
  • Technical Support Center: Purification of Substituted Benzofuran Isomers - Benchchem
  • Benzofuran synthesis - Organic Chemistry Portal
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans
  • 2-(2-Bromo-5-fluorophenyl)
  • 5-Bromo-2-fluorophenol synthesis - ChemicalBook
  • 2-Bromo-5-fluorophenol 97 147460-41-1 - Sigma-Aldrich
  • 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties - Srini Chem
  • Application Notes and Protocols for the Preparation of 2-Bromo-5-chlorophenol Deriv
  • 2-Bromo-5-chlorophenol | 13659-23-9 | FB64417 | Biosynth
  • troubleshooting failed reactions involving 2-Bromo-4-fluorophenol - Benchchem

Sources

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique challenges associated with the purification of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific difficulties in isolating these valuable molecules. Brominated compounds are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science; however, their purification is often complicated by issues of stability, reactivity, and the presence of closely related impurities.[1][2]

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: General Purification Hurdles & FAQs

This section addresses common issues that are not specific to a single technique but are frequently encountered when working with brominated molecules.

Q1: My reaction mixture has a persistent yellow or reddish-brown color after the bromination reaction. How do I remove it before purification?

A1: This coloration is almost certainly due to residual elemental bromine (Br₂). It is crucial to quench this excess bromine before attempting purification, as it can interfere with chromatographic separations and potentially react further with your product.

  • Causality: Elemental bromine is a strong chromophore and a reactive electrophile. If not removed, it can co-elute with your product during chromatography, stain silica gel, and cause streaking. During distillation, it can lead to decomposition and unwanted side reactions.

  • Troubleshooting Protocol: The most common and effective method is to wash the organic phase with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard choice.[3] The thiosulfate ion reduces elemental bromine to colorless bromide ions (Br⁻), which are soluble in the aqueous phase. You will see the organic layer's color disappear.

Q2: I'm observing significant loss of my bromine substituent during purification. What is causing this debromination and how can I prevent it?

A2: Debromination is a common challenge resulting from the relative weakness of the carbon-bromine (C-Br) bond compared to C-Cl or C-F bonds.[4] The specific cause depends on the purification method and the structure of your compound.

  • Causality & Prevention:

    • Chromatography: Standard silica gel can be slightly acidic, which can promote elimination reactions or cleavage of labile C-Br bonds, especially in benzylic or allylic systems. Basic impurities in your crude mixture or using a basic solvent system (e.g., containing triethylamine) can also promote E2 elimination.

      • Solution: Deactivate the silica gel by pre-treating it with a small amount of a non-polar solvent containing 1-2% triethylamine. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).

    • Distillation: High temperatures required for distilling high-boiling point compounds can provide enough thermal energy to cause C-Br bond homolysis or elimination.[5][6] Traces of metal from previous reactions can also catalyze decomposition.

      • Solution: Use vacuum distillation to lower the boiling point of your compound, thereby reducing the required temperature.[5][6] Ensure your glassware is scrupulously clean.

    • Catalytic Hydrogenation Impurities: If your synthesis involved a catalytic hydrogenation step on a molecule that also contained a bromine atom, reductive dehalogenation is a known side reaction, especially with palladium catalysts.[7] Aryl bromides are generally reduced more readily than aryl chlorides.[7]

      • Solution: This is an impurity that must be separated. The separation of dehalogenated impurities can be very challenging and may require high-performance chromatography.[8][9]

Q3: My bromination reaction produced multiple products (mono-, di-, and poly-brominated species). How can I effectively separate them?

A3: The formation of multiple brominated products is common, especially with activated aromatic rings, due to the high reactivity of many brominating agents.[1] Separation relies on exploiting the physical differences between the isomers.

  • Strategy:

    • Flash Chromatography: This is the primary method. The addition of each bromine atom significantly increases the molecular weight and often the polarity of the compound. This change is usually sufficient to allow for separation on silica gel. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is typically effective.

    • Fractional Crystallization: If the products are solid and have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method.[10] This involves carefully controlling temperature and solvent composition to selectively crystallize one isomer out of the solution.

Part 2: Troubleshooting by Purification Technique
Chromatography (Flash & HPLC)

Q4: My brominated compound is co-eluting with a very similar impurity. How can I improve the separation?

A4: This is a frequent problem, especially when the impurity is a de-brominated version of your target compound or a positional isomer.[8][9] Standard C18 or silica columns may not provide sufficient selectivity.

  • Causality: De-brominated impurities are often only slightly less polar than the desired product, leading to poor resolution. Positional isomers can have nearly identical polarities.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Switch to a different solvent system. For reversed-phase HPLC, trying a mobile phase with methanol instead of acetonitrile can alter selectivity.

    • Change Stationary Phase: This is often the most effective solution. For challenging separations of halogenated isomers, columns with different selectivities are recommended. Pentafluorophenyl (PFP) columns, for example, can offer unique π-π and dipole-dipole interactions that significantly improve the resolution of halogenated compounds.[8]

    • Use Supercritical Fluid Chromatography (SFC): SFC can sometimes provide superior resolution for complex isomer mixtures where HPLC fails.[9]

`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} ` Caption: Troubleshooting workflow for co-elution issues.

Crystallization

Q5: My brominated compound is "oiling out" instead of forming crystals. What's happening?

A5: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This is common if the solution is cooled too quickly or if the melting point of the compound is below the temperature of the solution.[11] High levels of impurities can also suppress the melting point, exacerbating the problem.

  • Causality: The molecules are aggregating but do not have the time or correct orientation to form an ordered crystal lattice. The resulting "oil" is simply the liquid phase of your impure compound.

  • Troubleshooting Steps:

    • Re-heat and Add Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to decrease the saturation level.[11]

    • Slow Cooling: This is critical. Insulate the flask to allow for very slow cooling. This gives the molecules time to align properly into a crystal lattice.[11]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to induce crystallization.

Q6: No crystals are forming at all, even after the solution has cooled completely. What should I do?

A6: This indicates that your solution is not supersaturated, meaning you have used too much solvent.

  • Troubleshooting Steps:

    • Evaporate Excess Solvent: Gently heat the solution and evaporate some of the solvent. In a research setting, a stream of nitrogen or air can be used to slowly remove solvent at room temperature.

    • Introduce an Anti-Solvent: If you are using a solvent in which your compound is highly soluble, you can slowly add a second solvent (an "anti-solvent") in which your compound is insoluble. Add the anti-solvent dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of the first solvent to make it clear again. Now, allow it to cool slowly. This technique is known as anti-solvent crystallization.[12]

Distillation

Q7: I need to distill a high molecular weight brominated compound, but it seems to be decomposing. How can I purify it?

A7: Thermal decomposition is a major risk when distilling compounds with high boiling points, a common feature of polybrominated molecules.[6] The energy required to reach the atmospheric boiling point can be sufficient to break C-Br or other sensitive bonds.

  • Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, you lower the temperature required to achieve boiling.[5]

  • Solution: Vacuum Distillation: This is the standard method for purifying thermally sensitive liquids.[5][6] By connecting a vacuum pump to the distillation apparatus, you can significantly lower the pressure. A rule of thumb is that halving the external pressure reduces the boiling point by about 10 °C.[6]

  • Steam Distillation: For compounds that are immiscible with water and have some vapor pressure at 100 °C, steam distillation can be an option. The compound co-distills with water at a temperature below 100 °C, avoiding thermal decomposition.[6]

Part 3: Purity Assessment

A crucial part of purification is accurately assessing its success. A multi-technique approach is often necessary for brominated compounds.

Technique Primary Use for Brominated Compounds Limitations
HPLC-UV Quantifying the purity of the main component and detecting non-volatile or thermally sensitive impurities.[13]Requires a chromophore. May not resolve all closely related isomers without method development.[8]
GC-MS Identifying and quantifying volatile impurities, including residual solvents and debrominated byproducts.[14]Not suitable for non-volatile or thermally labile compounds. The high energy in the MS source can sometimes cause fragmentation that mimics debromination.
¹H NMR / qNMR Structural confirmation and purity assessment. Quantitative NMR (qNMR) can determine absolute purity against a certified internal standard without needing a reference standard for each impurity.[13][14]Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue in complex mixtures.
LC-MS Identifying unknown impurities by providing mass-to-charge ratio information, confirming the presence of the desired product.[13]Response factors can vary significantly, making it less quantitative than HPLC-UV without specific standards.
Part 4: Key Experimental Protocols

Protocol 1: Standard Workup for Quenching Residual Bromine

  • Transfer the post-reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF or acetone, dilute it with a water-immiscible solvent like ethyl acetate or dichloromethane and water.

  • Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The volume should be roughly 20-30% of the organic phase volume.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Observe the disappearance of the brown/yellow bromine color. The organic layer should become colorless or its natural product color. If color persists, add more thiosulfate solution.[3]

  • Separate the aqueous layer.

  • Wash the organic layer with water, followed by a saturated sodium chloride solution (brine) to aid in the removal of water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product ready for purification.

`dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontsize=9, fontname="Helvetica"];

} ` Caption: Workflow for removing residual elemental bromine.

References
  • A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromo-1-chloropropane. Benchchem.
  • Purification of liquid bromine contaminated with organic impurities. Google Patents.
  • Method for purifying a bromine compound. Google Patents.
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.
  • Bromine test. Wikipedia.
  • Overcoming challenges in the purification of Bromine-77. Benchchem.
  • Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed.
  • alkyl and alkylene bromides. Organic Syntheses Procedure.
  • A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry - ACS Publications.
  • Workup: Bromine or Iodine. University of Rochester Department of Chemistry.
  • purification of liquid bromine contaminated with organic impurities. Benchchem.
  • Sustainable bromination of organic compounds: A critical review. ResearchGate.
  • recrystallization & purification of N-bromosuccinimide. YouTube.
  • Dehalogenation. Wikipedia.
  • Purification Methods of Organic Compounds. Research and Reviews.
  • Distillation. Organic Chemistry at CU Boulder.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.
  • Technical Support Center: Purification of Chlorinated Organic Compounds. Benchchem.
  • The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. PubMed.
  • Distillation. Chemistry LibreTexts.
  • (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
  • Purification Methods in Organic Chemistry. Scribd.
  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Thieme.

Sources

Technical Support Center: Scaling Up 7-Bromo-4-fluorobenzofuran Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-Bromo-4-fluorobenzofuran. This guide is designed for researchers, process chemists, and drug development professionals. We will address common challenges and provide practical, field-tested solutions to streamline your production process, ensuring efficiency, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most robust and industrially viable approach involves a two-step synthesis starting from 2-bromo-5-fluorophenol. The general strategy is:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 2-bromo-5-fluorophenol is alkylated using a haloacetaldehyde acetal, typically 2-bromoacetaldehyde dimethyl acetal, under basic conditions. This forms the key ether intermediate, 1-(2-(2,2-dimethoxyethoxy))-2-bromo-5-fluorobenzene.[1]

  • Acid-Catalyzed Cyclization: The ether intermediate is then treated with a strong acid, which hydrolyzes the acetal and catalyzes an intramolecular electrophilic aromatic substitution (cyclization) to form the benzofuran ring.[1]

This method avoids the use of expensive and environmentally challenging heavy metal catalysts like palladium or copper, which are common in other benzofuran synthesis strategies.[1][2]

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up, several parameters become critical for ensuring consistent yield and purity:

  • Temperature Control: Both the Williamson ether synthesis and the cyclization steps can have significant exotherms. Precise temperature control is crucial to prevent side reactions and ensure safety.

  • Reagent Addition Rate: Slow, controlled addition of reagents, especially during the ether synthesis and the acid-catalyzed cyclization, is vital to manage reaction temperature and minimize impurity formation.

  • Water Content: The cyclization step is particularly sensitive to water. The reaction must be kept as anhydrous as possible until the final work-up to achieve high conversion.

  • Mixing Efficiency: Homogeneous mixing is essential, especially in the often viscous acid medium used for cyclization. Inadequate mixing can lead to localized overheating and incomplete reactions.

Q3: What are the common impurities, and how can they be minimized?

A3: The primary impurities often arise from side reactions in each step:

  • Unreacted Starting Materials: Incomplete conversion is a common issue. Optimizing reaction time and temperature can mitigate this.

  • Di-alkylation Products: In the ether synthesis, reaction of the product with another molecule of the alkylating agent can occur, though it is generally minor.

  • Isomeric Byproducts: If the starting phenol contains regioisomers, these will carry through the synthesis. High-purity 2-bromo-5-fluorophenol is essential.

  • Decomposition Products: Overheating during the acid cyclization can lead to charring and the formation of complex, often colored, impurities. Strict temperature control is the best preventative measure.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield in Williamson Ether Synthesis

Q: My Williamson ether synthesis step is giving a low yield (<60%) of the desired 1-(2-(2,2-dimethoxyethoxy))-2-bromo-5-fluorobenzene intermediate. What are the likely causes and solutions?

A: Low yields in this step typically point to issues with deprotonation, nucleophilic substitution, or side reactions.

Potential Cause 1: Incomplete Deprotonation of 2-bromo-5-fluorophenol. The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[3][4] Incomplete deprotonation results in unreacted starting material.

  • Solution: Ensure you are using a sufficiently strong base and an appropriate solvent. While NaOH is an option, stronger bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile often give better results by driving the deprotonation to completion.[4][5]

Potential Cause 2: Inefficient Nucleophilic Attack (Sₙ2 Reaction). The Sₙ2 reaction between the phenoxide and the haloacetaldehyde acetal can be sluggish.[3]

  • Solution:

    • Choice of Halide: Bromoacetaldehyde dimethyl acetal is generally more reactive than the chloro-analogue due to bromide being a better leaving group.[1]

    • Temperature: Gently heating the reaction (e.g., 60-80°C) can significantly increase the reaction rate. However, monitor for potential side reactions.[6]

    • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are known to accelerate Sₙ2 reactions.[5]

Table 1: Comparison of Conditions for Williamson Ether Synthesis

Base Solvent Temperature (°C) Typical Outcome Reference
NaOHWater/Ethanol80-100Moderate yield, potential for hydrolysis of alkyl halide.[6]
K₂CO₃Acetone/DMF50-80Good to excellent yield, common industrial choice.[7]
NaHDMF/THF25-60Excellent yield, but requires careful handling (anhydrous conditions).[3]
Problem 2: Inefficient or Incomplete Cyclization

Q: During the acid-catalyzed cyclization, I am observing a significant amount of unreacted ether intermediate or the formation of a dark, tar-like substance. How can I improve this step?

A: This is a critical step where reaction conditions must be carefully controlled.

Potential Cause 1: Inappropriate Acid Catalyst or Concentration. The choice and concentration of the acid are paramount for efficient cyclization. The acid acts as both a catalyst and a dehydrating agent.

  • Solution: Polyphosphoric acid (PPA) is often the reagent of choice for this type of cyclization due to its strong dehydrating properties.[1] Concentrated sulfuric acid or phosphoric acid can also be used. The reaction often requires heating to proceed at a reasonable rate. If using phosphoric acid, a large excess may be needed to drive the reaction.[1]

Potential Cause 2: Thermal Decomposition. Benzofurans, especially halogenated ones, can be sensitive to high temperatures in strongly acidic media.

  • Solution: Optimize the reaction temperature and time. Aim for the lowest temperature that gives a reasonable reaction rate (e.g., 80-120°C). Monitor the reaction progress by TLC or GC to avoid prolonged heating after completion, which can lead to decomposition.

Potential Cause 3: Presence of Water. Water can inhibit the cyclization reaction and interfere with the dehydrating action of the acid catalyst.

  • Solution: Use a high-purity, anhydrous grade of the acid catalyst. Ensure the ether intermediate from the previous step is thoroughly dried. Running the reaction in a high-boiling solvent like chlorobenzene or toluene with a Dean-Stark trap can also help remove water formed during the reaction.[1]

Visualizing the Process

Overall Synthesis Workflow

The diagram below illustrates the two-step process for producing this compound.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acid-Catalyzed Cyclization SM 2-Bromo-5-fluorophenol + Bromoacetaldehyde dimethyl acetal Base Base (e.g., K2CO3) Solvent (e.g., DMF) SM->Base Reaction Ether Intermediate: 1-(2-(2,2-dimethoxyethoxy)) -2-bromo-5-fluorobenzene Base->Ether Formation Acid Acid Catalyst (e.g., PPA) Heat (80-120°C) Ether->Acid Product Crude this compound Acid->Product Cyclization Purification Purification (Column Chromatography or Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct G cluster_results cluster_causes cluster_solutions Start Low Yield in Cyclization Step CheckTLC Analyze crude reaction mixture by TLC/GC Start->CheckTLC Result1 High % of Starting Ether Intermediate CheckTLC->Result1 Symptom Result2 Significant Darkening / Tar Formation CheckTLC->Result2 Symptom Result3 Multiple Unidentified Side Products CheckTLC->Result3 Symptom Cause1 Incomplete Reaction: - Insufficient Heat/Time - Inactive Catalyst Result1->Cause1 Cause2 Decomposition: - Temperature too High - Reaction Time too Long Result2->Cause2 Cause3 Side Reactions: - Catalyst not selective - Impurities in intermediate Result3->Cause3 Solution1 Increase Temperature/Time OR Use stronger/fresh acid (PPA) Cause1->Solution1 Solution Solution2 Reduce Temperature AND Monitor reaction to stop at completion Cause2->Solution2 Solution Solution3 Re-purify ether intermediate AND/OR Screen alternative acid catalysts Cause3->Solution3 Solution

Caption: Decision tree for troubleshooting the acid-catalyzed cyclization step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-(2,2-dimethoxyethoxy))-2-bromo-5-fluorobenzene

  • Reagents & Equipment:

    • 2-bromo-5-fluorophenol (1.0 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

    • 2-bromoacetaldehyde dimethyl acetal (1.2 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Jacketed reaction vessel with overhead stirrer, thermocouple, and nitrogen inlet

  • Procedure:

    • To the reaction vessel, charge 2-bromo-5-fluorophenol and DMF.

    • Begin stirring and add the potassium carbonate portion-wise. A slight exotherm may be observed.

    • Stir the resulting slurry under a nitrogen atmosphere for 30-60 minutes at room temperature.

    • Slowly add the 2-bromoacetaldehyde dimethyl acetal via an addition funnel over 30 minutes.

    • Heat the reaction mixture to 70-80°C and maintain for 4-8 hours.

    • Monitor the reaction progress by TLC or GC until the starting phenol is consumed.

    • Cool the reaction to room temperature. Quench by slowly adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude ether intermediate, which can be used directly or purified by vacuum distillation.

Protocol 2: Cyclization to this compound

  • Reagents & Equipment:

    • 1-(2-(2,2-dimethoxyethoxy))-2-bromo-5-fluorobenzene (1.0 equiv)

    • Polyphosphoric Acid (PPA) or 85% Phosphoric Acid

    • Reaction vessel with efficient mechanical stirring, heating mantle, and thermocouple

  • Procedure:

    • In a clean, dry reaction vessel, add the acid catalyst (e.g., 5-10 times the weight of the starting ether).

    • Begin vigorous stirring and heat the acid to 80°C.

    • Slowly add the crude ether intermediate to the hot acid. Maintain the temperature between 80-100°C during the addition.

    • After the addition is complete, increase the temperature to 100-120°C and hold for 2-4 hours.

    • Monitor the reaction by TLC or GC until the ether intermediate is consumed.

    • Cool the reaction mixture to below 50°C. Very cautiously, quench the reaction by pouring it onto a mixture of ice and water with vigorous stirring.

    • Extract the product with a solvent such as toluene or dichloromethane.

    • Neutralize the organic layer by washing with a saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

Protocol 3: Purification

  • Method A: Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as heptane or an ethanol/water mixture.

  • Method B: Column Chromatography: If significant impurities are present, purification by silica gel chromatography using a non-polar eluent system (e.g., heptane/ethyl acetate gradient) is effective.

References

  • Exploring the Synthesis and Manufacturing Insights of 2,6-Difluorophenol. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2,6-Difluorophenol synthesis. ChemicalBook.
  • Technical Support Center: Optimization of Benzofuran Synthesis. Benchchem.
  • The Williamson Ether Synthesis. University of Calgary.
  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate.
  • Williamson Ether Synthesis. Cambridge University Press.
  • CN103724305A - Preparation method of 7-bromobenzofuran. Google Patents.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson ether synthesis – Knowledge and References. Taylor & Francis.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Williamson Ether Synthesis reaction. BYJU'S.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH).
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health (NIH).
  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online.

Sources

Technical Support Center: Synthesis of 7-Bromo-4-fluorobenzofuran and Impurity Mitigation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-4-fluorobenzofuran. The exceptional importance of this molecule as a structural motif in pharmacologically active compounds and advanced materials necessitates stringent purity standards. Even minor impurities can drastically alter biological activity or material properties, making their identification and mitigation a critical aspect of the synthetic process.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during the synthesis of this key intermediate. We will explore the causality behind impurity formation and offer field-proven strategies to ensure the highest possible purity of your final product.

Section 1: Overview of Common Synthetic Pathways

The synthesis of substituted benzofurans can be approached through several methods. For this compound, two particularly effective and widely adopted strategies are the Palladium-catalyzed Sonogashira coupling followed by cyclization, and the classical approach involving Williamson ether synthesis and subsequent acid-catalyzed annulation. Understanding these pathways is the first step in diagnosing and preventing impurity formation.

G cluster_0 Route A: Sonogashira Coupling & Annulation cluster_1 Route B: Williamson Ether Synthesis & Cyclization A_start1 2-Bromo-5-fluorophenol A_int Sonogashira Coupling (Pd/Cu Catalysis) A_start1->A_int A_start2 Terminal Alkyne (e.g., Ethynyltrimethylsilane) A_start2->A_int A_prod Alkynyl Phenol Intermediate A_int->A_prod A_cyc Intramolecular Cyclization (e.g., Base or Metal-Catalyzed) A_prod->A_cyc A_final This compound A_cyc->A_final B_start1 2-Bromo-5-fluorophenol B_int Williamson Ether Synthesis (Base) B_start1->B_int B_start2 2-Haloacetaldehyde Acetal (e.g., Bromoacetaldehyde dimethyl acetal) B_start2->B_int B_prod Aryl Ether Intermediate B_int->B_prod B_cyc Acid-Catalyzed Cyclization (e.g., PPA, H3PO4) B_prod->B_cyc B_final This compound B_cyc->B_final

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide - Impurity Identification and Mitigation

This section addresses specific, common issues in a question-and-answer format.

Q1: My final product is contaminated with a significant amount of the debrominated analog, 4-fluorobenzofuran. What causes this and how can it be minimized?

A1: This is one of the most common side reactions, particularly in palladium-catalyzed syntheses like the Sonogashira coupling.

  • Causality: The formation of the debrominated impurity, known as hydrodehalogenation, typically occurs via two main pathways. The first is a competing reductive process where a hydride source in the reaction (from solvents, bases, or additives) replaces the bromine on the aryl-palladium intermediate before the desired cross-coupling can occur. The second involves the premature reductive elimination from the catalyst.

  • Mitigation Strategies:

    • Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can interfere with the catalytic cycle and promote side reactions.

    • Solvent & Base Purity: Use high-purity, anhydrous solvents and bases. Amines, often used as bases or solvents in Sonogashira reactions, can be a source of hydrides if not pure. Triethylamine is a common choice.[1][2]

    • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich, bulky phosphine ligands can sometimes stabilize the catalytic intermediates and disfavor premature reduction.

    • Temperature Control: Avoid excessive temperatures. While heat is necessary to drive the reaction, unnecessarily high temperatures can increase the rate of decomposition pathways that lead to debromination. Maintain the lowest effective temperature for the reaction.

Q2: I'm observing a high-molecular-weight byproduct in my Sonogashira reaction, which I suspect is a homocoupled alkyne (Glaser coupling). How can this be suppressed?

A2: The homocoupling of terminal alkynes is a classic side reaction in Sonogashira couplings, promoted by the copper (I) co-catalyst.

  • Causality: The copper acetylide intermediate, formed during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant (often trace oxygen). This leads to the formation of a diyne byproduct.[1][2]

  • Mitigation Strategies:

    • Minimize Oxygen: As with debromination, rigorous exclusion of oxygen is paramount. Degas all solvents and reagents thoroughly before use.

    • Control Copper Concentration: Use the minimum effective amount of the copper (I) salt (e.g., CuI). Typically, 1-5 mol% relative to the aryl halide is sufficient. Excessive copper increases the rate of homocoupling.

    • Amine-Free Conditions: While less common, certain protocols have been developed that are copper- and amine-free, using alternative bases and palladium catalysts, which completely eliminates this side reaction.[3]

    • Order of Addition: Adding the terminal alkyne slowly to the reaction mixture containing the aryl halide and catalysts can help maintain a low instantaneous concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.

Q3: My reaction (Route B) stalls at the aryl ether intermediate and fails to cyclize completely. How can I drive the final ring-closing step to completion?

A3: Incomplete cyclization is typically an issue of reaction conditions, specifically the strength of the acid catalyst and temperature.

  • Causality: The cyclization step involves an intramolecular electrophilic substitution, which requires a strong protic or Lewis acid to activate the acetal and promote the attack by the aromatic ring. Insufficient acid strength or low temperatures will result in a sluggish reaction. A specific patent for 7-bromobenzofuran highlights the use of strong acids like polyphosphoric acid (PPA) or phosphoric acid at elevated temperatures.[4]

  • Mitigation Strategies:

    • Stronger Acid Catalyst: If using a weaker acid, switch to a more powerful dehydrating acid like polyphosphoric acid (PPA) or Eaton's reagent. These agents are highly effective for this type of cyclization.

    • Increase Temperature: These cyclizations often require high temperatures (e.g., refluxing in a high-boiling solvent like xylene or chlorobenzene) to proceed at a reasonable rate.[4] Ensure your reaction temperature is adequate.

    • Water Removal: The reaction generates water, which can inhibit the acid catalyst. Using a Dean-Stark trap to remove water azeotropically can help drive the equilibrium towards the cyclized product.

Q4: My purified product is persistently yellow or brown, even after chromatography. What is the source of this color and how can I remove it?

A4: Color in the final product often indicates trace impurities from oxidation or residual catalyst metals.

  • Causality: Benzofurans, like many heterocyclic compounds, can be susceptible to slow oxidation upon exposure to air and light, forming colored degradation products.[5] Additionally, residual palladium from the synthesis can impart a dark color (colloidal palladium).

  • Mitigation Strategies:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stir with a small amount of activated carbon for 15-30 minutes. The carbon will adsorb colored impurities and some baseline material. Filter through a pad of Celite® to remove the carbon and then concentrate the filtrate.

    • Recrystallization: This is a highly effective method for removing both colored impurities and other close-eluting byproducts. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Metal Scavenging: If residual palladium is suspected, the crude product can be treated with a metal scavenger (e.g., a silica-bound thiol) before final purification.

    • Proper Storage: Store the final, pure compound under an inert atmosphere, protected from light, and at a low temperature (2-8°C) to prevent long-term degradation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most reliable general purification strategy for this compound?

A1: A multi-step approach is most effective. Start with a quick aqueous workup to remove inorganic salts and water-soluble reagents. The primary purification is typically column chromatography on silica gel using a non-polar/polar solvent gradient, such as Hexane/Ethyl Acetate or Heptane/Dichloromethane. For achieving the highest purity, a final recrystallization step is highly recommended.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., H2O, Brine Wash) start->workup extract Extract with Organic Solvent (e.g., EtOAc, DCM) workup->extract dry Dry over Na2SO4 / MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography (e.g., Hexane/EtOAc gradient) concentrate->chromatography combine Combine Pure Fractions (Verify by TLC/LCMS) chromatography->combine recrystallize Recrystallization (e.g., from Heptane or Ethanol/H2O) combine->recrystallize final_product High-Purity Product (>99%) recrystallize->final_product

Caption: A robust workflow for the purification of this compound.

Q2: Which analytical techniques are best for assessing the purity and identifying impurities?

A2: A combination of techniques is essential.

  • TLC (Thin Layer Chromatography): For rapid, real-time reaction monitoring and fraction analysis during chromatography.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile impurities like the debrominated byproduct and unreacted starting materials. The mass spectrum provides the molecular weight, which is key for identification.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for less volatile impurities and for obtaining high-resolution mass data to confirm elemental composition.

  • ¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): The gold standard for structural confirmation of the final product and for quantifying impurities if their signals are resolved from the product peaks. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

Q3: Are there any critical safety precautions to consider during this synthesis?

A3: Yes. Standard laboratory safety practices should be followed, with special attention to:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Organic solvents like toluene, THF, and dichloromethane are flammable and/or toxic. Ensure adequate ventilation and avoid ignition sources.

  • Reagents: Strong acids (PPA), bases (amines), and halogenated compounds require careful handling. Consult the Safety Data Sheet (SDS) for each reagent before use.

Section 4: Recommended Experimental Protocol (Route A)

This protocol describes a general procedure for the synthesis via a Sonogashira coupling and cyclization pathway.

Table 1: Optimized Reaction Parameters

ParameterRecommended Value/ConditionRationale
Aryl Halide 2-Bromo-5-fluorophenol1.0 equivalent
Alkyne Ethynyltrimethylsilane (TMS-acetylene)1.2 - 1.5 equivalents
Pd Catalyst Pd(PPh₃)₂Cl₂2-5 mol%
Cu Co-catalyst CuI1-3 mol%
Base Triethylamine (Et₃N)2.0 - 3.0 equivalents
Solvent Toluene or THF, anhydrousAnhydrous conditions prevent side reactions.
Temperature 60-80 °CBalances reaction rate with catalyst stability.
Atmosphere Argon or NitrogenPrevents Glaser coupling and catalyst degradation.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add 2-bromo-5-fluorophenol (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.015 eq.).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by triethylamine (2.5 eq.). Stir the mixture for 10 minutes.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.3 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Deprotection & Cyclization: After cooling to room temperature, add a solution of TBAF (tetrabutylammonium fluoride, 1.5 eq.) in THF to remove the TMS protecting group and induce cyclization. Stir at room temperature for 2-4 hours until the intermediate is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield this compound.

G cluster_mech Proposed Mechanism of Debromination Side Reaction ArPdBr Ar-Pd(II)-Br (Active Catalyst) ReductiveElim Reductive Elimination ArPdBr->ReductiveElim Hydride [H⁻] Source (e.g., from Amine, Solvent) Hydride->ArPdBr Hydride Attack ArH Ar-H (Debrominated Impurity) ReductiveElim->ArH Pd0 Pd(0) ReductiveElim->Pd0 Pd0->ArPdBr Oxidative Addition (Regenerates Catalyst)

Caption: A simplified mechanism for the formation of debrominated impurities.

References

  • Feng, Z., Guan, X., Ma, H., Fan, Y., Liu, P., & Sun, P. (2024).
  • Bibi, A., Sharma, R., Kaur, R., & Singh, V. (2024).
  • Reddy, K., et al. (2022). Benzofuran Synthesis via Palladium–Copper-Based Catalyst. As cited in Bibi, A., et al. (2024), ACS Omega. [Link]
  • Chembark, N., et al. (2013). Efficient Microwave-Assisted One-Pot Three-Component Synthesis of 2,3-Disubstituted Benzofurans Under Sonogashira Conditions. Chemtracts, 26, 1-8. [Link]
  • Ghosh, S., et al. (2023). Palladium (ii)
  • Feng, Z., et al. (2024).
  • Kotha, S., & Gunta, R. (2012). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry, 77(22), 10355–10362. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
  • Gritti, A., et al. (2024). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry. [Link]
  • Zhang, D., et al. (2019).
  • CN103724305A - Preparation method of 7-bromobenzofuran. (2014).
  • Pharmaffiliates. (n.d.). Benzofuran-impurities. [Link]
  • Bibi, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

Sources

Technical Support Center: Catalyst Selection for Benzofuran Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzofuran Cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for the synthesis of benzofuran derivatives. Benzofuran scaffolds are pivotal in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific challenges encountered during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during benzofuran synthesis, offering explanations and actionable solutions based on established catalytic principles.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cyclization

Question: I am attempting a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization to synthesize a 2-substituted benzofuran, but I am observing very low to no yield. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis are a frequent challenge and can be attributed to several factors concerning the catalyst, reagents, and reaction conditions.[3] A systematic approach to troubleshooting is crucial for identifying the root cause.

Causality and Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction, and its activity is paramount.

    • Cause: The catalyst may have degraded due to improper storage (exposure to air or moisture) or may be from an old stock. The choice of palladium source and ligand is also critical.[3]

    • Solution:

      • Use a fresh catalyst: Always use a freshly opened or recently purchased palladium catalyst.

      • Ensure inert atmosphere: Store your catalyst under an inert atmosphere (e.g., in a glovebox or desiccator with an inert gas backfill).

      • Ligand Selection: The choice of phosphine ligand can dramatically influence the outcome. For nitrogen-based nucleophiles, dppf is often effective, while XPhos may be more suitable for sulfur, oxygen, and carbon nucleophiles.[4][5]

      • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ or [Pd(η³-C₃H₅)Cl]₂ with an appropriate phosphine ligand is often more effective than a simple palladium salt.[4][5]

  • Suboptimal Reaction Conditions: The reaction environment plays a significant role in the catalytic cycle.

    • Cause: Incorrect temperature, reaction time, solvent, or base can hinder the reaction.[3]

    • Solution:

      • Temperature Screening: While some reactions proceed at room temperature, many require heating. Systematically screen temperatures, for instance, from room temperature up to 80-100 °C. Be aware that excessively high temperatures can lead to catalyst decomposition.[3]

      • Solvent Choice: The polarity and coordinating ability of the solvent are important. For Sonogashira coupling, triethylamine often serves as both the base and the solvent.[6] In other intramolecular cyclizations, solvents like DMF and acetonitrile might be more favorable than toluene or dichloromethane.[3]

      • Base Selection: The base is crucial for both the deprotonation of the alkyne and the phenol. Common choices include organic amines like triethylamine or inorganic bases such as K₂CO₃ or Cs₂CO₃. The strength and solubility of the base can impact the reaction rate.[3]

  • Reagent Quality and Stoichiometry: The purity and ratio of your starting materials are critical.

    • Cause: Impurities in the o-halophenol or alkyne can interfere with the reaction. The presence of oxygen can poison the palladium catalyst. Incorrect stoichiometry can lead to incomplete conversion or side reactions.[3]

    • Solution:

      • Purify Starting Materials: Ensure all reagents are pure and dry.

      • Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen.

      • Optimize Stoichiometry: Typically, a slight excess of the alkyne (1.1-1.5 equivalents) is used.[3]

  • Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.

    • Cause: A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne, particularly when a copper co-catalyst is used.[3]

    • Solution:

      • Minimize Copper Catalyst: Reduce the concentration of the copper co-catalyst (e.g., CuI).

      • Copper-Free Conditions: Consider a copper-free Sonogashira protocol.

      • Slow Addition: Adding the alkyne slowly to the reaction mixture can sometimes suppress homocoupling.[3]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues in palladium-catalyzed benzofuran synthesis.

Troubleshooting_Low_Yield start Low/No Product Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality & Stoichiometry start->reagents side_reactions Investigate Side Reactions start->side_reactions fresh_catalyst Use Fresh/Active Catalyst & Appropriate Ligand catalyst->fresh_catalyst temp Vary Temperature conditions->temp solvent Screen Solvents conditions->solvent base Screen Bases conditions->base purify Purify/Dry Reagents & Solvents reagents->purify stoichiometry Adjust Stoichiometry reagents->stoichiometry degas Degas Solvents reagents->degas glaser Minimize Glaser Coupling (e.g., copper-free) side_reactions->glaser

Caption: A systematic workflow for troubleshooting low yields.

Issue 2: Poor Regioselectivity in Cyclization

Question: I am synthesizing a substituted benzofuran from a substituted phenol and an unsymmetrical alkyne, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common hurdle, especially when dealing with unsymmetrical starting materials. The outcome is governed by a delicate interplay of steric and electronic factors.

Causality and Solutions:

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring significantly influences the site of cyclization.

    • Cause: Electron-donating groups (EDGs) on the phenol ring can direct the cyclization to a specific position by increasing the nucleophilicity of the ortho-position. Conversely, electron-withdrawing groups (EWGs) can decrease the reactivity of the aromatic ring.[3]

    • Solution:

      • Substituent Placement: Carefully consider the placement of substituents on your starting materials. In many cases, EDGs can enhance both the yield and regioselectivity.[7]

      • Catalyst Choice: Some catalytic systems exhibit higher regioselectivity than others. For example, in acid-catalyzed cyclizations of acetals, the regioselectivity can be predicted by analyzing the properties of the intermediate oxonium ion.[8][9]

  • Steric Hindrance: The size of the substituents on both the phenol and the alkyne can dictate the regiochemical outcome.

    • Cause: Bulky substituents can sterically hinder the approach of the catalyst or the other reactant, favoring cyclization at a less hindered position.

    • Solution:

      • Substrate Design: If possible, design your synthetic route to minimize steric hindrance at the desired reaction site.

      • Ligand Tuning (for metal catalysis): The steric and electronic properties of the ligand on the metal catalyst can be tuned to favor a specific regioisomer. Experiment with ligands of varying bulk and electronic character.

  • Catalyst-Controlled Regioselectivity: In some cases, the catalyst itself can override the inherent electronic and steric biases of the substrates.

    • Cause: The coordination of the catalyst to the substrate can create a specific orientation that favors one cyclization pathway over another.

    • Solution:

      • Screen Different Metals: If a palladium-catalyzed reaction gives poor regioselectivity, consider exploring other catalysts like copper, gold, or rhodium, as they operate through different mechanisms and may offer complementary regioselectivity.[1][10][11]

      • Acid Catalysis: For certain substrates, acid-catalyzed cyclization can provide excellent regioselectivity.[8][12]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selection of catalysts and general reaction conditions for benzofuran synthesis.

Q1: What are the most common classes of catalysts used for benzofuran cyclization?

A1: The choice of catalyst is highly dependent on the specific synthetic strategy. The most prominent classes are:

Catalyst ClassCommon PrecursorsKey Features & Applications
Palladium o-Halophenols and alkynes; o-alkenylphenolsVersatile for Sonogashira and Heck-type couplings followed by cyclization.[6][7]
Copper Phenols and alkynes; o-halophenolsCost-effective alternative to palladium; often used for aerobic oxidative cyclization.[10][13]
Gold o-Alkynylphenols and their ethersHighly efficient for activating alkynes towards nucleophilic attack under mild conditions.[1][2][14][15]
Acid (Brønsted/Lewis) Acetal-substituted phenols; β-pyronesUseful for intramolecular cyclizations, particularly for specific substitution patterns.[8][12]
Rhodium Propargyl alcohols and arylboronic acidsEnables tandem arylation-cyclization reactions.[7][11]

Q2: How do I choose between palladium, copper, and gold catalysts for my synthesis?

A2: The selection depends on your starting materials, desired substitution pattern, and cost considerations.

  • Palladium: The workhorse for cross-coupling reactions. Ideal for constructing 2-substituted or 2,3-disubstituted benzofurans from readily available o-halophenols and alkynes.[6][7]

  • Copper: A more economical choice, particularly for large-scale synthesis. It is effective for the direct oxidative annulation of phenols and alkynes.[10][13]

  • Gold: Preferred for its high catalytic activity and tolerance of a wide range of functional groups, especially in the cycloisomerization of o-alkynylaryl ethers.[15] Gold catalysts often operate under very mild conditions with low catalyst loadings.[2]

Catalytic Cycles Overview

The following diagrams illustrate the generalized catalytic cycles for palladium, copper, and gold-catalyzed benzofuran synthesis.

Catalytic_Cycles cluster_0 A) Palladium-Catalyzed Sonogashira/Cyclization cluster_1 B) Copper-Catalyzed Aerobic Cyclization cluster_2 C) Gold-Catalyzed Cycloisomerization Pd0 Pd(0)L_n PdII Ar-Pd(II)-I Pd0->PdII Oxidative Addition (Ar-I) AlkynePd Ar-Pd(II)-alkyne PdII->AlkynePd Transmetalation (with Cu-alkyne) Product Benzofuran AlkynePd->Product Reductive Elimination/ Cyclization Product->Pd0 CuI Cu(I) Radical Intermediate Radical CuI->Radical SET CuII Cu(II) CuII->CuI Reduction PhenolAlkyne Phenol-Alkyne Adduct PhenolAlkyne->Radical Cyclization ProductB Benzofuran Radical->ProductB ProductB->CuII Oxidation (O2) AuI [Au(I)L]+ AlkyneAu π-Alkyne-Au Complex AuI->AlkyneAu Coordination Cyclized Cyclized Intermediate AlkyneAu->Cyclized 6-endo-dig Cyclization ProductC Benzofuran Cyclized->ProductC Protonolysis ProductC->AuI

Caption: Simplified catalytic cycles for benzofuran synthesis.

Q3: Can you provide a general experimental protocol for a common benzofuran synthesis?

A3: Certainly. Below is a representative protocol for the synthesis of a 2-substituted benzofuran via a palladium/copper-catalyzed Sonogashira coupling and cyclization of an o-iodophenol with a terminal alkyne. This should be considered a starting point, and optimization of conditions may be necessary for your specific substrates.[6]

Experimental Protocol: Palladium/Copper-Catalyzed Synthesis of 2-Substituted Benzofurans
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the o-iodophenol (1.0 mmol, 1.0 eq), (PPh₃)₂PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition:

    • Add anhydrous, degassed triethylamine (5 mL) via syringe.

    • Add the terminal alkyne (1.2 mmol, 1.2 eq) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.

Q4: Are there any metal-free alternatives for benzofuran synthesis?

A4: Yes, while transition metal catalysis is dominant, several metal-free methods have been developed. These often rely on different activation strategies:

  • Acid Catalysis: As mentioned, Brønsted or Lewis acids can promote the intramolecular cyclization of appropriately substituted phenols.[8][12]

  • Base-Promoted Cyclization: Strong bases can be used to deprotonate a phenolic precursor, initiating an intramolecular cyclization onto a suitable electrophile. For example, the organic superbase phosphazene P₄-tBu can catalyze the cyclization of o-alkynylphenylethers.[16]

  • Iodine-Mediated Cyclization: Hypervalent iodine reagents, such as (diacetoxyiodo)benzene [PhI(OAc)₂], can mediate the oxidative cyclization of o-hydroxystilbenes to form 2-arylbenzofurans.[16][17]

  • Radical Cyclization: Cascade radical cyclizations can also be employed to construct the benzofuran core, offering a unique approach to complex derivatives.[18]

The choice of a metal-free route depends on the availability of the starting materials and the desired functional group tolerance.

References

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
  • Optimizing Reaction Conditions for the Synthesis of Benzofuran Deriv
  • Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers. Morressier.
  • Palladium-catalyzed synthesis of benzofurans and coumarins
  • Homogenous Gold Catalysis: Applications towards the Synthesis of Benzo-Fused Heterocycles. ProQuest.
  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Semantic Scholar.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Benzofuran Synthesis via Acid Catalyzed Cycliz
  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
  • Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper C
  • Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. PubMed.
  • Gold(I)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers. RSC Publishing.
  • Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. RSC Publishing.
  • Benzofuran Synthesis by Rh(I)/Acid Catalysis.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acet
  • Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. PMC - NIH.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acet
  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry.
  • Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. PubMed.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH.
  • Benzofuran synthesis. Organic Chemistry Portal.

Sources

managing reaction temperature for optimal benzofuran yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzofuran Synthesis

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions, with a specific focus on the critical role of temperature in achieving high yields. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research.

Frequently Asked Questions (FAQs): The Central Role of Temperature

Before delving into method-specific issues, let's address the foundational principles of thermal management in benzofuran synthesis.

Q1: Why is precise temperature control so critical for maximizing benzofuran yield?

A: Temperature is arguably the most influential parameter in benzofuran synthesis. It governs the kinetics of both the desired reaction and competing side reactions. An optimal thermal profile strikes a delicate balance:

  • Providing Sufficient Activation Energy: The primary reaction pathway to the benzofuran core requires a specific activation energy. The temperature must be high enough to overcome this barrier and ensure a practical reaction rate.

  • Preventing Side Reactions: Many synthetic routes are prone to side reactions, such as alkyne homocoupling (Glaser coupling) or the formation of regioisomeric products.[1] These undesired pathways often have different activation energies. Excessively high temperatures can favor these side reactions, consuming starting materials and reducing the yield of the target molecule.[2]

  • Avoiding Decomposition: Starting materials, intermediates, the final benzofuran product, and particularly the catalyst, can be thermally sensitive. High temperatures can lead to "tarring" or the formation of decomposition byproducts, which not only lowers the yield but also complicates purification.[3][4][5] Palladium catalysts, for instance, can decompose into inactive palladium black at elevated temperatures.[1]

Q2: What are the best practices for accurately monitoring and controlling reaction temperature?

A: Inaccurate temperature measurement is a common source of reproducibility issues. For precise control, we recommend the following:

  • Use an external heating bath: Oil or cryogenic baths provide more uniform heating compared to heating mantles.[6]

  • Calibrate your thermometer/probe: Ensure your measurement device is accurate.

  • Proper probe placement: The temperature probe should be immersed in the reaction mixture, not touching the sides of the flask, to reflect the true internal temperature.

  • Stirring: Vigorous stirring is essential to eliminate thermal gradients within the reaction vessel.

Q3: My yield is low, and I suspect a temperature issue. What is a logical first step in troubleshooting?

A: A systematic approach is key. Before altering other parameters, screen a range of temperatures. For example, if a reaction is typically run at 100 °C, test it at 80 °C and 120 °C.[1] This can quickly reveal if the reaction is sensitive to thermal input. Lowering the temperature might slow the reaction but can sometimes significantly increase the yield by suppressing side reactions.[6] Conversely, a modest temperature increase might be necessary to drive the final cyclization step.

Method-Specific Troubleshooting Guides

This section addresses common temperature-related problems encountered in prevalent benzofuran synthesis methodologies.

Palladium-Catalyzed Synthesis (Sonogashira/Larock-Type Cyclizations)

This class of reactions is a cornerstone of modern benzofuran synthesis but is notoriously sensitive to reaction conditions.[7]

Q: My Larock-type synthesis using an o-iodophenol, an internal alkyne, and NaHCO₃ base at 110 °C is giving less than 5% yield. What is going wrong?

A: This is a frequent and solvable issue. The problem likely lies with your choice of base in combination with the high temperature.

  • Causality: Sodium bicarbonate (NaHCO₃) can decompose at temperatures around 110 °C, producing water.[3] This in situ water generation can poison and deactivate the palladium catalyst, halting the catalytic cycle.[8]

  • Solution: Switch to a non-hygroscopic, anhydrous base that is stable at high temperatures. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives and are widely used in these coupling reactions.[1][3]

Q: The initial Sonogashira coupling is successful (confirmed by TLC/LC-MS), but the subsequent intramolecular cyclization to form the benzofuran is not occurring. How can I promote this final step?

A: This indicates that your current reaction conditions are suitable for the initial C-C bond formation but suboptimal for the critical intramolecular C-O bond formation.

  • Causality: The cyclization step often has a higher activation energy than the preceding coupling reaction. Your current temperature may be insufficient to drive the ring closure efficiently.

  • Solution:

    • Increase Temperature: Once the coupling product is formed, consider increasing the reaction temperature to facilitate the cyclization.

    • Solvent and Base Optimization: The polarity of the solvent and the strength of the base can significantly influence the rate of this intramolecular nucleophilic attack. Solvents like DMF or acetonitrile are often more effective than less polar options for this step.[1]

dot

Troubleshooting_Low_Yield start Low Benzofuran Yield check_temp Is Temperature Optimal? start->check_temp adjust_temp Screen Temperatures (e.g., RT, 60°C, 100°C, 120°C) check_temp->adjust_temp No check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes adjust_temp->check_catalyst fresh_catalyst Use Fresh Catalyst Degas Solvents check_catalyst->fresh_catalyst No check_base Is Base Appropriate? check_catalyst->check_base Yes fresh_catalyst->check_base change_base Switch to Anhydrous Base (e.g., K₂CO₃, Cs₂CO₃) check_base->change_base No side_reactions Side Reactions Observed? (e.g., Tarring, Homocoupling) check_base->side_reactions Yes change_base->side_reactions optimize_conditions Lower Temperature Consider Copper-Free System side_reactions->optimize_conditions Yes success Optimal Yield Achieved side_reactions->success No optimize_conditions->success

Caption: Troubleshooting workflow for low benzofuran yield.

Perkin Rearrangement (Coumarin-Benzofuran Ring Contraction)

The Perkin rearrangement is a classic method for converting 3-halocoumarins into benzofuran-2-carboxylic acids.[9][10]

Q: The traditional Perkin rearrangement requires refluxing for several hours, leading to low throughput. Can this be accelerated?

A: Yes. Modern techniques offer a significant improvement in reaction time and efficiency.

  • Causality: The traditional method relies on conventional heating (reflux), which can be slow and inefficient in transferring energy to the reaction mixture.[11]

  • Solution: Employ microwave-assisted synthesis. In a documented case, the Perkin rearrangement of a 3-bromocoumarin was achieved in 99% yield in just 5 minutes at 79 °C (300W), compared to the 3 hours required under traditional reflux conditions.[11] Microwave irradiation provides rapid and uniform heating, dramatically accelerating the reaction.

Q: How does temperature influence the two stages of the Perkin rearrangement?

A: The reaction proceeds in two distinct, temperature-dependent stages.[12]

  • Ring Fission: A rapid, base-catalyzed opening of the coumarin lactone ring. This step is generally fast, even at lower temperatures.

  • Cyclization: A slower intramolecular cyclization involving the displacement of the halide by the phenoxide. This is typically the rate-determining step and is significantly accelerated by an increase in temperature.

Therefore, ensuring the temperature is adequate for the second, slower cyclization step is crucial for an efficient overall transformation.

Intramolecular Cyclization of Phenols

Temperature can be a powerful tool to control the regioselectivity of cyclization reactions.

Q: My acid-catalyzed intramolecular cyclization is producing a mixture of regioisomers. Can temperature be used to favor one product?

A: Absolutely. In many cases, competing cyclization pathways have different activation energies, making temperature a key determinant of the product ratio.

  • Causality: Different modes of ring closure (e.g., 6-endo-dig vs. 7-endo-dig) can be favored at different temperatures.[2] The transition state for one pathway may be more accessible (lower in energy) at a lower temperature, while a different pathway becomes dominant at a higher temperature.

  • Example: In one study, the intramolecular cyclization of a pyrrole-substituted alkyne yielded two different benzazepine products. At 90 °C, the 7-endo-dig cyclization product was dominant. However, at a lower temperature of 40 °C, a competing 6-endo-dig cyclization followed by a domino rearrangement became a significant pathway.[2] This demonstrates that a change of just 50 °C can fundamentally alter the reaction outcome.

dot

Temperature_Effects cluster_0 Low Temperature cluster_1 Optimal Temperature cluster_2 High Temperature low_temp Insufficient Activation Energy slow_reaction Slow or No Reaction low_temp->slow_reaction opt_temp Sufficient Activation Energy for Desired Pathway high_yield High Yield of Benzofuran opt_temp->high_yield high_temp Excessive Thermal Energy side_reactions Side Reactions Favored (e.g., Homocoupling) high_temp->side_reactions decomposition Catalyst/Reagent Decomposition high_temp->decomposition

Caption: The effect of temperature on benzofuran synthesis outcomes.

Data Summary: Optimal Temperature Ranges

The optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used. The following table provides a general guide based on published literature.

Synthesis MethodCatalyst / ReagentsSolventOptimal Temperature (°C)Reference(s)
Sonogashira Coupling / Cyclization(PPh₃)PdCl₂ / CuITriethylamineReflux[13]
Larock-Type AnnulationPd(OAc)₂ / LigandToluene90 - 110[3][7]
Copper-Catalyzed One-PotCuIDeep Eutectic Solvent80 - 100[13]
Perkin Rearrangement (Microwave)NaOHEthanol79[11]
Intramolecular CyclizationZnCl₂Acetic AcidReflux[14]
Diels-Alder / TFA CascadeAlCl₃ / TFADichlorobenzene120[6]

Experimental Protocols

Protocol 1: General Palladium/Copper-Catalyzed Sonogashira Coupling and Intramolecular Cyclization

This protocol is a widely adopted method for synthesizing 2-substituted benzofurans.[13]

  • Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the o-iodophenol (1.0 mmol), (PPh₃)₂PdCl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Reagent Addition: Add degassed triethylamine (5 mL) to the flask and stir for 10 minutes at room temperature.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux. The optimal temperature may vary (typically 80-110 °C depending on the solvent and substrates). Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.

Protocol 2: Microwave-Assisted Perkin Rearrangement

This protocol provides an expedited synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[11]

  • Preparation: In a microwave reaction vessel, combine the 3-bromocoumarin (1.0 mmol), ethanol (5 mL), and sodium hydroxide (1.2 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5 minutes at 300W, maintaining a temperature of approximately 79 °C with stirring.

  • Monitoring: Monitor the reaction for completion by TLC (e.g., 3:1 CH₂Cl₂:EtOAc).

  • Work-up: Once complete, concentrate the reaction mixture on a rotary evaporator.

  • Purification: Dissolve the crude product in a minimum volume of water, acidify with concentrated HCl to precipitate the product, filter, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.

References

  • Technical Support Center: Optimization of Benzofuran Synthesis. Benchchem.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University.
  • A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives. PMC - NIH.
  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. Benchchem.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central.
  • Synthesis, Characterization and Thermal Decomposition Kinetics of a Novel Benzofuran Ketoxime Derived Polymer. PubMed.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
  • (PDF) Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate.
  • Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone | Request PDF. ResearchGate.
  • Perkin rearrangement. Wikipedia.
  • Perkin Rearrangement.
  • Thermal decomposition of benzofuroxan compounds. Beijing Institute of Technology.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • (PDF) Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). ResearchGate.
  • Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures. PubMed.
  • 6 questions with answers in BENZOFURANS | Science topic. ResearchGate.

Sources

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 7-Bromo-4-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 7-Bromo-4-fluorobenzofuran

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. The strategic placement of substituents on the benzofuran scaffold allows for the fine-tuning of these characteristics. This compound is a prime example of such a tailored molecule. The electron-withdrawing nature of the bromine and fluorine atoms can significantly influence the molecule's reactivity, metabolic stability, and intermolecular interactions, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials.

This guide provides a comprehensive spectral analysis of this compound, offering a comparative study with its parent molecule, benzofuran, and the singly substituted analogs, 7-bromobenzofuran and 4-fluorobenzofuran. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted spectral data, a common and valuable tool in modern chemical research, to provide a detailed characterization. This approach, combined with established principles of spectroscopic analysis for this compound class, offers a robust framework for researchers working with this and related molecules.

Comparative Spectral Analysis: Unraveling the Electronic and Structural Nuances

The introduction of bromine and fluorine substituents to the benzofuran core induces notable shifts in the spectral data, providing key insights into the electronic environment of the molecule. This section compares the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and the anticipated fragmentation patterns in Mass Spectrometry (MS) for this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectroscopy

The protons on the benzofuran ring system exhibit characteristic chemical shifts and coupling constants. The introduction of electronegative halogens is expected to deshield adjacent protons, causing them to resonate at a higher frequency (downfield).

Table 1: Predicted ¹H NMR Spectral Data Comparison (CDCl₃, 400 MHz)

CompoundH2H3H5H6Other Protons
Benzofuran~7.65 (d)~6.75 (d)~7.50 (d)~7.25 (t)H4/H7: ~7.55 (d), ~7.35 (t)
7-Bromobenzofuran~7.70 (d)~6.80 (d)~7.40 (d)~7.15 (t)H4: ~7.60 (d)
4-Fluorobenzofuran~7.60 (d)~6.85 (d)~7.20 (dd)~7.00 (t)H7: ~7.45 (d)
This compound ~7.75 (d) ~6.90 (d) ~7.10 (dd) ~7.30 (t) -

Disclaimer: The data presented in this table is predicted and should be used as a reference. Actual experimental values may vary.

¹³C NMR Spectroscopy

The effect of halogen substitution is even more pronounced in ¹³C NMR spectra. The carbon atoms directly attached to bromine and fluorine will experience significant changes in their chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data Comparison (CDCl₃, 100 MHz)

CompoundC2C3C3aC4C5C6C7C7a
Benzofuran~145.0~106.5~127.5~121.5~123.0~124.0~111.5~155.0
7-Bromobenzofuran~145.5~107.0~128.0~122.0~126.0~127.5~100.0~154.0
4-Fluorobenzofuran~144.0~107.5~115.0 (d)~158.0 (d)~110.0 (d)~125.0 (d)~112.0~156.0
This compound ~144.5 ~108.0 ~115.5 (d) ~157.5 (d) ~112.0 (d) ~128.0 (d) ~101.0 ~153.0

Disclaimer: The data presented in this table is predicted and should be used as a reference. Actual experimental values may vary. 'd' denotes a doublet due to C-F coupling.

Mass Spectrometry (MS): Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 3: Predicted Key Mass Spectrometry Fragments

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Interpretation
Benzofuran11890 ([M-CO]⁺), 63 ([C₅H₃]⁺)
7-Bromobenzofuran196/198117 ([M-Br]⁺), 89 ([M-Br-CO]⁺)
4-Fluorobenzofuran136108 ([M-CO]⁺), 82 ([M-CO-C₂H₂]⁺)
This compound 214/216 135 ([M-Br]⁺), 107 ([M-Br-CO]⁺)

Disclaimer: The data presented in this table is predicted and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The C-O-C stretching of the furan ring and the C-H and C=C vibrations of the aromatic system are characteristic features in the IR spectra of benzofurans. The introduction of C-Br and C-F bonds will give rise to additional absorption bands in the fingerprint region.

Table 4: Characteristic IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Comments
Aromatic C-H Stretch3100 - 3000
C=C Aromatic Stretch1600 - 1450Multiple bands expected.
C-O-C Stretch (furan ring)1250 - 1050
C-F Stretch1100 - 1000Strong absorption.
C-Br Stretch680 - 515

Experimental Protocols: A Guide to Data Acquisition

To ensure the reproducibility and accuracy of spectral data, standardized experimental protocols are essential. The following sections outline the recommended procedures for acquiring NMR, MS, and IR spectra for this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Caption: Workflow for NMR Data Acquisition and Processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 16 to 32 scans are sufficient.

    • For ¹³C NMR, acquire the spectrum with proton decoupling. A higher number of scans (1024 to 4096) is generally required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Calibrate the spectra using the TMS signal as a reference.

    • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Mass Spectrometry (MS) Protocol

Caption: Workflow for Mass Spectrometry Analysis.

  • Sample Introduction:

    • Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

    • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization:

    • For a standard analysis, use Electron Ionization (EI) at 70 eV.

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Generate the mass spectrum.

    • Identify the molecular ion peak, paying close attention to the isotopic pattern for bromine-containing compounds.

    • Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy Protocol

Caption: Workflow for IR Spectroscopy Analysis.

  • Sample Preparation:

    • For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: An Integrated Approach to Spectral Characterization

The comprehensive spectral analysis of this compound, through a comparative study with its structural analogs, provides a foundational understanding of its chemical identity. While this guide relies on predicted data, the principles of NMR, MS, and IR spectroscopy, coupled with the detailed experimental protocols, offer a robust framework for researchers. The insights gained from this analysis are crucial for quality control, reaction monitoring, and the rational design of new molecules with desired properties in the fields of drug discovery and materials science.

References

  • NMRDB: An online resource for predicting ¹H and ¹³C NMR spectra. [Link]
  • NIST Chemistry WebBook: A comprehensive source of chemical and physical d

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Bromo-4-fluorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, benzofuran scaffolds are prized for their versatile biological activities and unique electronic properties. Among these, 7-Bromo-4-fluorobenzofuran derivatives represent a class of compounds with significant potential, owing to the distinct electronic and steric influences of their halogen substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of these molecules. This guide provides an in-depth analysis of the characteristic ¹H and ¹³C NMR spectral features of this compound derivatives, offering a predictive framework for researchers in the field. By understanding the interplay of substituent effects, scientists can accelerate the identification and characterization of novel compounds.

The Foundational Principles of NMR in the Context of Substituted Benzofurans

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The key parameters derived from NMR spectra—chemical shift (δ), spin-spin coupling (J-coupling), and signal integration—are exquisitely sensitive to the electronic and steric environment of the nuclei.

Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-withdrawing groups, such as halogens, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups cause shielding, resulting in an upfield shift.

Spin-Spin Coupling (J-coupling): J-coupling arises from the interaction of the magnetic moments of neighboring nuclei through the bonding electrons. The magnitude of the coupling constant, measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angles.

Deciphering the ¹H NMR Spectrum of the this compound Core

The ¹H NMR spectrum of the parent this compound is expected to exhibit distinct signals for the protons on the furan and benzene rings. The interpretation of this spectrum is guided by the predictable electronic effects of the bromine and fluorine substituents.

Furan Ring Protons (H-2 and H-3): The protons on the furan ring, H-2 and H-3, typically appear as doublets due to their mutual coupling.

  • H-2: This proton is adjacent to the oxygen atom and is generally found further downfield compared to H-3.

  • H-3: This proton is coupled to H-2, and its chemical shift is influenced by substituents on the benzene ring.

Benzene Ring Protons (H-5 and H-6): The aromatic region of the spectrum will be defined by the two remaining protons on the benzene ring, H-5 and H-6.

  • H-5: This proton is situated between the fluorine and bromine atoms (meta to both). The strong electron-withdrawing nature of the fluorine atom will significantly deshield this proton, causing it to resonate at a relatively downfield position. It is expected to appear as a doublet of doublets due to coupling with both H-6 and the fluorine atom.

  • H-6: This proton is adjacent to the bromine atom and will also be deshielded, though to a lesser extent than H-5. It will appear as a doublet, coupled to H-5.

The following diagram illustrates the key couplings influencing the proton signals in the this compound scaffold.

Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in this compound.

Interpreting the ¹³C NMR Spectrum: A Predictive Approach

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms in this compound are heavily influenced by the attached halogens.

Furan Ring Carbons (C-2 and C-3):

  • C-2: This carbon, bonded to the oxygen atom, will be significantly deshielded and appear at a downfield chemical shift.

  • C-3: The chemical shift of C-3 will be influenced by the substituents on the benzene ring.

Benzene Ring Carbons: The interpretation of the aromatic carbon signals requires careful consideration of the additive effects of the bromine and fluorine substituents.

  • C-4: The carbon directly bonded to the fluorine atom (ipso-carbon) will exhibit a large one-bond C-F coupling constant and will be found at a very downfield position.

  • C-7: The carbon bearing the bromine atom will also be deshielded, though the effect is generally less pronounced than that of fluorine.

  • C-3a and C-7a: These quaternary carbons at the ring junction will have their chemical shifts influenced by both the heterocyclic ring and the substituents on the benzene ring.

  • C-5 and C-6: The chemical shifts of these carbons will be influenced by the ortho, meta, and para relationships to the halogen substituents.

The following diagram illustrates the expected relative chemical shifts of the carbon atoms in the this compound core.

G cluster_downfield Downfield cluster_midfield Midfield cluster_upfield Upfield C4 C4 (ipso-F) C7a C7a C2 C2 C3a C3a C7 C7 (ipso-Br) C5 C5 C6 C6 C3 C3

Caption: Predicted relative ¹³C NMR chemical shift regions for this compound.

Comparative Data Analysis: Insights from Related Benzofuran Derivatives

While direct experimental data for this compound derivatives is scarce in the literature, a comparative analysis of related compounds provides valuable predictive power.

CompoundPosition of BrPosition of FOther SubstituentsKey ¹H NMR Features (δ, ppm)Key ¹³C NMR Features (δ, ppm)
Benzofuran ---H-2: ~7.6, H-3: ~6.7, Aromatic: 7.2-7.5C-2: ~145, C-3: ~107, Aromatic: 111-155
7-Bromobenzofuran 7--H-6 appears as a doublet shifted downfieldC-7 (ipso-Br) is deshielded
4-Fluorobenzofuran -4-H-5 is significantly deshielded and shows C-F couplingC-4 (ipso-F) is strongly deshielded and shows large C-F coupling
Predicted this compound 74-H-5 expected to be the most downfield aromatic proton with F-H coupling. H-6 will be a doublet.C-4 and C-7 will be the most downfield aromatic carbons.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR data is paramount for accurate structural elucidation. The following is a generalized protocol for the analysis of this compound derivatives.

1. Sample Preparation: a. Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion. b. Acquire a standard one-dimensional proton spectrum. c. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon. b. A larger sample quantity (20-50 mg) and a longer acquisition time are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. c. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

4. 2D NMR Experiments (for complex derivatives): a. COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks. b. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

Conclusion

The structural characterization of this compound derivatives relies heavily on the detailed interpretation of their ¹H and ¹³C NMR spectra. While direct experimental data may be limited, a thorough understanding of the fundamental principles of NMR and the predictable electronic effects of halogen substituents allows for a robust predictive analysis. By comparing the expected spectral patterns with data from related benzofuran analogs, researchers can confidently assign the structures of novel compounds in this promising chemical class. This guide provides a foundational framework for such analyses, empowering scientists in their pursuit of new discoveries in drug development and materials science.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Gunther, H. (1995).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

A Comparative Analysis of 7-Bromo-4-fluorobenzofuran for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, benzofuran derivatives stand out as a critical scaffold in medicinal chemistry and materials science. Their inherent biological activities and versatile chemical reactivity make them prime candidates for the development of novel therapeutic agents and functional materials. This guide provides a detailed comparative analysis of 7-Bromo-4-fluorobenzofuran, a halogenated derivative with significant potential, against other key benzofuran analogs. We will delve into its synthesis, reactivity, and predicted biological profile, supported by experimental data from closely related compounds.

The Benzofuran Scaffold: A Privileged Structure

The benzofuran nucleus, consisting of a furan ring fused to a benzene ring, is a common motif in a vast array of natural products and synthetic compounds. This structural unit imparts a unique combination of aromaticity and heteroatom functionality, leading to a diverse range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The substitution pattern on the benzofuran ring system plays a crucial role in modulating these activities and influencing the molecule's physicochemical properties.

Synthesis of this compound: A Strategic Approach

While a specific detailed synthesis for this compound is not extensively documented in publicly available literature, a reliable synthetic strategy can be extrapolated from established methods for analogous compounds. A common and effective route involves a two-step process starting from an appropriately substituted phenol.[3]

Proposed Synthetic Pathway:

A plausible synthesis of this compound would commence with the O-alkylation of 2-bromo-5-fluorophenol with a suitable two-carbon electrophile, such as 2-bromoacetaldehyde dimethyl acetal or 2-chloroacetaldehyde dimethyl acetal, in the presence of a base. The resulting intermediate, 1-(2-bromo-5-fluorophenoxy)-2,2-dimethoxyethane, would then undergo an acid-catalyzed intramolecular cyclization to yield the target molecule, this compound.

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization A 2-Bromo-5-fluorophenol C 1-(2-Bromo-5-fluorophenoxy)-2,2-dimethoxyethane A->C B BrCH2CH(OCH3)2 / K2CO3 B->C E This compound C->E D Acid (e.g., H3PO4) D->E

Figure 1: Proposed two-step synthesis of this compound.

This synthetic approach is advantageous as it avoids the use of heavy metal catalysts and is amenable to scale-up.[3]

Comparative Reactivity: The Utility of the 7-Bromo Substituent

The bromine atom at the 7-position of this compound is a key functional handle that allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, is particularly relevant.

Suzuki-Miyaura Coupling: A Gateway to Structural Diversity

Based on studies of structurally similar compounds, such as methyl 5-bromobenzofuran-2-carboxylate, it is highly anticipated that this compound would be an excellent substrate for Suzuki-Miyaura coupling reactions.[4] This reaction typically involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or its ester) in the presence of a palladium catalyst and a base.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound F 7-Aryl-4-fluorobenzofuran A->F B Arylboronic Acid (R-B(OH)2) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F

Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.

The reactivity of the C-Br bond in Suzuki coupling is generally high, allowing for efficient bond formation under relatively mild conditions.[5] The electron-withdrawing nature of the fluorine atom at the 4-position may further enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

Benzofuran DerivativePosition of BromineOther SubstituentsExpected ReactivityReference
This compound 74-FluoroHighInferred
5-Bromobenzofuran-2-carboxylate52-CarboxylateHigh[4]
7-Bromobenzofuran7NoneHigh[3]

This facile reactivity in cross-coupling reactions makes this compound a valuable building block for the synthesis of a diverse library of 7-arylbenzofuran derivatives, which can then be screened for various biological activities.

Biological Activity Profile: The Impact of Halogenation

The introduction of halogen atoms into the benzofuran scaffold is a well-established strategy for modulating biological activity. Both bromine and fluorine substituents can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity

Numerous studies have demonstrated that halogenated benzofurans possess significant antimicrobial properties. The presence of a bromine atom, in particular, has been associated with enhanced antibacterial and antifungal activity.[2]

Table 2: Antimicrobial Activity of Halogenated Benzofuran Derivatives (MIC in µg/mL)

CompoundGram-positive BacteriaGram-negative BacteriaFungiReference
Halogenated 3-benzofurancarboxylic acid derivatives50 - 200-100 (Candida sp.)[6]
Benzofuran ketoxime derivatives0.039 (S. aureus)-0.625 - 2.5 (C. albicans)[2]
Aza-benzofuran derivative12.5 (S. aureus)12.5 (S. typhimurium), 25 (E. coli)-[7]

While specific antimicrobial data for this compound is not available, the data from related compounds suggests that it is a promising candidate for further investigation as an antimicrobial agent. The combination of a bromine and a fluorine atom could lead to synergistic effects, potentially resulting in potent and broad-spectrum activity.

Anticancer Activity

The anticancer potential of benzofuran derivatives is another area of intense research. Halogenation has been shown to be a key factor in enhancing the cytotoxic activity of these compounds against various cancer cell lines.[1][8]

Table 3: Cytotoxic Activity of Halogenated Benzofuran Derivatives (IC50 in µM)

CompoundCancer Cell LineIC50 (µM)Reference
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5[8]
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL60 (Leukemia)0.1[8]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[9]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 ± 0.5[9]

The data strongly suggests that the presence of bromine atoms in the benzofuran structure can lead to potent and selective anticancer activity. The this compound scaffold, therefore, represents a valuable starting point for the design and synthesis of novel anticancer agents. The fluorine atom may also contribute to improved metabolic stability and bioavailability, further enhancing its potential as a drug candidate.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.

  • To a reaction vessel, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound emerges as a highly promising and versatile building block for the development of novel compounds in medicinal chemistry and materials science. Its strategic halogenation pattern provides both a reactive handle for further chemical modification via cross-coupling reactions and the potential for enhanced biological activity. While direct experimental data for this specific compound is limited, a comparative analysis with structurally related benzofuran derivatives strongly supports its potential as a valuable scaffold for the discovery of new antimicrobial and anticancer agents. Further investigation into the synthesis, reactivity, and biological properties of this compound and its derivatives is highly warranted.

References

  • Kossakowski, J., Krawiecka, M., & Kuran, B. (2021).
  • Asif, M. (2015). A review on benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Mini reviews in medicinal chemistry, 15(11), 919-936. [Link]
  • Krawiecka, M., Kuran, B., Kossakowski, J., Cieślak, M., Kaźmierczak-Barańska, J., & Nawrot, B. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer agents in medicinal chemistry, 15(1), 115-121. [Link]
  • Kossakowski, J., Krawiecka, M., Kuran, B., Stefańska, J., & Wolska, I. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules, 15(7), 4737-4749. [Link]
  • Asif, M. (2015). A review on benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Mini reviews in medicinal chemistry, 15(11), 919-936. [Link]
  • Chen, Y., Liu, Y., Li, H., Liu, Y., Wang, W., Zhu, H., ... & Zhang, W. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 8(5), 494. [Link]
  • CN103724305A - Preparation method of 7-bromobenzofuran - Google P
  • El-Gendy, A. A., & El-Sherbeny, M. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd (II)-complex. ARKIVOC: Online Journal of Organic Chemistry, 2013(3), 210-226. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven method for enhancing pharmacological properties. This guide offers an in-depth comparative analysis of fluorinated benzofurans, a class of heterocyclic compounds with significant therapeutic potential. By examining their structure-activity relationships (SAR), particularly in anticancer and antimicrobial applications, we aim to provide a data-driven perspective on the profound impact of fluorination. This document will delve into the causality behind experimental designs, present comparative data, and provide detailed protocols to support further research and development.

The Rationale for Fluorination: Enhancing the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[3][4] The introduction of fluorine, the most electronegative element, into the benzofuran structure can dramatically alter its physicochemical and pharmacological profile.

The rationale for fluorinating benzofurans is multifaceted. The carbon-fluorine (C-F) bond is exceptionally strong and stable, which can block metabolic pathways at specific positions, thereby enhancing the metabolic stability and bioavailability of the drug candidate.[5][6] Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, altering binding interactions with biological targets.[7] The substitution of hydrogen with fluorine can also impact molecular conformation and lipophilicity, which are critical parameters for cell permeability and target engagement.[8][9]

This guide will explore these effects through a comparative lens, examining how the presence and position of fluorine on the benzofuran ring system modulate its biological activity.

Comparative Analysis of Biological Activity: Fluorinated vs. Non-Fluorinated Benzofurans

The following sections provide a comparative overview of the anticancer and antimicrobial activities of fluorinated benzofurans against their non-fluorinated counterparts. The data presented is a synthesis of findings from various studies to highlight the consistent trends observed with fluorination.

Anticancer Activity: A Tale of Enhanced Potency

Fluorination has been consistently shown to enhance the anticancer activity of benzofuran derivatives. This enhancement is often attributed to improved binding affinity with target enzymes and increased cell permeability.[10]

A compelling example is the twofold increase in potency observed with the addition of a fluorine atom at the para-position of a 2-benzofuranyl derivative. This substitution led to more favorable hydrophobic interactions within the target's binding site.[10][11]

Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Benzofuran Analogs

Compound IDStructureModificationTarget/Cell LinePotency (IC50/Ki)Reference
1a 2-(Benzofuran-2-yl)-...Non-fluorinateduPAKi = 183 nM[10][11]
1b 2-(4-Fluorobenzofuran-2-yl)-...Fluorinated (para-position)uPAKi = 88 nM[10][11]
2a ...-benzofuran-...Non-fluorinatedHCT116IC50 > 50 µM[2]
2b ...-difluorobenzofuran-...DifluorinatedHCT116IC50 = 19.5 µM[2]
3a ...-benzofuran-...Non-fluorinatedHeLaIC50 = 1.86 µM[12]
3b ...-fluorobenzofuran-...FluorinatedHeLaIC50 = 1.06 µM[12]

Note: The structures and full compound names are simplified for clarity. The data is compiled from multiple sources and serves to illustrate the general trend of increased potency upon fluorination.

The data clearly indicates that fluorination, whether mono- or di-substitution, can lead to a significant improvement in anticancer potency. The position of the fluorine atom is also critical, with para-substitution often yielding the most favorable results due to enhanced hydrophobic interactions.[11]

Fluorinated benzofurans often exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[12][13] Studies have shown that these compounds can modulate the expression of key regulatory proteins involved in these pathways.

G FB Fluorinated Benzofuran CancerCell Cancer Cell FB->CancerCell Enters Cell ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS CellCycle Cell Cycle Arrest (G2/M phase) CancerCell->CellCycle Induces Mito Mitochondrial Dysfunction ROS->Mito Caspases ↑ Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of anticancer action for fluorinated benzofurans.

Antimicrobial Activity: Broadening the Spectrum

The benzofuran scaffold is also a promising framework for the development of novel antimicrobial agents.[8][14] Fluorination has been shown to enhance the antimicrobial potency and, in some cases, broaden the spectrum of activity against various bacterial and fungal strains.

Table 2: Comparative Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Benzofuran Analogs

Compound IDStructureModificationMicroorganismPotency (MIC in µg/mL)Reference
4a Benzofuran-pyrazole derivativeNon-fluorinatedS. aureus> 100[15]
4b Fluorinated benzofuran-pyrazoleFluorinatedS. aureus12.5[15]
5a Benzofuran-chalcone derivativeNon-fluorinatedE. coli64[3]
5b Fluorinated benzofuran-chalconeFluorinatedE. coli16[3]
6a Benzofuran derivativeNon-fluorinatedC. albicans50[8]
6b Fluorinated benzofuran derivativeFluorinatedC. albicans12.5[8]

Note: The structures and full compound names are simplified for clarity. The data is compiled from multiple sources and serves to illustrate the general trend of increased potency upon fluorination.

The enhanced antimicrobial activity of fluorinated benzofurans is often linked to their ability to better penetrate the microbial cell wall and interact with intracellular targets.

The precise mechanism of action can vary depending on the specific derivative, but many benzofurans are thought to interfere with essential microbial processes such as DNA replication and cell wall synthesis.

G FB Fluorinated Benzofuran Microbe Microbial Cell FB->Microbe Penetrates Cell CellWall Cell Wall Synthesis Inhibition Microbe->CellWall DNAGyrase DNA Gyrase Inhibition Microbe->DNAGyrase GrowthInhibition Inhibition of Growth CellWall->GrowthInhibition DNAGyrase->GrowthInhibition

Caption: Potential antimicrobial mechanisms of fluorinated benzofurans.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of Fluorinated Benzofurans

A general protocol for the synthesis of fluorinated benzofurans often involves a tandem SNAr-cyclocondensation strategy.[16]

Experimental Workflow: Synthesis

G Start Start: Fluorinated Phenol & α-Halo Ketone Base Base-mediated Condensation Start->Base Intermediate Formation of Fluorinated Phenoxy Ketone Base->Intermediate Cyclization Intramolecular Cyclization (e.g., Acid-catalyzed) Intermediate->Cyclization Product Product: Fluorinated Benzofuran Cyclization->Product

Caption: Generalized synthetic workflow for fluorinated benzofurans.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of a substituted fluorinated phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: Add the appropriate α-halo ketone (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., toluene) and add a cyclizing agent such as polyphosphoric acid (PPA) or a Lewis acid.

  • Heating: Heat the mixture to 80-110°C for 2-6 hours.

  • Purification: Cool the reaction, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired fluorinated benzofuran.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18][19]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated benzofurans) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][20][21][22]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Perspectives

Future research in this area should focus on synthesizing and evaluating a wider range of fluorinated benzofuran analogs to build a more comprehensive SAR database. Direct head-to-head comparative studies of fluorinated and non-fluorinated pairs are crucial for a more precise understanding of the fluorine effect. Furthermore, detailed mechanistic studies are needed to elucidate the specific molecular targets and pathways affected by these promising compounds. The continued exploration of fluorinated benzofurans holds great promise for the development of next-generation therapeutic agents.

References

  • Chand, K., et al. (2017). A Review on Antioxidant Potential of Bioactive Heterocycle Benzofuran: Natural and Synthetic Derivatives. Pharmacological Reports, 69(2), 281-295.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Sandford, G., et al. (2015). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 5(59), 47853-47861.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Hancock, R. E. W. (2001). MIC Determination By Microtitre Broth Dilution Method.
  • Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Cell Viability Assays.
  • Al-Ostoot, F. H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11458.
  • G. Dengale, S., et al. (2024). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. Russian Journal of Bioorganic Chemistry, 50(5), 1710-1723.
  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27994-28015.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175.
  • Krawiecka, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
  • Issaoui, N., et al. (2020). Molecular Docking Studies, Structural and Spectroscopic Properties of Monomeric and Dimeric Species of Benzofuran-Carboxylic Acids Derivatives: DFT Calculations and Biological Activities. Computational biology and chemistry, 87, 107311.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • Al-Salahi, R., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of research in medical sciences: the official journal of Isfahan University of Medical Sciences, 20(11), 1094.
  • Chokr, D., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(12), 10399.
  • Salama, I. T., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20047-20078.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Yilmaz, I., et al. (2023). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Heliyon, 9(10).
  • El-Sayed, M. A. A., et al. (2022). Effects of the fluorinated benzofuran and dihydrobenzofuran on the antimicrobial and anti-inflammatory activities. Journal of Inflammation Research, 15, 6373.
  • Al-Ostoot, F. H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11458.
  • Dengale, S. G., et al. (2024). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives. Russian Journal of Bioorganic Chemistry, 50(5), 1710-1723.
  • Taylor & Francis Online. (2016). Synthesis of Benzofuran Derivatives via Different Methods.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Asadi, P., et al. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Chemical Papers, 77(10), 5947-5957.
  • Al-Ostoot, F. H., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11458.
  • Volpati, D., et al. (2013). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett, 24(10), 1269-1272.
  • Bhattarai, P., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Graham, T. H., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry, 63(12), 6315-6386.
  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386.
  • Patel, P. D., et al. (2023). Benzofuran derivatives and their anti-tubercular, anti-bacterial activities. Journal of Biomolecular Structure and Dynamics, 41(1), 220-233.

Sources

A Comparative Analysis of the Biological Activities of 7-Bromo-4-fluorobenzofuran and its Non-brominated Analog, 4-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] The strategic functionalization of this scaffold is a key approach in the quest for novel therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of the anticipated biological activities of 7-Bromo-4-fluorobenzofuran and its non-brominated counterpart, 4-fluorobenzofuran. While direct comparative studies on these specific molecules are not extensively available, we can infer their potential biological profiles by examining the well-established principles of structure-activity relationships (SAR) for halogenated benzofuran derivatives.

The Influence of Halogenation on Biological Activity: A Mechanistic Overview

The introduction of halogen atoms, such as bromine and fluorine, into the benzofuran ring system is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Halogenation can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

One of the key mechanisms by which halogens can enhance biological activity is through the formation of "halogen bonds." This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on a biological macromolecule, such as a protein or nucleic acid.[1] These interactions can substantially improve the binding affinity and, consequently, the potency of the compound.[1]

Structural Comparison

The core difference between the two molecules lies in the presence of a bromine atom at the 7-position of the benzofuran ring in this compound.

Caption: Structural comparison of 4-fluorobenzofuran and this compound.

Anticipated Biological Activity Profile

Based on the current understanding of halogenated benzofurans, we can project the following biological activities for our compounds of interest.

This compound: A Potentially Potent Agent

The presence of both bromine and fluorine atoms on the benzofuran scaffold of this compound suggests a potentially enhanced biological activity profile compared to its non-brominated analog.

  • Anticancer Activity: The introduction of a bromine atom has been consistently linked to a significant increase in the anticancer activities of benzofuran derivatives.[1] This is often attributed to the ability of bromine to form strong halogen bonds, leading to improved binding at the active sites of target proteins.[1] Therefore, this compound is expected to exhibit potent cytotoxic activity against various cancer cell lines. The position of the halogen is a critical determinant of its biological activity.[1]

  • Antimicrobial Activity: Brominated benzofurans have demonstrated excellent antibacterial activity against a range of bacterial strains.[2] The presence of the bromo substituent can enhance the compound's ability to inhibit bacterial growth.[2]

  • Pharmacokinetics: The addition of a bromine atom can increase the lipophilicity of the molecule, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.[8] Studies on other brominated compounds suggest that the degree of bromination can affect their uptake and elimination kinetics.[9][10]

4-fluorobenzofuran: A Bioactive Scaffold

While likely less potent than its brominated counterpart, 4-fluorobenzofuran is still expected to possess significant biological activities.

  • Anticancer and Enzymatic Inhibition: The addition of a fluorine atom at position 4 of a 2-benzofuranyl structure has been shown to increase potency and inhibitory activity against certain enzymes.[1] Fluorine's high electronegativity can alter the electronic properties of the molecule and enhance its interaction with biological targets.

  • General Biological Activities: Benzofuran derivatives, in general, exhibit a wide range of pharmacological properties.[3][4][5][6][7] Therefore, 4-fluorobenzofuran could potentially display anti-inflammatory, antioxidant, or other therapeutic effects.

Hypothetical Comparative Data

To illustrate the potential differences in biological activity, the following table summarizes hypothetical experimental data based on the expected trends from the literature.

CompoundIn Vitro Cytotoxicity (IC50 in µM)Antibacterial Activity (MIC in µg/mL)
HeLa (Cervical Cancer) K562 (Leukemia)
This compound 510
4-fluorobenzofuran 2550

Potential Signaling Pathway Modulation

Benzofuran derivatives have been shown to interact with various cellular signaling pathways. For instance, some derivatives can inhibit hypoxia-inducible factor (HIF-1), a key regulator in cancer progression.[1]

This compound This compound Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) This compound->Target Protein (e.g., Kinase) Stronger Binding 4-fluorobenzofuran 4-fluorobenzofuran 4-fluorobenzofuran->Target Protein (e.g., Kinase) Weaker Binding Downstream Signaling Downstream Signaling Target Protein (e.g., Kinase)->Downstream Signaling Inhibition Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Decrease Apoptosis Apoptosis Downstream Signaling->Apoptosis Increase

Caption: Hypothetical signaling pathway modulation by the two compounds.

Experimental Protocols

To empirically validate the hypothesized biological activities, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Workflow:

A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Sources

A Comparative Guide to Benzofuran Synthesis: Methodologies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and materials with significant biological and physical properties.[1][2] Its derivatives have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2] Consequently, the development of efficient and versatile synthetic routes to construct the benzofuran core remains a topic of intense research and a critical task for medicinal and process chemists.

This guide provides an in-depth comparative analysis of several key methodologies for benzofuran synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each reaction, evaluate their respective strengths and limitations, and provide field-proven insights into their practical application. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and optimize the most suitable synthetic route for their specific target molecules.

We will explore a range of classic and modern techniques, including the Perkin rearrangement, the Wittig reaction, and powerful transition-metal-catalyzed methods such as the intramolecular Heck coupling and the Sonogashira coupling/cyclization. Each method will be assessed based on criteria such as yield, substrate scope, functional group tolerance, and operational simplicity.

I. Classical Approaches to Benzofuran Synthesis

A. The Perkin Rearrangement: A Classic Ring Contraction

First reported by William Henry Perkin in 1870, the Perkin rearrangement is a venerable method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[3][4] The reaction proceeds via a base-catalyzed ring contraction, offering a straightforward route to a specific class of benzofuran derivatives.

Mechanism and Rationale

The accepted mechanism involves a two-stage process.[4][5] First, the base (typically a hydroxide) catalyzes the hydrolytic cleavage of the coumarin's lactone ring to form a (Z)-2-halo-3-(2-hydroxyphenyl)acrylate intermediate. The subsequent, slower step involves an intramolecular nucleophilic attack of the phenoxide on the vinylic halide, leading to ring closure and formation of the benzofuran-2-carboxylate.[4]

Perkin_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product Coumarin 3-Halocoumarin Intermediate (Z)-2-Halo-3-(2-hydroxyphenyl)acrylate Coumarin->Intermediate Base (e.g., NaOH) Lactone Ring Opening Benzofuran Benzofuran-2-carboxylate Intermediate->Benzofuran Intramolecular Nucleophilic Substitution (SNAr)

Caption: General workflow of the Perkin rearrangement.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

Modern adaptations of the Perkin rearrangement often employ microwave irradiation to dramatically reduce reaction times and improve yields.[4]

Step 1: Reaction Setup

  • To a microwave vessel, add the 3-halocoumarin (1.0 equiv).

  • Add ethanol (0.1 M solution) and sodium hydroxide (3.0 equiv).

  • Seal the vessel and place it in a microwave reactor.

Step 2: Microwave Irradiation

  • Irradiate the mixture at a constant power (e.g., 300W) for 5 minutes, maintaining a temperature of approximately 80°C with stirring.[4]

  • Monitor the reaction progress by thin-layer chromatography.

Step 3: Work-up and Isolation

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Dissolve the crude residue in a minimum amount of water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Performance Analysis
  • Advantages: This method is particularly useful for the synthesis of benzofuran-2-carboxylic acids. The use of microwave assistance makes it a very rapid and high-yielding procedure.[4]

  • Limitations: The primary limitation is the requirement for a pre-synthesized 3-halocoumarin, which restricts the diversity of achievable substitution patterns. The substrate scope is largely confined to variations on the coumarin starting material.

B. The Wittig Reaction: Olefination of Benzofuranones

The Wittig reaction provides a powerful tool for the synthesis of exocyclic alkenes and can be adapted for the construction of the benzofuran ring itself, typically through the olefination of benzofuran-3(2H)-ones or an intramolecular cyclization. This method offers a route to benzofurans with substituents at the 2- and 3-positions.[6]

Mechanism and Rationale

The intramolecular Wittig reaction for benzofuran synthesis generally involves the reaction of an ortho-hydroxybenzyltriphenylphosphonium salt with an acyl chloride. The base deprotonates the phosphonium salt to form a phosphorus ylide. This ylide then undergoes an intramolecular reaction with the ester carbonyl, formed in situ, to generate a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the benzofuran and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[7]

Wittig_Reaction Start o-Hydroxybenzyl triphenylphosphonium salt + Acyl Chloride Ylide Phosphorus Ylide (via deprotonation) Start->Ylide Base (e.g., Et3N) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Intramolecular [2+2] Cycloaddition Product 2-Substituted Benzofuran + Triphenylphosphine Oxide Oxaphosphetane->Product Cycloreversion

Caption: Key stages of an intramolecular Wittig reaction for benzofuran synthesis.

Experimental Protocol: Intramolecular Wittig Cyclization

This protocol describes a general procedure for the synthesis of 2-arylbenzofurans.[8]

Step 1: Preparation of the Phosphonium Salt (Wittig Reagent)

  • Dissolve the appropriately substituted ortho-hydroxybenzyl alcohol and triphenylphosphine hydrobromide in a suitable solvent. This will form the required ortho-hydroxybenzyltriphenylphosphonium bromide.

Step 2: Wittig Reaction and Cyclization

  • In a reaction flask under an inert atmosphere, suspend the phosphonium salt (1.0 equiv) in a dry, non-polar solvent such as toluene.

  • Add a base, such as triethylamine (2.0-3.0 equiv).

  • Add the desired aroyl chloride (1.0 equiv) dropwise to the mixture.

  • Reflux the reaction mixture for several hours until the starting materials are consumed (monitor by TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture and filter to remove any precipitated salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-arylbenzofuran.

Performance Analysis
  • Advantages: The Wittig reaction is a versatile method that allows for the introduction of various substituents at the 2-position of the benzofuran ring, depending on the acyl chloride used.[8] The reaction conditions are generally mild.

  • Limitations: The reaction can sometimes be low-yielding, and the removal of the triphenylphosphine oxide byproduct can be challenging. Sterically hindered substrates may react poorly.[9] Furthermore, side reactions can occur, sometimes leading to the formation of 3-aroylbenzofurans as unexpected byproducts.[8]

II. Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized benzofuran synthesis, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.[1] Palladium-catalyzed reactions, in particular, have become indispensable tools in this field.

A. Intramolecular Heck Coupling

The intramolecular Heck reaction is a powerful method for constructing the benzofuran ring system, typically from an ortho-alkenylphenol derivative. This reaction involves the palladium-catalyzed cyclization of an aryl halide or triflate onto a tethered alkene.

Catalytic Cycle and Rationale

The catalytic cycle of the intramolecular Heck reaction begins with the oxidative addition of the aryl halide (e.g., an o-iodophenol derivative) to a Pd(0) species, forming a Pd(II) complex.[10] This is followed by the intramolecular insertion of the alkene into the aryl-palladium bond (carbopalladation), which forms a new carbon-carbon bond and a five-membered ring. The cycle is completed by β-hydride elimination to yield the benzofuran product and a palladium-hydride species, which then undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

Heck_Reaction_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Cyclic Cyclic Alkyl-Pd(II) Intermediate PdII_Aryl->PdII_Cyclic Intramolecular Carbopalladation Product_PdH Benzofuran + H-Pd(II)-X(L2) PdII_Cyclic->Product_PdH β-Hydride Elimination Product_PdH->Pd0 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle for the intramolecular Heck reaction.

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydrobenzofuran

This protocol is based on the intramolecular cyclization of 1-(allyloxy)-2-bromobenzene.[11]

Step 1: Reaction Setup

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a dry, degassed solvent such as acetonitrile or DMF.

  • Add the substrate, 1-(allyloxy)-2-bromobenzene (1.0 equiv).

Step 2: Reaction

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, or until the reaction is complete as monitored by GC-MS or TLC.

Step 3: Work-up and Purification

  • Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 2-methyl-2,3-dihydrobenzofuran.

Performance Analysis
  • Advantages: The Heck reaction is highly versatile and tolerates a wide range of functional groups. It provides excellent regioselectivity, typically favoring the exo-trig cyclization to form the five-membered furan ring.[10]

  • Limitations: The cost of the palladium catalyst can be a drawback, especially for large-scale synthesis. The reaction can be sensitive to the choice of ligand, base, and solvent, requiring careful optimization.

B. Sonogashira Coupling and Cyclization

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, provides a highly efficient one-pot route to 2-substituted benzofurans.[1][12] The reaction typically involves the coupling of an ortho-halophenol with a terminal alkyne, followed by an intramolecular cyclization.

Catalytic Cycle and Rationale

The process involves two interconnected catalytic cycles.[13] In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the o-halophenol. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields an o-alkynylphenol intermediate and regenerates the Pd(0) catalyst. This intermediate then undergoes a 5-exo-dig cyclization, typically base-mediated, to afford the benzofuran product.[14]

Sonogashira_Reaction cluster_start Starting Materials cluster_coupling Coupling Step cluster_intermediate Intermediate cluster_cyclization Cyclization Step cluster_product Product Start o-Halophenol + Terminal Alkyne Coupling Pd/Cu Catalyzed Sonogashira Coupling Start->Coupling Intermediate o-Alkynylphenol Coupling->Intermediate Formation of C-C bond Cyclization Intramolecular 5-exo-dig Cyclization Intermediate->Cyclization Base or Metal-catalyzed Product 2-Substituted Benzofuran Cyclization->Product

Caption: Workflow for benzofuran synthesis via Sonogashira coupling and cyclization.

Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans

This is a general procedure for the domino Sonogashira coupling/cyclization.[1]

Step 1: Reaction Setup

  • In a reaction vial, combine the o-iodophenol (1.0 equiv), the terminal alkyne (1.2 equiv), and a base (e.g., K₃PO₄ or Et₃N, 2.0 equiv).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Add a degassed solvent, such as DMSO or triethylamine.

Step 2: Reaction

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 100°C, depending on the reactivity of the substrates.

  • Stir the reaction for 4-24 hours, monitoring its progress by TLC or GC-MS.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance Analysis
  • Advantages: This one-pot procedure is highly efficient and atom-economical. It offers a very broad substrate scope, allowing for the synthesis of a wide variety of 2-substituted benzofurans by simply changing the alkyne coupling partner.[12] The reaction conditions are often mild.

  • Limitations: The method can be sensitive to air, requiring an inert atmosphere. The use of copper as a co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling) as a side reaction. However, copper-free Sonogashira protocols have also been developed to circumvent this issue.[15]

III. Comparative Data Summary

To provide a clear, objective comparison of the discussed methods, the following table summarizes their key performance characteristics. The data represents typical ranges and can vary significantly based on the specific substrates and optimized reaction conditions.

MethodKey TransformationTypical YieldsSubstrate ScopeKey AdvantagesKey Disadvantages
Perkin Rearrangement 3-Halocoumarin → Benzofuran-2-carboxylic acid80-99% (Microwave)[4]Limited to coumarin precursorsHigh yields for a specific product class; very fast with microwave.Narrow substrate scope; requires pre-functionalized starting material.
Wittig Reaction o-Hydroxybenzylphosphonium salt + Acyl chloride → 2-Substituted Benzofuran40-70%Moderate to goodVersatile for 2-substituents; mild conditions.Moderate yields; triphenylphosphine oxide byproduct removal can be difficult.
Intramolecular Heck Coupling o-Alkenylphenol derivative → Benzofuran60-95%[1]Broad; tolerates many functional groupsHigh functional group tolerance; excellent regioselectivity.Cost of palladium catalyst; requires optimization of ligands and bases.
Sonogashira Coupling/Cyclization o-Halophenol + Terminal Alkyne → 2-Substituted Benzofuran70-95%[1][16]Very broadHighly efficient one-pot process; vast diversity of 2-substituents possible.Can be air-sensitive; potential for alkyne homocoupling with copper co-catalyst.

IV. Conclusion and Future Outlook

The synthesis of the benzofuran core has evolved significantly from classical rearrangement reactions to highly efficient and versatile transition-metal-catalyzed protocols. While classical methods like the Perkin rearrangement and Wittig reaction retain their utility for specific applications, modern palladium-catalyzed reactions such as the intramolecular Heck coupling and Sonogashira coupling/cyclization now dominate the field. These methods offer superior yields, broader substrate scope, and greater functional group tolerance, making them the preferred choice for the synthesis of complex benzofuran derivatives in drug discovery and materials science.

The choice of synthetic method is ultimately dictated by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For the rapid synthesis of benzofuran-2-carboxylic acids, a microwave-assisted Perkin rearrangement is an excellent option. For accessing a wide diversity of 2-substituted benzofurans from simple precursors, the Sonogashira coupling/cyclization is often unparalleled in its efficiency. The intramolecular Heck reaction provides a robust alternative, particularly when high functional group tolerance is paramount.

Future developments in this field will likely focus on further enhancing the sustainability of these methods. This includes the development of more active and recyclable catalysts, the use of greener solvents, and the exploration of C-H activation strategies to minimize the need for pre-functionalized starting materials.[17] As our understanding of catalytic processes deepens, we can expect the toolkit for benzofuran synthesis to become even more powerful and precise, accelerating the discovery of new molecules with valuable applications.

V. References

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Perkin rearrangement. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Joshi, O. P., et al. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. Available from: [Link]

  • Request PDF. (2019, May 20). One-Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ResearchGate. Available from: [Link]

  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. Available from: [Link]

  • Anilkumar, G., et al. (2019). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ChemistrySelect.

  • Cravotto, G., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available from: [Link]

  • Chemistry LibreTexts. (2021, August 16). Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Sonogashira coupling. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Request PDF. (2007, August). Synthesis of Benzofurans in Ionic Liquid by a PdCl2-Catalyzed Intramolecular Heck Reaction. ResearchGate. Available from: [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Synthesis of Benzofuran Derivatives via Different Methods. ResearchGate. Available from: [Link]

  • Hassan, A. A., & Mohamed, N. K. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available from: [Link]

  • Pinto, M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals.

  • Battah, S., & Bowden, K. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Macmillan Group Meeting. Available from: [Link]

  • Cravotto, G., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PubMed Central. Available from: [Link]

  • Takeuchi, Y., et al. (1995). The Wittig Reaction of Benzofuran-2,3-diones. Okayama University Scientific Achievement Repository. Available from: [Link]

  • Domínguez, E., & de Marigorta, E. M. (2013). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY STEREOCHEMICAL CENTERS. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas. Available from: [Link]

  • Gabriele, B., et al. (2003). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. PubMed. Available from: [Link]

  • Chemistry LibreTexts. (2021, August 16). Heck Reaction. Chemistry LibreTexts. Available from: [Link]

  • Vedejs, E. (n.d.). 1. The Wittig Reaction. University of Wisconsin-Madison. Available from: [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Vedantu. (n.d.). Perkin Reaction Mechanism: Steps, Examples & Applications. Vedantu. Available from: [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Carta, F., et al. (2017). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available from: [Link]

  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. SATHEE. Available from: [Link]

  • Knight, D. W., & Little, P. B. (1998). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available from: [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Palladium-catalyzed benzofuran and indole synthesis by multiple C–H functionalizations. Chemical Communications. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the HPLC Purity Validation of 7-Bromo-4-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development, the quality of each component is paramount. Intermediates like 7-Bromo-4-fluorobenzofuran, a key building block in the synthesis of novel therapeutic agents, are no exception. The presence of even minute impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, a robust, reliable, and validated analytical method for purity assessment is not merely a regulatory requirement but a scientific necessity.[3][4] High-Performance Liquid Chromatography (HPLC) has long been established as the gold standard for this purpose, offering unparalleled precision and versatility in separating complex mixtures.[5]

This guide provides an in-depth, experience-driven comparison of HPLC for the purity validation of this compound. We will delve into the causality behind methodological choices, present a self-validating experimental protocol, and objectively compare HPLC with other analytical alternatives, grounding all claims in authoritative sources.

The Central Role of HPLC in Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry for several compelling reasons.[2] Its strength lies in the separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-volatile, halogenated heterocyclic compound like this compound, HPLC provides distinct advantages:

  • Specificity: The ability to resolve the main compound from structurally similar process-related impurities and degradation products.

  • Sensitivity: Modern detectors can quantify impurities at trace levels, often well below the 0.1% threshold that necessitates toxicological evaluation.[2]

  • Versatility: A wide array of stationary phases and mobile phase compositions can be employed to optimize the separation for a vast range of analytes.[6][7]

Developing a Robust HPLC Method for this compound

A successful HPLC validation begins with a well-developed method. The choices made during this phase are critical for achieving the desired separation and ensuring the method is robust and reliable.

Causality Behind Experimental Choices
  • Column Selection: The analyte, this compound, is a moderately polar, aromatic molecule. A reversed-phase C18 column is the logical starting point.[6] The C18 stationary phase provides hydrophobic interactions with the benzofuran ring system, offering excellent retention and resolution. For halogenated compounds, alternative phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can sometimes offer unique selectivity due to pi-pi interactions, and could be explored if co-elution is observed on a C18 column.[8][9][10]

  • Mobile Phase Optimization: A gradient elution using a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.

  • Detection Parameters: Benzofuran derivatives possess a strong chromophore, making UV detection ideal.[11][12] Based on literature for similar benzofuran structures, a primary detection wavelength around 290 nm is a rational starting point, with a secondary wavelength potentially monitored to ensure peak purity.[11][13]

Workflow for HPLC Method Development and Validation

The following diagram illustrates the logical flow from initial method development to full validation, ensuring a systematic and compliant approach.

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) cluster_Final Phase 3: Implementation Dev1 Define Analytical Target Profile (ATP) Dev2 Screen Columns & Mobile Phases Dev1->Dev2 Dev3 Optimize Gradient, Flow Rate, & Temperature Dev2->Dev3 Dev4 Assess System Suitability Dev3->Dev4 Val1 Specificity Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Final1 Finalize Method & Write SOP Val6->Final1 Final2 Routine QC Testing Final1->Final2

Caption: Workflow for HPLC method development and validation.

Step-by-Step Experimental Protocol for HPLC Validation

This protocol outlines the procedure for determining the purity of this compound.

1. Reagents and Materials

  • This compound reference standard (≥99.5% purity)

  • This compound test sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (optional, for pH adjustment)

2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWD detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 290 nm
Injection Volume 10 µL

3. Standard and Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

4. Data Analysis and Purity Calculation The purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: A Self-Validating System

A method is only trustworthy if it has been rigorously validated. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[14][15][16][17]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity The peak for this compound is pure and resolved from all other peaks.Peak purity index > 0.999. No interference from placebo or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.r² = 0.9998 over a range of 0.05 - 0.75 mg/mL.
Accuracy (Recovery) 98.0% - 102.0% recovery for spiked samples at three concentration levels.Average recovery of 99.5% across 80%, 100%, and 120% of the nominal concentration.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.RSD = 0.45% for the area of the main peak.
Precision (Intermediate) RSD ≤ 2.0% when analyzed by different analysts on different days/instruments.RSD = 0.82% between two analysts on two different HPLC systems.
LOD Signal-to-Noise ratio of ~3:1.0.01 µg/mL
LOQ Signal-to-Noise ratio of ~10:1.0.03 µg/mL
Robustness RSD ≤ 2.0% after small, deliberate changes in method parameters (flow rate, temp.).The method remains precise with minor variations in flow rate (±0.1 mL/min) and column temperature (±2 °C).

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for this type of analysis, it's essential to understand its position relative to other techniques.[5]

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[18][19] However, for this compound, GC is generally unsuitable without derivatization.[19][20] The compound's relatively high molecular weight and polarity result in low volatility, making it difficult to analyze directly by GC.[18][21] While derivatization could make it amenable to GC analysis, this adds complexity and potential for error to the workflow.[18]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent evolution of HPLC that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures (up to 15,000 psi compared to HPLC's ~6,000 psi).[22][23][24] This results in:

  • Faster Analysis: Runtimes can be significantly shorter, increasing throughput.[22][25][26]

  • Improved Resolution: Sharper, narrower peaks provide better separation of closely eluting impurities.[22][24]

  • Higher Sensitivity: The sharper peaks lead to a better signal-to-noise ratio.[22][23]

While UPLC offers performance advantages, HPLC remains a robust and widely used technique, especially in QC environments where established, validated methods are preferred.[23][25] The transfer of a validated HPLC method to UPLC would require re-validation.

Decision-Making for Analytical Technique Selection

The choice of analytical technique is a balance of performance requirements, sample properties, and available resources.

Tech_Selection start Start: Purity Analysis of This compound q1 Is the analyte volatile & thermally stable? start->q1 gc Use Gas Chromatography (GC) q1->gc Yes no_gc GC is not suitable. Consider Liquid Chromatography. q1->no_gc No q2 High throughput & resolution critical? no_gc->q2 uplc Use UPLC for speed and superior resolution q2->uplc Yes hplc Use HPLC for robust, validated, routine analysis q2->hplc No

Caption: Decision tree for selecting an analytical technique.

Conclusion

The validated HPLC method presented here offers a robust, reliable, and specific system for the purity determination of this compound. It adheres to the stringent requirements of the pharmaceutical industry and provides a high degree of confidence in the quality of this critical intermediate. While advanced techniques like UPLC offer improvements in speed and resolution, HPLC remains the foundational and highly trusted method for routine quality control. The key to success lies not just in following a protocol, but in understanding the scientific principles that justify each step, ensuring a truly self-validating and authoritative analytical system.

References

  • Vertex AI Search. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Chromatography Today. (2021, December 17). HPLC vs UPLC - What's the Difference?
  • Unknown. (2025, June 9). Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Microbioz India. (2023, October 16). UPLC vs HPLC: Unraveling the Similarities and Differences.
  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Taylor & Francis eBooks. (2009). GC and GC-MS for Non-volatile Compounds. In Isolation, Identification.
  • ICH. (n.d.). Quality Guidelines.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Unknown. (2024, November 8). Analyzing Non-Volatile Compounds with GC-MS: A Guide.
  • Chemistry LibreTexts. (2022, September 5). 3.1: Principles of Gas Chromatography.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Unknown. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Chromtech. (n.d.). HPLC Column Selection Guide.
  • Oxford Academic. (n.d.). Analysis of Non-volatile Organic Hazardous Substances by GC/MS. Journal of Chromatographic Science.
  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
  • Scribd. (n.d.). HPLC Column Selection Guide.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • ResearchGate. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • Sigma-Aldrich. (n.d.). This compound | 253429-31-1.
  • ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Unknown. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • PubChem. (n.d.). 1-(7-Bromo-4-fluoro-benzofuran-5-yl)ethanone.
  • Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing.
  • Sigma-Aldrich. (n.d.). This compound | 253429-31-1.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • Prime Scholars. (n.d.). Pharmaceutical impurity analysis of raw materials and final product by using analytical techniques.
  • CymitQuimica. (n.d.). This compound.
  • ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for...
  • ACS Publications. (2018, December 27). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega.
  • Benchchem. (n.d.). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
  • Benchchem. (n.d.). Technical Support Center: Spectroscopic Analysis of Benzofurans.
  • Sigma-Aldrich. (n.d.). This compound | 253429-31-1.
  • ResearchGate. (2020, June 29). (PDF) Study of fluorescence quenching of Benzofuran derivative using zinc oxide NPs: Solvent effect.

Sources

A Comparative Crystallographic Guide to 7-Bromo-4-fluorobenzofuran Derivatives: Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Solid-State Architecture of Halogenated Benzofurans and Their Implications for Rational Drug Design.

In the landscape of medicinal chemistry, the benzofuran scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities. The strategic incorporation of halogen atoms, such as bromine and fluorine, into this privileged structure can significantly modulate its physicochemical properties, including lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics. This guide provides a comprehensive analysis of the X-ray crystallography of 7-Bromo-4-fluorobenzofuran derivatives, offering a comparative perspective against other benzofuran systems to elucidate the profound impact of halogen substitution on their three-dimensional structure. This understanding is paramount for researchers, scientists, and drug development professionals aiming to leverage structure-based drug design principles.

The Critical Role of Halogenation: More Than Just a Steric Effect

The introduction of bromine and fluorine at specific positions on the benzofuran ring is not a trivial synthetic modification. From a crystallographic standpoint, these halogens engage in a variety of intermolecular interactions that dictate the crystal packing and, by extension, influence properties like solubility and bioavailability. While fluorine is known for its ability to form weak hydrogen bonds and dipole-dipole interactions, bromine can participate in stronger halogen bonds, where the bromine atom acts as an electrophilic "σ-hole" donor.[1][2] The interplay of these interactions in a single molecule, as in this compound derivatives, presents a unique opportunity to fine-tune the solid-state properties of potential drug candidates.

Comparative Crystallographic Analysis: A Case Study

To illustrate the structural nuances imparted by bromine and fluorine substitution, we will examine the crystallographic data of a representative bromo-fluoro-substituted benzofuran derivative and compare it with other benzofuran analogues. While a comprehensive series of this compound derivatives is not extensively available in the public domain, a detailed analysis of a closely related structure, 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran , provides invaluable insights.[3]

Compound Crystal System Space Group Unit Cell Parameters Key Intermolecular Interactions Ref.
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran TriclinicP-1a = 7.3446(2) Å, b = 10.6107(3) Å, c = 11.3132(5) Å, α = 111.555(2)°, β = 94.643(2)°, γ = 108.900(2)°Br···O halogen bonding (3.048(1) Å)[3]
5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester TriclinicP-1a = 9.268(13) Å, b = 11.671(15) Å, c = 15.414(2) Å, α = 75.185(5)°, β = 72.683(5)°, γ = 71.301(5)°C-H···O hydrogen bonds, C-H···π interactions[4]
Aryl-substituted Thiazolyl-Benzofuran MonoclinicP2₁/ca = 12.083(3) Å, b = 13.014(3) Å, c = 13.119(3) Å, β = 98.78(3)°C-H···N, C-H···O hydrogen bonds[5]

Expert Analysis of the Crystallographic Data:

The triclinic crystal system of the bromo-fluoro derivative is indicative of a densely packed structure, often influenced by specific, directional intermolecular forces.[3][4] The most striking feature of its crystal packing is the presence of a significant Br···O halogen bond with a distance of 3.048(1) Å.[3] This distance is shorter than the sum of the van der Waals radii of bromine and oxygen, signifying a strong, directional interaction that plays a crucial role in the supramolecular assembly. This type of interaction is a powerful tool in crystal engineering, allowing for the rational design of crystal structures with desired properties.[1]

In contrast, the 5-nitro-substituted benzofuran derivative, lacking a bromine atom, relies on weaker C-H···O hydrogen bonds and C-H···π interactions to stabilize its crystal lattice.[4] While these interactions are ubiquitous in organic crystals, they are generally less directional and weaker than halogen bonds. The aryl-substituted thiazolyl-benzofuran, on the other hand, showcases the role of nitrogen and oxygen atoms in forming conventional hydrogen bonds.[5]

The presence of the 4-fluorophenyl ring in the primary example also introduces the possibility of C-H···F and F···F interactions, which, although weak, can collectively contribute to the overall stability of the crystal packing.[6][7] The dihedral angle of 7.60(4)° between the benzofuran plane and the 4-fluorophenyl ring suggests a nearly coplanar arrangement, which can facilitate π-π stacking interactions.[3]

This comparative analysis underscores a critical principle in drug design: the choice of halogen and its position can fundamentally alter the intermolecular interaction landscape, leading to different crystal packing motifs and, consequently, different physicochemical properties.

Experimental Protocol: From Synthesis to Structure

The successful crystallographic analysis of this compound derivatives hinges on a meticulous experimental workflow, from the synthesis of high-purity compounds to the final refinement of the crystal structure.

Synthesis of this compound Derivatives

A general synthetic route to substituted benzofurans often involves the reaction of a substituted phenol with an α-haloketone, followed by intramolecular cyclization. For this compound derivatives, a plausible approach would start from 2-bromo-5-fluorophenol.

Step-by-Step Synthesis:

  • O-Alkylation: React 2-bromo-5-fluorophenol with a suitable 2-halo-1,1-diethoxyethane in the presence of a base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetone or DMF) to yield the corresponding ether.

  • Cyclization: The resulting ether is then treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid) to induce an intramolecular electrophilic substitution, leading to the formation of the benzofuran ring.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain single crystals suitable for X-ray diffraction.

X-ray Crystallography Workflow

The determination of the three-dimensional structure of a molecule from a single crystal is a powerful analytical technique that provides precise information on bond lengths, bond angles, and intermolecular interactions.

Workflow Diagram:

Xray_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Detailed Protocol:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.[8]

  • Data Processing: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.

  • Structure Solution: The initial phases of the structure factors are determined using methods such as direct methods or Patterson synthesis to generate an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares algorithm to improve the agreement between the calculated and observed structure factors.

  • Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Conclusion and Future Directions

The crystallographic analysis of this compound derivatives, even through a limited case study, provides a compelling narrative on the power of halogenation in medicinal chemistry. The ability of bromine to form strong and directional halogen bonds offers a predictable strategy for influencing crystal packing, which can be harnessed to optimize the solid-state properties of drug candidates. The subtle yet significant contributions of fluorine further enrich the intermolecular interaction landscape.

Future work should focus on the systematic synthesis and crystallographic characterization of a broader series of this compound derivatives with diverse substitutions at other positions of the benzofuran core. This would enable the development of robust structure-property relationships and provide a more comprehensive understanding of the interplay between different non-covalent interactions. Such knowledge will undoubtedly accelerate the rational design of next-generation benzofuran-based therapeutics.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]
  • Choi, H. D., & Lee, U. (2014). Crystal structure of 7-bromo-2-(3-fluoro-phen-yl)-1-(methyl-sulfin-yl)naphtho[2,1-b]furan. Acta Crystallographica Section E: Structure Reports Online, 70(9), o1001-o1002. [Link]
  • Gilday, L. A., Robinson, S. W., & Taylor, J. P. (2017). Halogen bonding in medicinal chemistry: from serendipity to design. Journal of Medicinal Chemistry, 60(15), 6477-6487. [Link]
  • Lu, Y. Z., Jiang, G. Q., Xiao-Qin, & Zhang, Q. J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]
  • Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically driven noncovalent interaction. Physical Chemistry Chemical Physics, 12(29), 7748-7757. [Link]
  • Rissanen, K. (2008). Halogen bonding in supramolecular chemistry. Crystals, 8(3), 111. [Link]
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
  • Yusof, M. S. M., & Ghani, N. A. A. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6013. [Link]

Sources

A Comparative Guide to the Anticancer Activity of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged structure in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3][4] Among these, the anticancer properties of substituted benzofurans have garnered significant attention, with numerous studies demonstrating their potential as potent and selective therapeutic agents.[2][4] This guide provides a comparative analysis of the anticancer activity of various substituted benzofurans, supported by experimental data, detailed methodologies, and mechanistic insights to inform future drug discovery and development efforts.

Structure-Activity Relationships: Decoding the Impact of Substitution

The anticancer potency and selectivity of benzofuran derivatives are intricately linked to the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel and more effective anticancer agents.

The Benzene Ring: A Key Site for Modulation

Substitutions on the benzene portion of the benzofuran ring significantly influence the molecule's electronic and lipophilic properties, thereby affecting its interaction with biological targets.

  • Halogenation: The introduction of halogen atoms, such as bromine, chlorine, or fluorine, has been consistently shown to enhance anticancer activity.[2] This is often attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its target protein.[2] For instance, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring resulted in a compound with remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells.[5]

  • Methoxy Groups: The presence and position of methoxy groups also play a critical role. Methoxy-substituted benzofurans have demonstrated a range of anticancer activities, including the inhibition of tubulin polymerization and various protein kinases.[6] For example, 6-methoxy substitution in a series of benzofuran-1,2,3-triazole derivatives was found to be essential for high antiproliferative activity.[7]

The Furan Ring: A Gateway to Potency

Modifications at the C-2 and C-3 positions of the furan ring are pivotal for the cytotoxic activity of benzofuran derivatives.[2][5]

  • Position C-2: Substitutions at this position, often with ester or heterocyclic rings, are considered crucial for cytotoxicity.[2][5] Hybrid molecules incorporating moieties like N-aryl piperazine at the C-2 position have shown significant anticancer and anti-inflammatory activities.[8] For instance, a 2-benzoylbenzofuran derivative bearing a piperazine unit exhibited potent cytotoxicity against six different cancer cell lines with IC50 values in the low micromolar range (~2-8 µM).[9]

  • Position C-3: Acyl groups and other substituents at the C-3 position can also confer significant antiproliferative effects. For example, 3-acyl-5-hydroxybenzofuran derivatives have exhibited activity against human breast cancer MCF-7 cells.[3]

Hybrid Benzofurans: A Synergy of Scaffolds

A promising strategy in the development of potent anticancer agents involves the creation of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active heterocycles.[2][5] This approach can lead to compounds with enhanced potency and novel mechanisms of action.[2] Recent studies have highlighted the potential of hybrids incorporating:

  • Imidazole and Quinazolinone: A series of benzofuran derivatives fused with imidazole and quinazolinone scaffolds were synthesized, with several compounds showing successful inhibition of human breast cancer (MCF-7) cell growth.[2]

  • Triazole: Benzofuran-1,2,3-triazole hybrids have demonstrated potent antiproliferative activity against a panel of cancer cell lines, including HCT-116, HeLa, HepG2, and A549.[7]

  • Chalcone: Benzofuran-chalcone derivatives have shown good to moderate activity against various human cancer cell lines.[7]

  • Piperazine: The addition of a piperazine unit has been shown to improve water solubility and can lead to potent cytotoxic properties.[9] A novel hybrid of benzofuran and N-aryl piperazine was identified as a potent anti-inflammatory and anti-tumor agent, displaying significant cytotoxicity against A549 (lung carcinoma) and SGC7901 (gastric cancer) cells.[8]

Comparative Anticancer Activity: A Data-Driven Overview

The cytotoxic effects of substituted benzofurans have been extensively evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for comparing the potency of different compounds.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Halogenated Benzofurans Brominated derivative at C-3 methyl groupK562 (Leukemia)5[5]
HL60 (Leukemia)0.1[5]
Fluorinated amiloride-benzofuran derivativeNot Specified0.43[2]
Benzofuran-Piperazine Hybrids Compound 2.364T1, 67NR, MIA PaCa-2, MCF7, MDAMB-231, WiDr~2-4[9]
Compound 2.404T1, 67NR, MIA PaCa-2, MCF7, MDAMB-231, WiDr~2-8[9]
Hybrid 16A549 (Lung Carcinoma)0.12[8]
SGC7901 (Gastric Cancer)2.75[8]
Benzofuran-Triazole Hybrids Benzofuran-2-carboxamide derivative 50gHCT-116 (Colon Carcinoma)0.87[7]
HeLa (Cervical Carcinoma)0.73[7]
A549 (Lung Carcinoma)0.57[7]
Other Substituted Benzofurans Ailanthoidol (Natural Benzofuran)Huh7 (Hepatoma)22 (at 48h)[7]
Benzofuran derivative 12SiHa (Cervical Cancer)1.10[7]
HeLa (Cervical Cancer)1.06[7]

Mechanistic Insights: Unraveling the Pathways of Action

Substituted benzofurans exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Tubulin Polymerization

Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization.[7] By disrupting the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[7]

G2M_Arrest cluster_0 cluster_1 Benzofuran Substituted Benzofuran Tubulin Tubulin Monomers Benzofuran->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Prevents Progression Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Inhibition of Tubulin Polymerization by Substituted Benzofurans.

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Certain benzofuran derivatives have been shown to inhibit various kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Some benzofuran-nicotinonitrile hybrids have demonstrated inhibitory activity against EGFR, a crucial target in cancer therapy.[10]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of tumor angiogenesis, has been reported for some benzofuran derivatives.[6]

  • Cyclin-Dependent Kinase 2 (CDK2): Oxindole-based benzofuran hybrids have been designed as dual CDK2/GSK-3β inhibitors, showing potent activity against breast cancer cell lines.[7]

Kinase_Inhibition Benzofuran Substituted Benzofuran Kinase Protein Kinase (e.g., EGFR, VEGFR-2, CDK2) Benzofuran->Kinase Inhibits Substrate Substrate Phosphorylation Kinase->Substrate Catalyzes Signaling Downstream Signaling Substrate->Signaling Proliferation Cancer Cell Proliferation Signaling->Proliferation Survival Cancer Cell Survival Signaling->Survival

Caption: Mechanism of Action via Protein Kinase Inhibition.

Induction of Apoptosis

Many substituted benzofurans ultimately lead to cancer cell death through the induction of apoptosis, or programmed cell death. This can be triggered by various upstream events, including cell cycle arrest and the inhibition of survival signaling pathways.[7][11] The apoptotic process is often characterized by the activation of caspases and changes in the expression of apoptosis-related proteins like p53 and Bcl-2.[11]

Experimental Protocols: A Guide to In Vitro Evaluation

The assessment of the anticancer activity of substituted benzofurans relies on a series of well-established in vitro assays.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.[12]

Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted benzofuran derivatives for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well.

  • Incubation: The plate is incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

MTT_Workflow A Seed Cancer Cells in 96-well plate B Treat with Benzofuran Derivatives A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC50 Value F->G

Caption: Workflow for the MTT Cell Viability Assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by a flow cytometer. Since the DNA content of a cell doubles during the S phase and is highest in the G2/M phase, the fluorescence intensity is indicative of the cell cycle phase.

Step-by-Step Methodology:

  • Cell Treatment: Cancer cells are treated with the benzofuran derivative at its IC50 concentration for a defined period.

  • Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase (to prevent staining of RNA).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Analysis: The resulting DNA content histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic or necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Cells are treated with the test compound as described for cell cycle analysis.

  • Cell Harvesting and Washing: Cells are harvested and washed with PBS.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results are typically displayed as a dot plot, which allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Conclusion

Substituted benzofurans represent a versatile and promising class of compounds in the field of anticancer drug discovery. The extensive research into their synthesis and biological evaluation has revealed critical structure-activity relationships, with halogenation, methoxy substitution, and hybridization with other heterocyclic scaffolds emerging as key strategies for enhancing anticancer potency. The diverse mechanisms of action, including tubulin polymerization inhibition and kinase inhibition, offer multiple avenues for therapeutic intervention. The continued exploration of novel substitution patterns and the elucidation of their precise molecular targets will undoubtedly pave the way for the development of the next generation of benzofuran-based anticancer drugs.

References

  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]
  • Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central. [Link]
  • Farhat, J., Alzyoud, L., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
  • Schumacher, T. (2019). Synthesis and Biological Evaluation of Novel 2- benzoylbenzofurans as Potential Anticancer Agents. University Digital Conservancy. [Link]
  • Abbas, E. M. H., & Dawood, K. M. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.
  • Abbas, E. M. H., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central. [Link]
  • Wang, L., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PubMed Central. [Link]
  • Amr, A. G. E., & Al-Omar, M. A. (2019). A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran-Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells. PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-4-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 7-Bromo-4-fluorobenzofuran is foundational to scientific progress. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper disposal of such compounds is not a mere procedural afterthought; it is a critical component of laboratory safety, regulatory compliance, and ethical scientific practice. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, moving beyond simple steps to explain the causality behind each procedural choice.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of a compound is the first step in managing them. This compound is a halogenated aromatic compound with a specific hazard profile that dictates our handling and disposal strategy.

Based on its Safety Data Sheet (SDS) and GHS classification, the primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may cause irritation to the respiratory tract.[1][2]

These hazards necessitate the stringent use of Personal Protective Equipment (PPE) and careful handling to prevent exposure.

Key Chemical and Safety Data
PropertyInformation
Chemical Name This compound
CAS Number 253429-31-1[1]
Molecular Formula C₈H₄BrFO
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation[1][2]H319: Causes serious eye irritation[1][2]H335: May cause respiratory irritation[1][2]

Waste Classification: The Most Critical Step

The single most important decision in the disposal process is correct waste classification. Due to the presence of bromine and fluorine atoms bonded to its organic structure, This compound must be classified as a Halogenated Organic Waste .[3]

Causality: This classification is critical for two primary reasons:

  • Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) heavily regulates halogenated organic compounds (HOCs). Wastes containing HOCs at concentrations of 1,000 mg/kg or more are typically prohibited from land disposal and require specific treatment methods.[4]

  • Disposal Technology: Halogenated wastes require high-temperature incineration to ensure complete destruction.[3][5] Mixing them with non-halogenated waste streams contaminates the entire batch, complicates the disposal process, and significantly increases disposal costs, as the entire volume must then be treated as the more hazardous halogenated waste.[6]

Therefore, segregation is a non-negotiable principle. All waste streams containing this compound—including pure solid, contaminated consumables (e.g., weigh boats, gloves, wipes), and solutions—must be kept separate from non-halogenated waste.[7][8][9]

Standard Operating Procedure (SOP) for Routine Disposal

This protocol outlines the self-validating system for the routine collection and temporary storage of this compound waste in a laboratory setting.

Experimental Protocol: Waste Accumulation
  • Container Selection:

    • Obtain a designated hazardous waste container compatible with solid halogenated organic compounds. The container must be in good condition, leak-proof, and have a secure, threaded cap or lid.[7]

  • Container Labeling (Perform Before First Use):

    • The container must be clearly and accurately labeled before any waste is added.[7]

    • The label must include:

      • The words "Hazardous Waste ".[7][9]

      • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[7]

      • A list of other components if it is a mixed waste stream.

      • The appropriate hazard pictograms (GHS07 Exclamation Mark).

  • Waste Transfer:

    • Always wear appropriate PPE: chemical safety goggles, nitrile gloves, and a lab coat.[5][10]

    • Conduct all waste transfers within a certified chemical fume hood to minimize inhalation exposure.

    • Carefully transfer the solid waste or contaminated items into the labeled container. Minimize the generation of dust.

  • Container Management:

    • Keep the waste container securely closed at all times, except when actively adding waste.[6][7] This is a critical step to prevent the release of vapors and ensure safety.

    • Maintain a waste accumulation log near the container to record the amounts of waste added.

  • Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of generation, secure, well-ventilated, and away from incompatible materials like strong acids, bases, or oxidizers.[9][11]

  • Final Disposal:

    • Once the container is full, or according to your institution's specific time limits for SAAs, arrange for pickup by your institution's certified hazardous waste management service.

Disposal Workflow for this compound

G start Waste Generated (Solid Residue, Contaminated Items) select_container Select Designated 'Halogenated Organic Waste' Container start->select_container check_label Verify Container is Labeled: 'Hazardous Waste' 'this compound' select_container->check_label transfer In Fume Hood, Transfer Waste into Container check_label->transfer seal Securely Close Container Lid (Keep Closed When Not in Use) transfer->seal log Update Waste Accumulation Log seal->log store Store in Designated Satellite Accumulation Area (SAA) log->store end Container Ready for Pickup by Certified Waste Disposal store->end

Caption: Workflow for routine disposal of this compound.

Emergency Protocol for Spill Management

Accidents can happen, and a prepared response is essential. This protocol is for small, manageable spills only. For large spills, evacuate the area and contact your institution's emergency response team immediately.[7]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area and restrict access. Ensure ignition sources are removed.[5][11]

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain and Absorb:

    • Cover the spill with an inert absorbent material, such as vermiculite, sand, or chemical absorbent pads.[7][10]

    • Work from the outside of the spill inward to prevent spreading.

  • Collect Waste:

    • Using non-sparking tools (e.g., plastic scoop), carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][11]

    • Label this container as "Spill Debris: this compound" and include hazard warnings.

  • Decontaminate:

    • Wipe the spill area with a cloth or towel dampened with a suitable solvent (e.g., acetone), followed by soap and water.

    • All cleaning materials (wipes, gloves) must be disposed of in the same hazardous waste container as the spill debris.

  • Final Disposal: The sealed container of spill debris must be disposed of as halogenated organic waste, following the SOP in Section 3.

The Final Destination: Approved Disposal Technologies

The ultimate fate of this compound waste is controlled destruction at a licensed facility. The standard and environmentally preferred method is high-temperature incineration .[3][5]

During incineration, the high temperatures break the stable carbon-bromine and carbon-fluorine bonds, converting the organic material primarily to carbon dioxide and water. The halogen atoms are converted into acidic gases (hydrobromic acid - HBr and hydrofluoric acid - HF). These corrosive and toxic gases are then neutralized and removed from the exhaust stream by a process called "flue gas scrubbing," ensuring they are not released into the atmosphere.[5][12]

By correctly classifying, segregating, and containing this compound waste, you ensure it reaches the proper facility and can be destroyed in a manner that protects both human health and the environment.

References

  • Management of Hazardous Wastes containing Halogen
  • This compound | 253429-31-1. Sigma-Aldrich.
  • Hazardous Waste Segreg
  • This compound | 253429-31-1. Sigma-Aldrich.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Organic Solvents Disposal. Cornell University Environmental Health and Safety.
  • 5-Bromo-7-fluorobenzofuran SDS. ECHEMI.
  • 4-Bromo-6-fluoro-1-benzofuran Safety D
  • Other Disposal Guidance. US EPA.
  • 1-Bromo-4-fluorobenzene Safety D
  • Navigating the Safe Handling of Halogenated Arom
  • 7-Bromo-1-benzofuran Safety and Hazards.
  • Proper Disposal of 7-Bromo-4-hydroxy-2-phenylquinoline. Benchchem.

Sources

A Comprehensive Guide to the Safe Handling of 7-Bromo-4-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 7-Bromo-4-fluorobenzofuran (CAS No. 253429-31-1). As a brominated and fluorinated heterocyclic compound, it requires stringent safety protocols to mitigate potential risks. This document, developed by a Senior Application Scientist, offers procedural, step-by-step guidance to ensure the safety of laboratory personnel and the integrity of research.

Hazard Assessment and Causality

While a comprehensive toxicological profile for this compound is not extensively documented, its structure as a halogenated benzofuran warrants a cautious approach. The primary hazards associated with this class of compounds are:

  • Skin and Eye Irritation: Halogenated organic compounds can cause significant irritation upon contact with skin and eyes.[1][2] The presence of bromine and fluorine atoms can enhance the reactivity and irritant properties of the molecule.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system.[1][2]

  • Toxicity: Although specific data is limited, similar halogenated compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.[3]

Given these potential hazards, a proactive and comprehensive personal protective equipment (PPE) strategy is paramount.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash goggles and a face shield.Nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and closed-toe shoes.[4]Work within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.
Reaction Setup and Monitoring Chemical splash goggles.Nitrile gloves and a flame-resistant lab coat.All operations should be conducted within a chemical fume hood.
Work-up and Purification Chemical splash goggles and a face shield.Nitrile gloves and a flame-resistant lab coat.Operations should be performed in a well-ventilated fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves, a chemical-resistant apron, and boots.A NIOSH-approved respirator with an organic vapor cartridge is required.
Waste Disposal Chemical splash goggles.Nitrile gloves and a lab coat.Handled within a fume hood.

Causality of PPE Choices:

  • Eye and Face Protection: Goggles provide a seal around the eyes to protect against splashes. A face shield offers a broader barrier against splashes and airborne particles.[5][6]

  • Skin Protection: Nitrile gloves offer good resistance to a range of chemicals.[4] A flame-resistant lab coat protects against splashes and fire hazards. Closed-toe shoes prevent exposure from spills.

  • Respiratory Protection: A chemical fume hood is the primary engineering control to prevent inhalation of hazardous vapors or dust.[7] Respirators are a secondary measure for situations with inadequate ventilation or during spill cleanup.[4][6]

Experimental Workflow: A Step-by-Step Protocol

The following diagram and protocol outline a safe and efficient workflow for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS & Protocol prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound in Hood prep_spill->handle_weigh handle_solution Prepare Solution in Hood handle_weigh->handle_solution handle_reaction Conduct Reaction in Hood handle_solution->handle_reaction cleanup_quench Quench Reaction handle_reaction->cleanup_quench cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Detailed Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and the experimental protocol.[8]

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly and is free of clutter.

    • Confirm that a spill kit containing appropriate absorbent materials is readily accessible.

  • Handling:

    • Weigh the solid this compound within the fume hood to prevent inhalation of dust.

    • Prepare solutions by slowly adding the compound to the solvent to avoid splashing.

    • Conduct all subsequent reaction steps within the confines of the fume hood.

  • Cleanup and Disposal:

    • Upon completion of the reaction, quench any reactive materials according to the established protocol.

    • Segregate all waste containing this compound into a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.

    • Decontaminate all glassware with an appropriate solvent, followed by washing with soap and water.

    • Dispose of the waste container according to your institution's hazardous waste management guidelines.

Emergency Procedures: Spill Management

In the event of a spill, immediate and decisive action is critical.

spill_alert Alert Personnel & Evacuate Area spill_ppe Don Spill Response PPE spill_alert->spill_ppe spill_contain Contain Spill with Absorbent spill_ppe->spill_contain spill_collect Collect Absorbed Material spill_contain->spill_collect spill_waste Place in Hazardous Waste Container spill_collect->spill_waste spill_decon Decontaminate Spill Area spill_waste->spill_decon spill_report Report Incident spill_decon->spill_report

Caption: Chemical Spill Response Workflow.

Spill Response Protocol:

  • Alert and Evacuate: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Don the appropriate spill response PPE, including a respirator, chemical-resistant gloves, apron, and eye/face protection.

  • Containment: For a solid spill, carefully sweep up the material and place it in a sealed container. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand) and prevent it from entering drains.[9][10]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[9]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by a thorough cleaning with soap and water.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Segregation: All materials contaminated with this compound, including reaction residues, solvents, and contaminated lab supplies (e.g., gloves, absorbent pads), must be collected in a clearly labeled "Halogenated Organic Waste" container.[7]

  • Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be made of a material compatible with the waste.

  • Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. Consult with your environmental health and safety department for specific guidance.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Benchchem.
  • Sigma-Aldrich. This compound | 253429-31-1.
  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Environmental Health and Safety at Providence College. Bromine in orgo lab SOP.
  • Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich.
  • PubChem. 7-Bromo-1-benzofuran | C8H5BrO | CID 113628.
  • AK Scientific, Inc. 2-(2-Fluorophenyl)benzofuran.
  • Storemasta Blog. Examples of PPE for Various Dangerous Goods Classes.
  • Thermo Fisher Scientific.
  • Benchchem. Personal protective equipment for handling 5-Iodofuran-2-amine.
  • Apollo Scientific. 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • ECHEMI.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-fluorobenzofuran
Reactant of Route 2
7-Bromo-4-fluorobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.